Cardilate
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,4-trinitrooxybutan-2-yl nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFOERUNNSHUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860007 | |
| Record name | 1,2,3,4-Butanetetrayl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7297-25-8, 643-97-0 | |
| Record name | Tetranitrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Butanetetrayl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Erythrityl Tetranitrate: A Deep Dive into its Vasodilatory Mechanism of Action in Vascular Smooth Muscle
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Erythrityl Tetranitrate (ETN) in vascular smooth muscle, intended for researchers, scientists, and drug development professionals. ETN, a potent organic nitrate (B79036) vasodilator, exerts its effects through a well-defined signaling cascade, culminating in the relaxation of vascular smooth muscle and subsequent vasodilation.[1][2] This document details the molecular pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key processes.
Core Mechanism of Action
Similar to other organic nitrates, the vasodilatory effect of erythrityl tetranitrate is not direct but is mediated through its biotransformation to an active intermediate, which is understood to be nitric oxide (NO) or a closely related species.[1][2] This process initiates a cascade of intracellular events within the vascular smooth muscle cells, as outlined below:
-
Biotransformation to Nitric Oxide (NO): ETN undergoes enzymatic conversion to release NO.[1] A key enzyme implicated in the bioactivation of organic nitrates is mitochondrial aldehyde dehydrogenase (ALDH2). While direct kinetic data for ETN is scarce, studies on the closely related compound pentaerythrityl tetranitrate (PETN) suggest that ALDH2 is a primary site for this metabolic activation.
-
Activation of Soluble Guanylate Cyclase (sGC): The released NO diffuses into the vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), a key enzyme in this pathway.[1][2] This binding allosterically activates sGC.
-
Increased Synthesis of Cyclic Guanosine (B1672433) Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] This leads to a significant elevation of intracellular cGMP levels.
-
Activation of cGMP-Dependent Protein Kinase (PKG): The rise in cGMP concentration activates cGMP-dependent protein kinase (PKG).
-
Phosphorylation of Downstream Targets and Reduced Intracellular Calcium: PKG, in turn, phosphorylates several downstream target proteins. These phosphorylation events lead to a cascade of effects, including the dephosphorylation of the myosin light chain of the smooth muscle fiber.[2] A crucial consequence of this cascade is a reduction in the intracellular concentration of calcium ions (Ca2+).[1]
-
Vascular Smooth Muscle Relaxation: The decrease in intracellular Ca2+ and the dephosphorylation of myosin light chain inhibit the contractile machinery of the smooth muscle cells, resulting in relaxation and, consequently, vasodilation.[1][2]
Quantitative Data
Quantitative data for the direct interaction of erythrityl tetranitrate with its molecular targets is limited in publicly available literature. However, data from studies on the structurally and functionally similar molecule, pentaerythrityl tetranitrate (PETN), provide valuable insights. It is important to note that these values are for PETN and should be considered as approximations for ETN.
| Parameter | Value | Compound | System |
| EC₅₀ for sGC Activation | 2.2 ± 0.5 µM | PETN | Purified ALDH2 and sGC |
| Apparent Kₘ for Denitration | 94.7 ± 7.4 µM | PETN | Purified ALDH2 |
| Specific Activity of Denitration | 9.6 ± 0.8 nmol·min⁻¹·mg⁻¹ | PETN | Purified ALDH2 |
Experimental Protocols
The study of erythrityl tetranitrate's effects on vascular smooth muscle involves several key experimental techniques. Below are detailed methodologies for these essential experiments.
Organ Bath Experiments for Vascular Reactivity
This protocol is used to assess the vasodilatory effect of ETN on isolated blood vessel segments.
a. Tissue Preparation:
-
Isolate a section of artery (e.g., rat aorta or rabbit mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11).
-
Carefully remove adherent connective and adipose tissue under a dissecting microscope.
-
Cut the artery into rings of 2-3 mm in length. The endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire if endothelium-independent effects are to be studied.
b. Mounting and Equilibration:
-
Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension (e.g., 1-2 grams for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
c. Experimental Procedure:
-
After equilibration, induce a stable contraction with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 1 µM) or KCl (e.g., 80 mM).
-
Once a stable plateau of contraction is achieved, add cumulative concentrations of erythrityl tetranitrate to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is observed.
-
The results are typically expressed as a percentage of the pre-induced contraction.
Measurement of Soluble Guanylate Cyclase (sGC) Activity
This assay determines the effect of ETN on the enzymatic activity of sGC.
a. Preparation of Vascular Smooth Muscle Cell Lysates:
-
Culture vascular smooth muscle cells to confluence.
-
Treat the cells with varying concentrations of erythrityl tetranitrate for a specified time.
-
Lyse the cells in a suitable buffer and centrifuge to obtain the cytosolic fraction containing sGC.
b. sGC Activity Assay:
-
The assay mixture typically contains the cell lysate, GTP (the substrate for sGC), a phosphodiesterase inhibitor (to prevent cGMP degradation), and other necessary co-factors in a reaction buffer.
-
Initiate the reaction by adding the cell lysate to the pre-warmed reaction mixture.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction, for example, by adding cold EDTA or by heat inactivation.
-
The amount of cGMP produced is then quantified.
Quantification of cGMP Levels in Vascular Tissue
This protocol measures the intracellular accumulation of cGMP in response to ETN.
a. Tissue/Cell Treatment:
-
Treat isolated vascular rings or cultured vascular smooth muscle cells with erythrityl tetranitrate at various concentrations and for different durations.
-
Include a phosphodiesterase inhibitor in the incubation medium to prevent cGMP breakdown.
b. Sample Preparation:
-
Rapidly freeze the tissue or cells in liquid nitrogen to stop enzymatic activity.
-
Homogenize the samples in an appropriate acid (e.g., trichloroacetic acid) to precipitate proteins.
-
Centrifuge the homogenate and collect the supernatant containing cGMP.
c. cGMP Quantification:
-
Quantify the cGMP concentration in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Normalize the cGMP levels to the protein content of the tissue or cell sample.
Visualizations
Signaling Pathway of Erythrityl Tetranitrate
Caption: Signaling pathway of Erythrityl Tetranitrate in vascular smooth muscle.
Experimental Workflow for Vascular Reactivity
Caption: Typical workflow for an organ bath experiment to assess vasodilation.
Enzymatic Biotransformation of Erythrityl Tetranitrate
Caption: Enzymatic conversion of Erythrityl Tetranitrate to Nitric Oxide.
References
Pindolol's Dual Antagonism: A Technical Guide to its Interaction with Beta-Adrenergic and 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindolol (B1678383) is a first-generation, non-selective beta-blocker recognized for its unique pharmacological profile.[1] Unlike many other beta-blockers, pindolol exhibits intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at beta-adrenergic receptors.[1][2][3] Furthermore, a significant body of research has established its role as a serotonin (B10506) 5-HT1A receptor ligand, where it can function as a partial agonist or a functional antagonist.[1][4][5] This dual mechanism of action, modulating both the adrenergic and serotonergic systems, has made pindolol a subject of intense investigation, particularly for its use in treating hypertension and its potential as an augmentation agent for antidepressant therapies.[1][6][7]
This technical guide provides an in-depth examination of pindolol's interaction with both beta-adrenergic and 5-HT1A receptors. It consolidates quantitative data, details key experimental methodologies used to characterize its function, and visualizes the complex signaling pathways and experimental workflows involved.
Quantitative Pharmacological Profile
Pindolol's affinity and functional activity at its target receptors have been quantified through various in vitro and in vivo studies. The following tables summarize key data points for easy comparison.
Table 1: Receptor Binding Affinity (Ki)
The inhibition constant (Ki) represents the concentration of pindolol required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Experimental System | Reference |
| β1-Adrenergic | 0.25 | CHO cells expressing human β1 receptors | [3] |
| β2-Adrenergic | 0.54 | CHO cells expressing human β2 receptors | [3] |
| 5-HT1A | Varies (nM range) | Rat hippocampal membranes | [8] |
Table 2: Functional Potency (EC50/IC50) and Intrinsic Activity
Functional assays measure the biological response to the drug. EC50 is the concentration that produces 50% of the maximal effect (for agonists), while IC50 is the concentration that inhibits 50% of a response (for antagonists). Intrinsic activity (IA) quantifies the maximal effect of pindolol relative to a full agonist (IA=1 for a full agonist, IA=0 for a neutral antagonist).
| Receptor & Assay | Parameter | Value | Experimental System | Reference |
| β1-Adrenergic (cAMP accumulation) | EC50 (nM) | 2.5 | CHO cells expressing human β1 receptors | [3] |
| Intrinsic Activity | 0.55 | CHO cells expressing human β1 receptors | [3] | |
| β2-Adrenergic (cAMP accumulation) | EC50 (nM) | 1.6 | CHO cells expressing human β2 receptors | [3] |
| Intrinsic Activity | 0.75 | CHO cells expressing human β2 receptors | [3] | |
| 5-HT1A (agonist activity) | Intrinsic Activity | 20-25% | Transfected cells | [1][4] |
Table 3: In Vivo Receptor Occupancy (PET Studies)
Positron Emission Tomography (PET) allows for the in vivo quantification of receptor occupancy in the human brain. Studies have shown that pindolol preferentially occupies 5-HT1A autoreceptors in the dorsal raphe nucleus (DRN) over postsynaptic receptors in cortical regions.[9][10]
| Pindolol Dose | Brain Region | Occupancy (%) | Study Population | Reference |
| 7.5 mg/day | Dorsal Raphe Nucleus (DRN) | 40 ± 29% | Healthy Volunteers | [10] |
| Cortical Regions | 18 ± 5% | Healthy Volunteers | [10] | |
| 30 mg (single dose) | Dorsal Raphe Nucleus (DRN) | 64 ± 15% | Healthy Volunteers | [10] |
| Cortical Regions | 42 ± 4% | Healthy Volunteers | [10] | |
| 2.5 mg t.i.d. | 5-HT1A Receptors | Not significant | Depressed Patients | [11] |
| 5.0 mg t.i.d. | 5-HT1A Autoreceptors | 19% (modest but significant) | Depressed Patients | [11] |
| 30 mg (total) | 5-HT1A Receptors | 42 ± 17% | Healthy Volunteers | [12] |
Table 4: In Vivo Neurochemical and Electrophysiological Effects
In vivo microdialysis and electrophysiology studies provide insight into the functional consequences of pindolol's receptor interactions on neurotransmitter levels and neuronal activity.
| Experiment Type | Pindolol Administration | Key Finding | Animal Model | Reference |
| Microdialysis | Pretreatment (15 mg/kg IP) + Paroxetine | Potentiated the increase in striatal extracellular 5-HT | Rat | [13] |
| Microdialysis | Local infusion into DRN (with citalopram) | Dose-dependently attenuated the citalopram-induced reduction of striatal 5-HT | Rat | [13] |
| Electrophysiology | 0.063 - 1.0 mg/kg | Dose-dependently decreased firing rate of serotonergic neurons by ~70% | Rat | [14] |
| Electrophysiology | 2.0 mg/kg | Excited 63% of recorded dopaminergic neurons | Rat | [14] |
| Electrophysiology | Alone (0.25 or 3.0 mg/kg IV) | Decreased the firing rate of a majority of 5-HT cells | Rat | [15] |
Signaling Pathways
Pindolol modulates two primary G-protein coupled receptor (GPCR) signaling cascades.
Beta-Adrenergic Receptor Signaling
As a partial agonist, pindolol can both weakly activate and competitively block the β-adrenergic receptor, which is coupled to a stimulatory G-protein (Gs). This pathway's primary effector is adenylyl cyclase, which synthesizes the second messenger cyclic AMP (cAMP).[3][16] In a state of high sympathetic tone, pindolol's antagonist properties dominate, blocking the more powerful effects of endogenous catecholamines like norepinephrine.[3]
5-HT1A Receptor Signaling
The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o).[16] When activated by serotonin or a partial agonist like pindolol, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[16] Pindolol's antagonism at presynaptic 5-HT1A autoreceptors is key to its proposed antidepressant augmentation effect. By blocking the negative feedback mechanism on serotonin neurons, it can increase serotonin release.[7][13][17]
References
- 1. Pindolol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pindolol augmentation of antidepressants: a review and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pindolol augmentation of antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positron emission tomography study of pindolol occupancy of 5-HT(1A) receptors in humans: preliminary analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential occupancy of somatodendritic and postsynaptic 5HT(1A) receptors by pindolol: a dose-occupancy study with [11C]WAY 100635 and positron emission tomography in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Quantifying drug-related 5-HT1A receptor occupancy with - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pindolol excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Pindolol's Intrinsic Sympathomimetic Activity (ISA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pindolol (B1678383), a non-selective β-adrenergic receptor antagonist, is distinguished from many other beta-blockers by its significant intrinsic sympathomimetic activity (ISA). This activity stems from its nature as a partial agonist at both β1- and β2-adrenergic receptors.[1][2] In states of low sympathetic tone, such as at rest, pindolol exerts a mild stimulatory effect on these receptors.[2][3] This mitigates the pronounced bradycardia and reduction in cardiac output often associated with beta-blockade.[2][3] Conversely, during periods of high sympathetic activity, pindolol acts as a competitive antagonist, blocking the more potent effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1][2] This dual action provides a unique pharmacological profile, influencing its therapeutic applications and side-effect profile. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental characterization of pindolol's ISA.
Molecular Mechanism of Intrinsic Sympathomimetic Activity
Pindolol's ISA is a direct consequence of its partial agonism at β-adrenergic receptors.[2][4] Unlike full agonists (e.g., isoproterenol) that elicit a maximal receptor response, or neutral antagonists (e.g., propranolol) that produce no response, pindolol induces a submaximal level of receptor activation.[2] This partial activation is sufficient to provide a baseline level of sympathomimetic support, particularly when endogenous catecholamine levels are low.[2][3]
The molecular basis for this is a modest stimulation of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[2][5] Evidence suggests that pindolol's partial agonist activity may be more pronounced at β2-adrenergic receptors compared to β1-adrenergic receptors.[1][4] Some in vitro studies have shown that pindolol's maximum stimulant action is similar to that of the full agonist isoprenaline in tissues predominantly expressing β2-adrenoceptors, while being negligible in tissues with mainly β1-adrenoceptors.[4][6]
Quantitative Pharmacological Profile
The interaction of pindolol with β-adrenergic receptor subtypes has been extensively characterized in various in vitro systems. The following table summarizes key quantitative data from studies utilizing Chinese Hamster Ovary (CHO) cells that stably express human β1 and β2 receptors.
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Reference |
| Binding Affinity (Ki, nM) | 0.25 | 0.54 | [1] |
| Functional Potency (EC50, nM) for cAMP accumulation | 2.5 | 1.6 | [1] |
| Intrinsic Activity (relative to Isoproterenol) | 0.55 | 0.75 | [1] |
Note: Ki is the inhibition constant, representing the concentration of the drug that occupies 50% of the receptors; a lower Ki value indicates higher binding affinity. EC50 is the half-maximal effective concentration, representing the concentration of the drug that produces 50% of its maximal effect. Intrinsic activity is a measure of the maximal effect of a drug relative to a full agonist, with a value of 1 indicating a full agonist and 0 indicating a neutral antagonist.[1]
Signaling Pathways Modulated by Pindolol
Pindolol's interaction with β-adrenergic receptors triggers intracellular signaling cascades. The primary pathway involves the canonical Gs-cAMP-PKA system, though non-canonical pathways may also be implicated.
Canonical Gs-cAMP-PKA Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs.[1] Upon binding of an agonist like pindolol, the receptor undergoes a conformational change, activating Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, which converts ATP to cAMP.[1] As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of β-adrenergic stimulation.[1] As a partial agonist, pindolol results in a submaximal activation of this pathway compared to full agonists.[1]
Non-Canonical MAPK/ERK Pathway
Emerging evidence suggests that β-adrenergic receptors can also signal through pathways independent of the canonical cAMP cascade, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[1] Partial agonists like pindolol may exhibit "biased agonism," preferentially activating one signaling pathway over another.[1] The precise influence of pindolol on the MAPK/ERK pathway is an area of active research, but its partial agonist nature suggests a potential for differential modulation compared to full agonists.[1]
Experimental Protocols
The characterization of pindolol's ISA relies on a combination of in vitro and in vivo experimental approaches. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of pindolol for β-adrenergic receptors.
Methodology:
-
Preparation of Membranes: Prepare cell membranes from a cell line (e.g., CHO) stably expressing the human β1- or β2-adrenergic receptor subtype of interest.
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [¹²⁵I]-iodocyanopindolol) and varying concentrations of unlabeled pindolol.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the pindolol concentration. Determine the IC50 value (the concentration of pindolol that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
Objective: To measure the functional potency (EC50) and intrinsic activity of pindolol.[1]
Methodology:
-
Cell Culture: Culture intact cells expressing the β-adrenergic receptor of interest.
-
Stimulation: Treat the cells with varying concentrations of pindolol or a full agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Incubation: Incubate the cells for a specified period to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a suitable detection kit (e.g., ELISA-based or time-resolved fluorescence-based assay).[1]
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the drug concentration. Determine the EC50 and maximal response for pindolol. Calculate the intrinsic activity of pindolol relative to the maximal response of the full agonist, isoproterenol.[1]
Logical Framework: From Partial Agonism to Clinical Outcomes
The partial agonist activity of pindolol at β-adrenergic receptors translates into a distinct clinical profile. The following diagram illustrates the logical flow from the molecular property of partial agonism to the observed clinical effects.
Conclusion
Pindolol's intrinsic sympathomimetic activity, arising from its partial agonism at β-adrenergic receptors, is a key determinant of its pharmacological and clinical characteristics.[1][2] This property leads to a unique dual action: mild sympathomimetic support at rest and effective antagonism during heightened sympathetic stimulation.[3][7] A thorough understanding of the underlying signaling pathways and the quantitative aspects of its receptor interactions, as elucidated by the experimental protocols described herein, is crucial for the rational application of pindolol in therapeutic contexts and for the development of future β-adrenergic modulators with tailored pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is the ISA of pindolol beta 2-adrenoceptor selective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is the ISA of pindolol β2-adrenoceptor selective? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Pindolol Enantiomers in Antidepressant Augmentation: A Technical Guide
Introduction
The delayed onset of action of selective serotonin (B10506) reuptake inhibitors (SSRIs), typically taking several weeks to manifest therapeutic effects, remains a significant clinical challenge in the treatment of major depressive disorder (MDD).[1] This latency is hypothesized to be caused, in part, by a negative feedback mechanism involving presynaptic serotonin-1A (5-HT1A) autoreceptors located on serotonin neurons in the dorsal raphe nucleus (DRN).[1][2] Pindolol (B1678383), a drug with dual activity as a β-adrenoceptor and 5-HT1A receptor ligand, has been extensively investigated as an augmentation agent to overcome this delay.[3][4] By blocking the inhibitory 5-HT1A autoreceptors, pindolol is thought to prevent the initial SSRI-induced reduction in serotonin neuron firing, thereby accelerating and potentially enhancing the antidepressant response.[3][5]
Pindolol is a racemic mixture of two enantiomers: S-(-)-pindolol and R-(+)-pindolol. These enantiomers exhibit distinct pharmacological properties, and understanding their individual contributions is crucial for elucidating the precise mechanism of antidepressant augmentation. This technical guide provides an in-depth analysis of the role of pindolol enantiomers, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the underlying neurobiological pathways.
Pharmacology of Pindolol Enantiomers
The therapeutic action of pindolol in antidepressant augmentation is primarily attributed to the S-(-) enantiomer, which possesses a significantly higher affinity for the 5-HT1A receptor.[6] The R-(+) enantiomer contributes mainly to the drug's β-adrenoceptor blocking activity.
Data Presentation: Receptor Binding Affinities and Functional Activity
The distinct binding profiles of the pindolol enantiomers determine their pharmacological effects. S-(-)-pindolol is the primary driver of the 5-HT1A receptor-mediated effects, while both enantiomers contribute to β-adrenergic blockade.
| Compound | Receptor | Binding Affinity (Ki) | Species/Tissue | Functional Activity | Reference |
| S-(-)-Pindolol | 5-HT1A | 6.4 nM | Human (recombinant) | Weak Partial Agonist (20.3% efficacy vs 5-HT) | [7] |
| 5-HT1A | High Affinity | Rat Hippocampus | Potent Antagonist | [6] | |
| Racemic (±)-Pindolol | 5-HT1A | 8.9 nM (Dorsal Raphe) | Human (postmortem) | Antagonist / Partial Agonist | [8] |
| 5-HT1A | 14.4 nM (Hippocampus CA1) | Human (postmortem) | Antagonist / Partial Agonist | [8] | |
| 5-HT1B | 6.8 nM (IC50) | Not Specified | Antagonist | [9] |
Table 1: Receptor Binding Affinities and Functional Activity of Pindolol. This table summarizes the binding affinities (Ki) and functional activities of pindolol and its enantiomers at key serotonin receptors.
Mechanism of Action: Overcoming the Brake on Serotonin Release
The core hypothesis for pindolol's augmentation effect centers on its interaction with the 5-HT1A autoreceptor in the dorsal raphe nucleus (DRN).
-
SSRI Administration: SSRIs block the serotonin transporter (SERT), leading to an increase in extracellular serotonin concentration in the DRN where the serotonin neuron cell bodies are located.
-
Autoreceptor Activation: This elevated serotonin activates inhibitory 5-HT1A autoreceptors on the serotonin neurons.[2]
-
Negative Feedback: Activation of these autoreceptors reduces the firing rate of the neurons, creating a negative feedback loop that counteracts the goal of the SSRI and contributes to the therapeutic delay.[3]
-
Pindolol's Role: S-(-)-pindolol acts as an antagonist at these 5-HT1A autoreceptors.[6][10] It blocks the inhibitory signal from the excess serotonin, effectively "cutting the brake line." This disinhibits the serotonin neurons, allowing them to maintain or increase their firing rate despite the elevated local serotonin levels.[10]
-
Enhanced Neurotransmission: The result is an immediate and sustained increase in serotonin release in terminal projection areas, such as the prefrontal cortex and hippocampus, which is believed to mediate the antidepressant effects.
Preclinical and Clinical Evidence
Preclinical Studies
Animal models have provided a strong neurobiological basis for pindolol's augmentation strategy. Electrophysiological and in vivo microdialysis studies have been pivotal in demonstrating its mechanism of action.
| Study Type | Key Findings | Reference |
| Electrophysiology | Co-administration of (-)-pindolol prevented the paroxetine-induced reduction in the firing rate of DRN 5-HT neurons in rats. | [10] |
| (-)-pindolol alone decreased the firing rate of most 5-HT cells, suggesting partial agonist activity, but pretreatment with a high dose (3.0 mg/kg) attenuated the inhibitory effect of citalopram (B1669093). | [11] | |
| In Vivo Microdialysis | Pretreatment with (-)-pindolol potentiated the increase in extracellular 5-HT in the dorsal striatum caused by paroxetine (B1678475) and citalopram in rats. | [10] |
| Chronic (14-day) treatment with pindolol in rats led to a dose-dependent increase in extracellular 5-HT upon a fluoxetine (B1211875) challenge. | [12] | |
| Autoradiography | Both acute and subchronic treatment with pindolol elevated regional serotonin synthesis in the rat brain, suggesting it prevents the negative feedback on 5-HT synthesis. | [13] |
Table 2: Summary of Key Preclinical Studies on Pindolol's Mechanism. This table highlights findings from electrophysiology and microdialysis experiments that form the basis for pindolol's use in antidepressant augmentation.
Clinical Trials and Human Studies
Clinical trials have yielded mixed results, generally supporting an acceleration of antidepressant response but showing less evidence for augmenting effects in treatment-resistant patients.[1][14] A critical factor emerging from these studies is the issue of dosage and corresponding receptor occupancy.[2][5]
| Study Focus | Key Findings | Reference |
| Acceleration (Non-Resistant Depression) | Meta-analysis showed pindolol augmentation favored response at 2 weeks (RR=1.68) and 4-6 weeks (RR=1.11) compared to placebo. | [15] |
| In a trial with paroxetine, the pindolol group had significantly more improved patients at day 10 (48%) compared to the placebo group (26%). | [16] | |
| A meta-analysis concluded that adding pindolol to an SSRI increases response during the first two weeks of treatment (NNT=6). | [17][18] | |
| Augmentation (Treatment-Resistant Depression) | A 10-day trial in patients resistant to various SSRIs found no significant difference between pindolol and placebo; the response rate was 12.5% in both groups. | [19] |
| A 6-week study in SSRI-resistant patients found no significant differences in antidepressant response or side effects between pindolol and placebo groups. | [20] | |
| One study failed to replicate rapid improvement in treatment-resistant patients, with no categorical responses observed during pindolol augmentation versus two with placebo. | [21] |
Table 3: Summary of Clinical Trial Outcomes for Pindolol Augmentation. This table contrasts the findings from studies examining the acceleration of antidepressant response versus the augmentation in treatment-resistant populations.
Human 5-HT1A Receptor Occupancy (PET Studies)
Positron Emission Tomography (PET) studies have been instrumental in understanding the variable clinical results, revealing that the commonly used dose of 7.5 mg/day (2.5 mg t.i.d.) results in low and inconsistent occupancy of 5-HT1A receptors.[5][22][23]
| Pindolol Dose | Occupancy (Combined Regions) | Key Conclusion | Reference |
| 7.5 mg/day (CR) | 20 ± 8% (peak) | Occupancy is moderate and highly variable between subjects at doses used in most clinical trials. | [22] |
| 30 mg (single dose, CR) | 44 ± 8% | Higher doses can achieve more substantial receptor occupancy. | [22] |
| 2.5 mg t.i.d. | Not significant | This dose, used in the vast majority of clinical trials, is suboptimal. | [23][24] |
| 5.0 mg t.i.d. | ~19% (significant) | A dose of 5.0 mg t.i.d. is predicted to achieve more consistent effects than 2.5 mg t.i.d. | [23] |
| 10 mg (single dose) | 7-21% | Confirms that pindolol at a clinical dose level occupies 5-HT1A receptors in the human brain. | [25] |
Table 4: Human 5-HT1A Receptor Occupancy by Pindolol Measured with PET. This table presents key data from PET imaging studies, linking pindolol dosage to the degree of 5-HT1A receptor blockade in the human brain.
Interestingly, PET studies also suggest that pindolol may have a higher occupancy of presynaptic 5-HT1A autoreceptors in the DRN compared to postsynaptic receptors in cortical regions, a desirable property for this augmentation strategy.[5][22]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the effects of pindolol enantiomers.
Radioligand Binding Assays
These assays are used to determine the affinity of a drug for a specific receptor.
Objective: To quantify the binding affinity (Ki) of S-(-)-pindolol and R-(+)-pindolol for 5-HT1A receptors.
Methodology:
-
Tissue Preparation: A brain region rich in the target receptor (e.g., rat or human hippocampus for 5-HT1A receptors) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membrane fraction, which is resuspended to a specific protein concentration.[8]
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WAY-100635 for 5-HT1A receptors) and varying concentrations of the unlabeled competitor drug (pindolol enantiomer).[8]
-
Separation: After incubation to equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled specific ligand. Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competitor drug. The IC50 value (concentration of drug that inhibits 50% of specific radioligand binding) is determined from these curves and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.[26]
Objective: To measure the effect of pindolol, alone and in combination with an SSRI, on extracellular serotonin levels in a specific brain region (e.g., frontal cortex).[12]
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rat. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused at a constant, low flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[26]
-
Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.[26]
-
Drug Administration: Pindolol and/or an SSRI is administered systemically (e.g., intraperitoneal injection) or locally through the probe.[26]
-
Post-Drug Sampling: Sample collection continues for several hours following drug administration to monitor changes in serotonin levels over time.
-
Analysis: The concentration of serotonin in each dialysate sample is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[26]
-
Data Analysis: Results are typically expressed as a percentage change from the mean baseline concentration. Statistical analyses (e.g., ANOVA) are used to determine the significance of the observed changes.[26]
Conclusion and Future Directions
The evidence strongly indicates that the S-(-) enantiomer of pindolol is responsible for its 5-HT1A receptor-mediated effects that underpin its role in antidepressant augmentation. Preclinical studies provide a robust rationale for its mechanism: the blockade of inhibitory 5-HT1A autoreceptors, which prevents the initial SSRI-induced decrease in neuronal firing and accelerates the increase in synaptic serotonin.
Clinically, pindolol has demonstrated a capacity to accelerate the onset of action of SSRIs in non-resistant depression.[15] However, its efficacy as an augmentation agent in treatment-resistant patients is not well-supported, and the overall clinical results have been inconsistent.[19][20] Evidence from PET imaging studies compellingly suggests that this variability is largely due to the use of suboptimal doses (2.5 mg t.i.d.) that fail to achieve consistent and sufficient 5-HT1A receptor occupancy.[22][23]
Future research should focus on:
-
Dose-Optimization Trials: Conducting well-designed clinical trials with higher doses of pindolol (e.g., 5.0 mg t.i.d. or more) to target a more consistent and functionally relevant level of 5-HT1A receptor occupancy.
-
Selective Antagonists: Developing and testing "silent" 5-HT1A antagonists—compounds that have high affinity and antagonist activity but lack the partial agonist properties of pindolol, which may confound its effects.[4]
-
Dual-Action Agents: Exploring novel compounds that combine potent serotonin reuptake inhibition and 5-HT1A receptor antagonism within a single molecule, potentially offering a more streamlined and effective rapid-acting antidepressant therapy.[4]
References
- 1. Pindolol augmentation of antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Interest of the use of pindolol in the treatment of depression: review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pindolol augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pindolol, 5-HT1A and 5-HT1B receptor antagonist (CAS 13523-86-9) | Abcam [abcam.com]
- 10. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of chronic fluoxetine treatment in the presence and absence of (±)pindolol: a microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Both acute and subchronic treatments with pindolol, a 5-HT(1A) and β₁ and β₂ adrenoceptor antagonist, elevate regional serotonin synthesis in the rat brain: an autoradiographic study [pubmed.ncbi.nlm.nih.gov]
- 14. Pindolol augmentation of antidepressants: a review and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Can we really accelerate and enhance the selective serotonin reuptake inhibitor antidepressant effect? A randomized clinical trial and a meta-analysis of pindolol in nonresistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of pindolol on onset of action of paroxetine in the treatment of major depression: intermediate analysis of a double-blind, placebo-controlled trial. Réseau de Recherche et d'Expérimentation Psychopharmacologique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 18. psychiatrist.com [psychiatrist.com]
- 19. A double-blind, randomized, placebo-controlled trial of pindolol augmentation in depressive patients resistant to serotonin reuptake inhibitors. Grup de Recerca en Trastorns Afectius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pindolol augmentation in depressed patients resistant to selective serotonin reuptake inhibitors: a double-blind, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pindolol augmentation of treatment-resistant depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Positron emission tomography study of pindolol occupancy of 5-HT(1A) receptors in humans: preliminary analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. psychiatryonline.org [psychiatryonline.org]
- 24. researchgate.net [researchgate.net]
- 25. Pindolol binding to 5-HT1A receptors in the human brain confirmed with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Erythrityl Tetranitrate and its Analogs: A Technical Guide to Endothelial Function Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic nitrates have long been a cornerstone in the management of ischemic heart disease, primarily due to their potent vasodilatory effects. This is achieved through the donation of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. However, the long-term clinical utility of many traditional organic nitrates, such as nitroglycerin (GTN) and isosorbide (B1672297) mononitrate (ISMN), is often hampered by the development of nitrate (B79036) tolerance and endothelial dysfunction. Emerging evidence suggests that not all organic nitrates share this detrimental profile. This technical guide provides an in-depth examination of the effects of erythrityl tetranitrate (ETN) and its extensively studied analog, pentaerythritol (B129877) tetranitrate (PETN), on endothelial function. While specific data on ETN is limited, the wealth of research on PETN offers significant insights into a class of organic nitrates that may preserve or even enhance endothelial health. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Introduction: The Dichotomy of Organic Nitrates and Endothelial Function
The vascular endothelium is a critical regulator of vascular tone and homeostasis. A primary mediator of its function is nitric oxide (NO), synthesized by endothelial nitric oxide synthase (eNOS). Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of many cardiovascular diseases.
Organic nitrates are prodrugs that release NO or NO-related species, thereby causing vasodilation.[1][2] This mechanism is central to their therapeutic effect in conditions like angina pectoris.[3][4] However, chronic administration of traditional nitrates like GTN and ISMN can paradoxically lead to endothelial dysfunction.[1][[“]] This is largely attributed to increased production of reactive oxygen species (ROS), which can quench NO and uncouple eNOS, turning it into a source of superoxide (B77818) instead of NO.[6][7]
Pentaerythritol tetranitrate (PETN), an analog of ETN, has emerged as a unique organic nitrate that appears to circumvent these adverse effects.[1][[“]] In contrast to its counterparts, PETN has been shown to not induce tolerance and, in some cases, to improve endothelial function.[8][9] This guide will focus on the mechanisms and evidence supporting the distinct endothelial effects of PETN, serving as a proxy for understanding the potential of related compounds like ETN.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of PETN on endothelial function and related biomarkers.
Table 1: Effects of PETN on Endothelium-Dependent Vasodilation
| Parameter | Model System | Treatment Group | Control/Comparator | Outcome | Citation |
| Flow-Mediated Dilation (FMD) | Patients with Coronary Artery Disease (CAD) | PETN (80 mg t.i.d. for 8 weeks) | Placebo | No significant difference in the change in FMD (+1.6 ± 3.3% vs. +1.4 ± 4.1%) | [8] |
| Nitroglycerin-Mediated Dilation (NMD) | Patients with CAD | PETN (80 mg t.i.d. for 8 weeks) | Placebo | Significant increase in NMD (+3.8 ± 5.5% vs. +0.6 ± 4.2%; P = 0.004) | [8] |
| Endothelium-Dependent Relaxation (EDR) to Acetylcholine | Atherosclerotic Rabbits (32 weeks cholesterol chow) | PETN (6 mg/kg/day) | No PETN | PETN preserved EDR (24 ± 15% vs. completely impaired) | [10][11] |
| Endothelium-Dependent Relaxation (ACh) | Monocrotaline-induced Pulmonary Hypertension (PAH) in Rats | PETN (10 mg/kg/day) | MCT-induced PAH without PETN | PETN ameliorated endothelial dysfunction in pulmonary vessels. | [12] |
| FMD after Ischemia/Reperfusion | Healthy Male Volunteers | PETN (80 mg) | No therapy | PETN prevented the blunting of FMD after I/R (8.1 ± 1.3% vs. 1.9 ± 0.6%) | [13] |
Table 2: Effects of PETN on Oxidative Stress and Related Markers
| Parameter | Model System | Treatment Group | Control/Comparator | Outcome | Citation |
| Vascular Superoxide Production | Atherosclerotic Rabbits | PETN | No PETN | No significant difference in superoxide production measured by lucigenin. | [10][11] |
| LDL Oxidation (lag-time) | Atherosclerotic Rabbits | PETN | No PETN | PETN prevented the reduction in lag-time for LDL oxidation (220 ± 21 min vs. 168 ± 24 min) | [10][11] |
| Vascular Reactive Oxygen Species (ROS) | Angiotensin-II treated rats | PETN (15 mg/kg/day) | Isosorbide-5-mononitrate (ISMN) | PETN normalized vascular ROS production. | [9][14] |
| 3-Nitrotyrosine (3-NT) Positive Proteins | Monocrotaline-induced PAH in Rats | PETN | MCT-induced PAH without PETN | PETN reduced the increased levels of 3-NT positive proteins in lung tissue. | [12] |
Core Signaling Pathways
General Mechanism of Organic Nitrate-Induced Vasodilation
All organic nitrates, including ETN and PETN, share a common downstream pathway for vasodilation. They act as NO donors, leading to the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This, in turn, increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), which ultimately causes smooth muscle relaxation and vasodilation by reducing intracellular calcium levels.[3][15][16]
Mechanism of organic nitrate-induced vasodilation.
PETN's Unique Antioxidant Pathway
The key difference between PETN and other organic nitrates lies in its ability to induce the antioxidant enzyme heme oxygenase-1 (HO-1).[1][9][14] This induction leads to the production of biliverdin (B22007) and subsequently bilirubin, both potent antioxidants. This antioxidant effect is believed to counteract the oxidative stress that typically leads to tolerance and endothelial dysfunction with other nitrates.
Antioxidant pathway induced by PETN.
Pathway of Nitrate-Induced Endothelial Dysfunction
In contrast to PETN, chronic use of nitrates like GTN can lead to endothelial dysfunction through the uncoupling of eNOS. This process is driven by increased mitochondrial ROS production, which depletes tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for eNOS. Uncoupled eNOS produces superoxide (O2•−) instead of NO.
Nitrate-induced eNOS uncoupling and endothelial dysfunction.
Experimental Protocols
Assessment of Endothelium-Dependent Vasodilation in Humans
-
Method: Flow-Mediated Dilation (FMD) of the Brachial Artery.[8]
-
Procedure:
-
Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 200 mmHg) for a defined period (e.g., 5 minutes) to induce ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release NO.
-
FMD Calculation: The brachial artery diameter is continuously monitored, and the maximum diameter achieved after cuff release is recorded. FMD is expressed as the percentage change from the baseline diameter.
-
-
Workflow Diagram:
Workflow for Flow-Mediated Dilation (FMD) assessment.
Assessment of Endothelial Function in Isolated Vessels
-
Method: Isometric Tension Studies in Isolated Aortic Rings.[10][11]
-
Procedure:
-
Tissue Preparation: Animals (e.g., rabbits, rats) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent tissue and cut into rings (e.g., 3-5 mm in length).
-
Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension (e.g., 2 g). They are then pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) to achieve a stable submaximal contraction.
-
Concentration-Response Curve: Cumulative concentrations of an endothelium-dependent vasodilator (e.g., acetylcholine) are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contraction tension.
-
-
Workflow Diagram:
Workflow for assessing endothelial function in isolated vessels.
Measurement of Vascular Oxidative Stress
-
Procedure:
-
Tissue Incubation: Freshly isolated, unfixed vascular segments are embedded in an optimal cutting temperature (OCT) compound and snap-frozen. Cryosections (e.g., 10-30 µm) are prepared.
-
DHE Staining: The sections are incubated with DHE (e.g., 1-10 µM) in a light-protected, humidified chamber at 37°C. DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.
-
Imaging: The sections are washed and imaged using fluorescence microscopy.
-
Quantification: The fluorescence intensity is quantified using image analysis software, providing a measure of superoxide production.
-
Conclusion and Future Directions
The available evidence strongly suggests that pentaerythritol tetranitrate (PETN) possesses a unique pharmacological profile among organic nitrates. Unlike traditional nitrates that can induce tolerance and endothelial dysfunction, PETN appears to preserve and, in some contexts, improve endothelial function.[8][10][11][12] This beneficial effect is primarily attributed to its ability to upregulate the antioxidant enzyme heme oxygenase-1, thereby mitigating the oxidative stress that underlies the adverse effects of other nitrates.[1][9][14]
While direct research on erythrityl tetranitrate (ETN) is sparse, the findings on PETN provide a compelling rationale for further investigation into this class of compounds. Future research should focus on directly comparing the endothelial effects of ETN and PETN in various preclinical models of cardiovascular disease. Elucidating the precise molecular mechanisms, including the role of specific metabolites and their impact on eNOS coupling and mitochondrial function, will be crucial. For drug development professionals, these findings highlight the potential for designing novel organic nitrates that retain potent vasodilatory properties without compromising endothelial health, offering a significant advancement in the management of cardiovascular diseases.
References
- 1. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic nitrates: update on mechanisms underlying vasodilation, tolerance and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Erythrityl Tetranitrate? [synapse.patsnap.com]
- 4. What is Erythrityl Tetranitrate used for? [synapse.patsnap.com]
- 5. consensus.app [consensus.app]
- 6. Nitrate tolerance and the links with endothelial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic nitrate tolerance and endothelial dysfunction: role of folate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pentaerythritol tetranitrate on endothelial function in coronary artery disease: results of the PENTA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentaerithrityl tetranitrate improves angiotensin II induced vascular dysfunction via induction of heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nitric oxide donor pentaerythritol tetranitrate can preserve endothelial function in established atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The nitric oxide donor pentaerythritol tetranitrate can preserve endothelial function in established atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentaerythritol Tetranitrate In Vivo Treatment Improves Oxidative Stress and Vascular Dysfunction by Suppression of Endothelin-1 Signaling in Monocrotaline-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentaerythrityl tetranitrate and nitroglycerin, but not isosorbide mononitrate, prevent endothelial dysfunction induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentaerythritol tetranitrate improves angiotensin II-induced vascular dysfunction via induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Erythrityl Tetranitrate | C4H6N4O12 | CID 5284553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Erythrityl tetranitrate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Pindolol's Impact on Central Nervous System 5-HT1A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindolol (B1678383), a non-selective beta-adrenergic receptor antagonist, has garnered significant scientific interest due to its notable interaction with serotonin (B10506) 5-HT1A receptors in the central nervous system.[1] This dual pharmacological profile has led to extensive research into its potential as an adjunctive therapy for major depressive disorder, primarily in combination with selective serotonin reuptake inhibitors (SSRIs).[2] The rationale behind this therapeutic strategy is pindolol's ability to modulate the activity of 5-HT1A receptors, particularly the presynaptic autoreceptors located on serotonergic neurons in the dorsal raphe nucleus (DRN).[3][4] This guide provides an in-depth technical overview of pindolol's effects on central 5-HT1A receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Data Presentation: Quantitative Analysis of Pindolol's 5-HT1A Receptor Activity
The following tables summarize key quantitative data on pindolol's binding affinity and functional activity at 5-HT1A receptors, compiled from various in vitro and in vivo studies.
Table 1: Binding Affinity of Pindolol for the 5-HT1A Receptor
| Compound | Radioligand | Tissue/Cell Line | K_i_ (nM) |
| (-)-Pindolol | [³H]8-OH-DPAT | Human Brain (Dorsal Raphe) | 10.8 |
| (-)-Pindolol | [³H]8-OH-DPAT | Human Brain (Hippocampus) | 6.5 - 13.5 |
| (-)-Pindolol | [³H]WAY-100635 | Rat Brain (Dorsal Raphe) | 5.8 - 22.3 |
| (±)-Pindolol | [³H]WAY-100635 | Human Brain (Dorsal Raphe) | 8.9 ± 1.1 |
| (±)-Pindolol | [³H]WAY-100635 | Human Brain (Hippocampus CA1) | 14.4 ± 1.5 |
| (-)-Pindolol | Not Specified | CHO-h5-HT1A cells | 6.4[1] |
Table 2: Functional Activity of Pindolol at the 5-HT1A Receptor
| Assay Type | Parameter | Tissue/Cell Line | Value | Reference |
| [³⁵S]GTPγS Binding | Efficacy (vs. 5-HT) | CHO-h5-HT1A cells | 20.3% | [1] |
| [³⁵S]GTPγS Binding | % Inhibition of 5-HT (100nM) stimulated binding | CHO-h5-HT1A cells | 80.2% | [1] |
| Electrophysiology | Effect on DRN 5-HT neuron firing | Rat | Inhibition (agonist effect) | [5][6] |
| Adenylate Cyclase Assay | Functional Activity | Rat Hippocampus | Antagonist | [7] |
| PET Scan | Receptor Occupancy (10 mg single dose) | Human Brain (Raphe Nuclei) | 7-21% | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of pindolol with 5-HT1A receptors.
Radioligand Binding Assay
Objective: To determine the binding affinity (K_i_) of pindolol for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor (CHO-h5-HT1A) or post-mortem human brain tissue (e.g., dorsal raphe nucleus, hippocampus).
-
Radioligand: [³H]WAY-100635 (a selective 5-HT1A receptor antagonist) or [³H]8-OH-DPAT (a 5-HT1A receptor agonist).
-
Test Compound: Pindolol.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT1A ligand such as serotonin or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.[9]
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes. The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation (approximately 10 µg of protein) with the radioligand (e.g., 0.25 nM [³H]8-OH-DPAT) and varying concentrations of pindolol for 60 minutes at room temperature.[9]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of pindolol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity (K_i_) is then calculated using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[10]
In Vivo Extracellular Single-Unit Recording
Objective: To assess the effect of pindolol on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).
Materials:
-
Anesthetized rats.
-
Stereotaxic apparatus.
-
Glass micropipettes for recording.
-
Amplifier and data acquisition system.
-
Pindolol solution for intravenous or intraperitoneal administration.
-
(Optional) A selective 5-HT1A receptor antagonist (e.g., WAY-100635) for confirming the mechanism of action.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. A burr hole is drilled in the skull overlying the DRN.
-
Electrode Placement: A recording micropipette is lowered into the DRN. Serotonergic neurons are identified by their characteristic slow and regular firing pattern.
-
Baseline Recording: Once a stable single-unit recording is obtained, the baseline firing rate is recorded for a sufficient period.
-
Drug Administration: Pindolol is administered systemically (e.g., intravenously).
-
Data Acquisition and Analysis: The neuronal firing rate is continuously recorded before, during, and after drug administration. The change in firing rate from baseline is quantified and analyzed. To confirm the involvement of 5-HT1A receptors, a selective antagonist can be administered to see if it reverses the effects of pindolol.[6]
In Vivo Microdialysis
Objective: To measure the effect of pindolol on extracellular serotonin levels in specific brain regions, such as the hippocampus.
Materials:
-
Freely moving or anesthetized rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump and fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for serotonin analysis.
-
Pindolol solution for systemic or local administration.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., ventral hippocampus).[4]
-
Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid at a low flow rate. The dialysate, containing extracellular fluid from the surrounding tissue, is collected at regular intervals.
-
Baseline Measurement: Baseline extracellular serotonin levels are established by analyzing several consecutive dialysate samples before drug administration.
-
Drug Administration: Pindolol is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.[3]
-
Sample Analysis: The concentration of serotonin in the dialysate samples is measured using HPLC-ED.
-
Data Analysis: Changes in extracellular serotonin levels are expressed as a percentage of the baseline levels and analyzed over time.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pindolol's partial agonism at the 5-HT1A receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.
References
- 1. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How does pindolol improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Somatodendritic action of pindolol to attenuate the paroxetine-induced decrease in serotonin release from the rat ventral hippocampus: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological and neurochemical evidence that pindolol has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT(1A) agonist potential of pindolol: electrophysiologic studies in the dorsal raphe nucleus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pindolol binding to 5-HT1A receptors in the human brain confirmed with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Discovery and Synthesis of Erythrityl Tetranitrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of Erythrityl Tetranitrate (ETN) and its derivatives. The document is structured to cater to researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
Disclaimer: While this guide compiles the most current and relevant publicly available information, access to the full text of some primary research articles detailing specific experimental protocols and comprehensive quantitative data for certain derivatives was not possible. Therefore, some sections are based on publicly available abstracts, related literature, and established principles of organic nitrate (B79036) chemistry and pharmacology.
Introduction to Erythrityl Tetranitrate (ETN)
Erythrityl tetranitrate (ETN) is an organic nitrate ester first synthesized in 1849. It is the product of the nitration of erythritol (B158007), a four-carbon sugar alcohol.[1] ETN is known for two primary properties: its explosive power, which is comparable to that of pentaerythritol (B129877) tetranitrate (PETN), and its action as a vasodilator, similar to nitroglycerin.[1][2] Medically, it has been used for the management of angina pectoris.[3] The core structure of erythritol offers four hydroxyl groups for functionalization, making it an interesting scaffold for the synthesis of various derivatives with potentially tunable physicochemical and biological properties.
Discovery and Synthesis of Erythrityl Tetranitrate (ETN)
The synthesis of ETN involves the esterification of the four hydroxyl groups of erythritol with nitric acid, typically in the presence of a dehydrating agent like sulfuric acid.
General Synthesis Workflow
The synthesis of ETN from erythritol is a well-established process. The following diagram illustrates a typical workflow for this nitration reaction.
Caption: General workflow for the synthesis of Erythrityl Tetranitrate (ETN).
Detailed Experimental Protocol for ETN Synthesis
The following protocol is a representative procedure for the laboratory-scale synthesis of ETN.[1]
Materials:
-
Erythritol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%) or Fuming Nitric Acid
-
Ice
-
Distilled Water
-
Sodium Bicarbonate
-
Ethanol
Procedure:
-
Preparation of the Nitrating Mixture: A mixed acid solution is prepared by slowly adding concentrated sulfuric acid to nitric acid in a flask, while cooling the mixture in an ice bath to maintain a low temperature (typically below 10 °C).
-
Nitration: Powdered erythritol is added portion-wise to the chilled nitrating mixture with constant stirring. The temperature must be carefully controlled and kept low (e.g., 10-15 °C) to prevent runaway reactions and the formation of byproducts.
-
Reaction Time: The mixture is stirred for a specific period (e.g., 1 hour) after the addition of erythritol is complete, allowing the nitration to proceed to completion.
-
Precipitation: The reaction mixture is then slowly poured into a large volume of ice-cold water with vigorous stirring. This quenching step causes the crude ETN to precipitate out of the solution as a white solid.
-
Isolation and Neutralization: The crude ETN is collected by filtration and washed thoroughly with cold water. It is then washed with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with water.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol. The crude ETN is dissolved in a minimum amount of hot ethanol, and the solution is then cooled to induce crystallization of pure ETN.
-
Drying: The purified crystals of ETN are collected by filtration and dried in a desiccator.
Caution: Erythrityl tetranitrate is a powerful explosive and is sensitive to shock and friction. Its synthesis and handling should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
Erythrityl Tetranitrate Derivatives
The erythritol backbone provides multiple sites for chemical modification, allowing for the synthesis of a range of derivatives. Research in this area has primarily focused on tuning the energetic properties of the molecule, but these derivatives may also possess interesting pharmacological profiles.
Synthesis of ETN Derivatives with Azide (B81097), Nitramine, and Modified Nitrate Ester Groups
A key study by Lease et al. explored the synthesis of ETN derivatives where the nitrate ester groups were replaced with azide and nitramine functionalities.[4][5] While the full experimental details from this specific study are not publicly available, the general synthetic strategies for introducing these functional groups are outlined below.
General Synthetic Approach:
References
The Pharmacological Profile of Pindolol: A Non-Selective Beta-Blocker with a Dual Receptor Footprint
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pindolol (B1678383) is a first-generation, non-selective beta-adrenergic receptor antagonist renowned for its unique pharmacological characteristic: intrinsic sympathomimetic activity (ISA).[1][2] This partial agonist activity at β-adrenergic receptors distinguishes it from many other beta-blockers and contributes to a distinct clinical profile.[3] Furthermore, pindolol exhibits significant affinity for serotonin (B10506) 5-HT1A receptors, where it acts as an antagonist, a property that has led to its investigation as an augmentation strategy in the treatment of depression.[1][4] This technical guide provides an in-depth exploration of the pharmacological profile of pindolol, detailing its receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate its complex mechanism of action.
Data Presentation
Receptor Binding Affinity of Pindolol
The following table summarizes the binding affinities (Ki) of pindolol for various adrenergic and serotonergic receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| Adrenergic Receptors | |||
| β1 | 0.52 - 2.6 | Human | [5] |
| β2 | 0.40 - 4.8 | Human | [5] |
| Serotonin Receptors | |||
| 5-HT1A | 6.4 | Human (CHO cells) | [4] |
| 5-HT1B | 6.8 (IC50) | Not Specified |
Pharmacokinetic Properties of Pindolol
This table outlines the key pharmacokinetic parameters of pindolol.
| Parameter | Value | Reference |
| Bioavailability | 50% - 95% | [2] |
| Time to Peak Plasma Concentration | 1 - 2 hours | [2] |
| Elimination Half-life | 3 - 4 hours | [2] |
| Protein Binding | 40% - 60% | |
| Metabolism | Hepatic | [2] |
| Excretion | Renal | [2] |
Pharmacodynamic and Clinical Efficacy Data
A summary of key pharmacodynamic effects and clinical efficacy data for pindolol.
| Indication | Parameter | Result | Reference |
| Hypertension | Blood Pressure Reduction | Effective as monotherapy or in combination with diuretics. In one study, BP normalization was achieved in 76% of patients. | [6][7][8] |
| Heart Rate | Less pronounced reduction in resting heart rate compared to beta-blockers without ISA. | [6] | |
| Depression (Augmentation Therapy) | HAM-D Score Reduction | In a study with fluoxetine (B1211875), the combination with pindolol resulted in a 60% response rate (≥50% reduction in HAM-D) compared to 9% for fluoxetine alone. | [9] |
| Onset of Action | Meta-analysis suggests pindolol may accelerate the antidepressant response at 2 weeks. | [10] |
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Ki) of pindolol for its target receptors.
Objective: To quantify the affinity of pindolol for β-adrenergic or 5-HT1A receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the receptor of interest (e.g., human heart tissue for β-receptors, CHO cells expressing recombinant 5-HT1A receptors) in ice-cold lysis buffer.[11]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[11]
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.[11]
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.[11]
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]iodocyanopindolol for β-receptors or [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of unlabeled pindolol.[12][13]
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., propranolol (B1214883) for β-receptors).[11]
-
Incubate the plate to allow the binding to reach equilibrium.[14]
-
-
Separation and Quantification:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of pindolol.
-
Plot the percentage of specific binding against the logarithm of the pindolol concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of pindolol that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Adenylyl Cyclase Activity Assay (cAMP Accumulation)
This functional assay is used to quantify the intrinsic sympathomimetic activity (ISA) of pindolol at β-adrenergic receptors and its antagonist activity at 5-HT1A receptors.
Objective: To measure the effect of pindolol on adenylyl cyclase activity.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the receptor of interest (e.g., S49 lymphoma cells for β-receptors, or CHO cells expressing 5-HT1A receptors).[15]
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[11]
-
For β-receptor agonism (ISA): Treat the cells with increasing concentrations of pindolol. To potentiate the signal, co-incubation with forskolin (B1673556) may be necessary.[15]
-
For 5-HT1A receptor antagonism: Treat the cells with a known 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of increasing concentrations of pindolol.[16]
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the pindolol concentration to generate a dose-response curve.
-
For ISA, determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal effect) of pindolol. The intrinsic activity is expressed as a percentage of the maximal response to a full agonist (e.g., isoproterenol).[12]
-
For antagonism, determine the IC50 of pindolol in inhibiting the agonist-induced change in cAMP levels.
-
In Vivo Hemodynamic Assessment
This protocol describes a general approach to evaluating the cardiovascular effects of pindolol in vivo.
Objective: To assess the impact of pindolol on blood pressure and heart rate.
Methodology:
-
Subject Selection and Study Design:
-
Drug Administration:
-
Administer pindolol orally at clinically relevant doses.[19]
-
-
Hemodynamic Monitoring:
-
Data Analysis:
-
Compare the changes in blood pressure and heart rate from baseline between the pindolol and placebo groups.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
-
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling
Pindolol acts as a partial agonist at β-adrenergic receptors. In a state of low sympathetic tone, it weakly activates the Gs protein, leading to a modest increase in cAMP production via adenylyl cyclase. This in turn activates Protein Kinase A (PKA), which phosphorylates downstream targets. In the presence of high levels of catecholamines (e.g., during stress or exercise), pindolol competitively antagonizes the binding of these full agonists, thereby reducing the overall receptor stimulation. There is also emerging evidence for non-canonical signaling through the MAPK/ERK pathway.[21]
Caption: Pindolol's dual action at the β-adrenergic receptor signaling pathway.
5-HT1A Receptor Signaling
Pindolol acts as an antagonist at 5-HT1A receptors, which are coupled to the inhibitory G-protein, Gi. By blocking the binding of serotonin (5-HT), pindolol prevents the inhibition of adenylyl cyclase, thereby disinhibiting cAMP production. This is particularly relevant at presynaptic 5-HT1A autoreceptors on serotonergic neurons, where this antagonism is thought to enhance serotonin release, contributing to its antidepressant augmentation effect.[1][22]
Caption: Pindolol's antagonistic action at the 5-HT1A receptor signaling pathway.
Experimental Workflow for Pindolol Characterization
The comprehensive pharmacological characterization of pindolol involves a multi-step process from in vitro to in vivo studies.
Caption: A logical workflow for the pharmacological characterization of pindolol.
Conclusion
Pindolol's pharmacological profile is a compelling example of a drug with a multifaceted mechanism of action. Its non-selective beta-blockade, coupled with intrinsic sympathomimetic activity, offers a unique therapeutic window for the management of hypertension, potentially mitigating some of the adverse effects associated with pure antagonists.[23] Concurrently, its antagonism of 5-HT1A receptors provides a rationale for its use in augmenting antidepressant therapy, although clinical results have been variable.[9][24][25][26] The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate and understand the complex pharmacology of pindolol and to guide the development of future therapeutics with similarly nuanced mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic trials of pindolol in hypertension: comparison and combination with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An office-based primary care trial of pindolol ('Visken') in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pindolol and mianserin augment the antidepressant activity of fluoxetine in hospitalized major depressed patients, including those with treatment resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Can we really accelerate and enhance the selective serotonin reuptake inhibitor antidepressant effect? A randomized clinical trial and a meta-analysis of pindolol in nonresistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Studies on the cardiovascular effects of pindolol in DOCA/saline hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute hemodynamic and neurohumoral effects of pindolol: a beta-adrenoceptor antagonist with high intrinsic sympathomimetic activity in patients with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exercise haemodynamic effects of beta-blockade and intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pindolol augmentation in depressed patients resistant to selective serotonin reuptake inhibitors: a double-blind, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A double-blind, randomized, placebo-controlled trial of pindolol augmentation in depressive patients resistant to serotonin reuptake inhibitors. Grup de Recerca en Trastorns Afectius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pindolol augmentation of treatment-resistant depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Erythrityl Tetranitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Erythrityl Tetranitrate (ETN) and its related impurities. Erythrityl tetranitrate is a vasodilator used for the treatment of angina pectoris.[1][2][3][4] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This method is designed for use in quality control and research environments to determine the purity of ETN and to separate it from potential degradation products and synthesis-related impurities. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of methanol (B129727) and water, with UV detection. This document provides comprehensive experimental protocols, data presentation guidelines, and system suitability criteria to ensure reliable and reproducible results.
Introduction
Erythrityl tetranitrate (C₄H₆N₄O₁₂) is a nitrate (B79036) ester with vasodilator properties, functionally similar to nitroglycerin.[3][5] It is synthesized by the nitration of erythritol (B158007).[2] The manufacturing process and subsequent storage can lead to the formation of various impurities, including partially nitrated erythritol species such as erythritol-1,4-dinitrate (1,4-EDiN) and erythritol-1,2,4-trinitrate (1,2,4-ETriN), as well as other related substances.[6][7][8] Regulatory agencies require stringent control over the impurity profile of APIs. Therefore, a reliable and validated analytical method for purity determination is essential.
This application note describes a specific and sensitive HPLC method for the purity analysis of erythrityl tetranitrate. The method is based on reversed-phase chromatography, which is a widely used technique for the analysis of organic nitrates.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric glassware: Class A.
-
Solvents: HPLC grade methanol and water.
-
Reference Standard: Erythrityl Tetranitrate Reference Standard (RS).
-
Sample: Erythrityl Tetranitrate API.
Chromatographic Conditions
A summary of the HPLC conditions is provided in Table 1. These conditions are based on established methods for the analysis of nitrate esters and have been optimized for the separation of erythrityl tetranitrate from its potential impurities.[9]
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Reversed-phase C18, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | Methanol: Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm[9][10] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
2.3.1. Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of Erythrityl Tetranitrate RS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Mix thoroughly.
2.3.2. Sample Solution Preparation (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of Erythrityl Tetranitrate API into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Mix thoroughly and filter through a 0.45 µm syringe filter if necessary.
Method Protocol
The following workflow outlines the steps for performing the HPLC purity analysis of Erythrityl Tetranitrate.
Figure 1. Experimental workflow for the HPLC purity analysis of Erythrityl Tetranitrate.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters and their recommended limits are summarized in Table 2. These tests should be performed before the analysis of any samples.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections of the standard solution) |
| Resolution (Rs) between ETN and closest eluting impurity | ≥ 1.5 |
Data Analysis and Calculations
The purity of Erythrityl Tetranitrate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation of Purity:
Purity (%) = (Area of ETN Peak / Total Area of all Peaks) x 100
Calculation of Individual Impurity:
Individual Impurity (%) = (Area of Impurity Peak / Total Area of all Peaks) x 100
Signaling Pathway (Mechanism of Action)
For informational purposes, the vasodilatory effect of Erythrityl Tetranitrate is initiated by its conversion to an active intermediate, which stimulates guanylate cyclase. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), ultimately causing smooth muscle relaxation and vasodilation.[3][5]
Figure 2. Simplified signaling pathway of Erythrityl Tetranitrate's vasodilatory action.
Conclusion
The HPLC method described in this application note is suitable for the routine purity analysis of Erythrityl Tetranitrate. The method is simple, specific, and utilizes common HPLC instrumentation and reagents. Adherence to the outlined experimental protocol and system suitability criteria will ensure the generation of accurate and reliable data for quality control and research purposes in the pharmaceutical industry. Further validation of the method should be performed in accordance with regulatory guidelines to demonstrate its suitability for its intended purpose.
References
- 1. echemi.com [echemi.com]
- 2. Erythrityl Tetranitrate [drugfuture.com]
- 3. Erythrityl tetranitrate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. medindia.net [medindia.net]
- 5. Erythrityl Tetranitrate | C4H6N4O12 | CID 5284553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Impurities in Erythritol Tetranitrate (ETN) Using UHPLC-QTOF (Journal Article) | OSTI.GOV [osti.gov]
- 8. Investigation of the Impurities in Erythritol Tetranitrate (ETN) Using UHPLC-QTOF (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencepub.net [sciencepub.net]
Application Notes and Protocols for Chiral Separation of Pindolol Enantiomers using HPLC Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindolol (B1678383) is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension and angina pectoris. It possesses a single chiral center, resulting in the existence of two enantiomers: (S)-(-)-pindolol and (R)-(+)-pindolol. The beta-blocking activity is primarily attributed to the (S)-enantiomer, while the (R)-enantiomer exhibits significantly lower activity.[1][2][3] Consequently, the stereoselective analysis and quantification of pindolol enantiomers are critical in pharmacokinetic, pharmacodynamic, and clinical studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose.[4][5]
This document provides detailed application notes and experimental protocols for the chiral separation of pindolol enantiomers using HPLC. Both normal-phase and reversed-phase methods are presented, offering flexibility based on available instrumentation and specific analytical requirements.
Data Presentation: HPLC Method Parameters for Chiral Separation of Pindolol
The following tables summarize the key chromatographic conditions for the successful enantioseparation of pindolol.
Table 1: Normal-Phase HPLC Methods
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm)[6] | CHIRAL ART Cellulose-SC (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | n-hexane : ethanol (B145695) : diethylamine (B46881) (860 : 140 : 0.05, v/v/v)[6] | n-hexane / ethanol / diethylamine (40 / 60 / 0.1)[2] |
| Flow Rate | 0.9 mL/min[6] | 1.0 mL/min[2] |
| Detection Wavelength | 215 nm[6] | UV at 265 nm[2] |
| Column Temperature | Ambient[6] | 25 °C[2] |
| Injection Volume | 10 µL[6] | 10 µL (100 µg/mL)[2] |
| Diluent | n-hexane : ethanol (50:50, v/v)[6] | Not Specified |
Table 2: Reversed-Phase HPLC Method
| Parameter | Method 3 |
| Chiral Stationary Phase | CHIRAL ART Cellulose-SC (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | methanol / diethylamine (100 / 0.1)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | UV at 265 nm[2] |
| Column Temperature | 25 °C[2] |
| Injection Volume | 10 µL (100 µg/mL)[2] |
| Diluent | Not Specified |
Experimental Protocols
Protocol 1: Direct Chiral Separation using a Cellulose-Based Chiral Stationary Phase (Normal Phase)
This protocol is based on the use of a polysaccharide-based chiral column for the direct resolution of pindolol enantiomers.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic pindolol in the diluent (n-hexane:ethanol, 50:50 v/v) at a concentration of 1 mg/mL. Further dilute to the desired concentration (e.g., 100 µg/mL) with the diluent.[6]
-
Plasma Samples (Liquid-Liquid Extraction): [1]
-
To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add a suitable internal standard (e.g., metoprolol).
-
Alkalinize the plasma sample by adding 100 µL of 1 M Sodium Hydroxide.
-
Add 5.0 mL of an extraction solvent (e.g., tert-methyl-butyl ether or a mixture of n-hexane and isoamyl alcohol).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a portion into the HPLC system.
-
2. HPLC Conditions:
-
Chromatographic Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: n-hexane : ethanol : diethylamine (860 : 140 : 0.05, v/v/v). The mobile phase should be freshly prepared and degassed.[6]
-
Flow Rate: 0.9 mL/min.[6]
-
Detection: UV detection at 215 nm. For higher sensitivity, fluorescence detection can be employed with an excitation wavelength of 266 nm and an emission wavelength of 308 nm.[1][6]
-
Column Temperature: Ambient.[6]
-
Injection Volume: 10 µL.[6]
3. System Suitability:
Before sample analysis, perform system suitability tests by injecting the standard solution multiple times. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation for replicate injections is less than 2.0%.
Protocol 2: Indirect Chiral Separation via Derivatization
This approach involves the derivatization of pindolol enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column (e.g., C18).
1. Sample Preparation and Derivatization: [1]
-
Perform a liquid-liquid extraction as described in Protocol 1, steps 1-7.
-
Reconstitute the dried extract in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a chiral derivatizing agent, such as (S)-(-)-alpha-methylbenzyl isocyanate.
-
Allow the reaction to proceed to completion. The reaction conditions (temperature and time) should be optimized.
-
The resulting diastereomers can be directly injected into the HPLC system.
2. HPLC Conditions:
-
Chromatographic Column: A standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., water with 0.1% triethylamine, pH adjusted to 3.5 with phosphoric acid). A typical ratio would be 20:80 (v/v) acetonitrile:buffer.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivatized pindolol.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Note: Both direct and indirect methods should be fully validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. jfda-online.com [jfda-online.com]
Application Notes and Protocols for In Vitro Vasodilation Assay of Erythrityl Tetranitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrityl tetranitrate (ETN) is an organic nitrate (B79036) vasodilator used for the management of angina pectoris.[1] Its therapeutic effect is mediated through the relaxation of vascular smooth muscle, leading to a reduction in cardiac preload and afterload.[2][3] Understanding the in vitro vasodilatory properties of ETN is crucial for preclinical drug development and mechanistic studies. These application notes provide a detailed protocol for assessing the vasodilatory effects of ETN on isolated arterial rings using wire myography. The underlying signaling pathway and expected quantitative data are also presented.
Erythrityl tetranitrate, similar to other organic nitrates, exerts its vasodilatory effect by releasing nitric oxide (NO) within vascular smooth muscle cells.[2] This NO release is a result of enzymatic metabolism.[2] The liberated NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which through a series of downstream phosphorylation events, results in a decrease in intracellular calcium levels and dephosphorylation of the myosin light chain, ultimately causing smooth muscle relaxation and vasodilation.[3]
Signaling Pathway of Erythrityl Tetranitrate-Induced Vasodilation
References
- 1. Mechanism of ITF 296-induced vasorelaxation compared to nitroglycerin and isosorbide dinitrate: relationship between relaxation of rabbit aorta and tissue cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Erythrityl Tetranitrate? [synapse.patsnap.com]
- 3. Erythrityl tetranitrate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Pindolol 5-HT1A Receptor Binding Assay in Rodent Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing 5-HT1A receptor binding assays using pindolol (B1678383) in rodent brain tissue. This document includes detailed experimental protocols, quantitative data on pindolol's binding affinity, and visualizations of key pathways and workflows.
Introduction
Pindolol, a non-selective β-adrenoceptor antagonist, also exhibits significant affinity for the serotonin (B10506) 1A (5-HT1A) receptor, where it acts as a partial agonist.[1] This dual activity is of considerable interest in neuropharmacology, particularly in the context of augmenting antidepressant therapies.[1][2] Radioligand binding assays are fundamental techniques used to characterize the interaction of compounds like pindolol with their target receptors.[3][4] These assays allow for the determination of key parameters such as the inhibition constant (Ki), dissociation constant (Kd), and receptor density (Bmax).[3][4]
Quantitative Data Summary
The following tables summarize the binding affinity of pindolol for the 5-HT1A receptor in rodent brain tissue, as determined by radioligand binding assays.
Table 1: Binding Affinity (Ki) of Pindolol for the 5-HT1A Receptor in Rat Brain
| Compound | Radioligand | Brain Region | Ki (nM) | Reference |
| (-)-Pindolol | [3H]WAY 100635 | Dorsal Raphe | 5.8 - 22.3 | [1] |
| (-)-Pindolol | Not Specified | Hippocampus | High Affinity | [5] |
Table 2: Binding Affinity of a Common 5-HT1A Agonist for Comparative Analysis
| Compound | Radioligand | Brain Region/Cell Line | Ki (nM) | Reference |
| 8-OH-DPAT | [3H]8-OH-DPAT | Rat Hippocampus | pKi1: 9.20, pKi2: 6.46 | [6] |
| 8-OH-DPAT | [3H]8-OH-DPAT | Rat Raphe | pKi1: 8.82, pKi2: 6.07 | [6] |
| 8-OH-DPAT | [3H]8-OH-DPAT | Human 5-HT1A in HeLa cells | - | [7] |
Note: pKi is the negative logarithm of the Ki value. Biphasic inhibition suggests binding to more than one site.
Experimental Protocols
Detailed methodologies for performing radioligand binding assays to characterize the interaction of pindolol with 5-HT1A receptors are provided below.
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki of Pindolol
This protocol describes the determination of the inhibition constant (Ki) of pindolol for the 5-HT1A receptor using a competitive binding assay with a specific radioligand.
1. Materials and Reagents:
-
Receptor Source: Rodent brain tissue homogenate (e.g., hippocampus or dorsal raphe nucleus).[8]
-
Radioligand: [3H]8-OH-DPAT (a commonly used 5-HT1A agonist radioligand) or [3H]WAY 100635 (a 5-HT1A antagonist radioligand).[1][9]
-
Test Compound: Pindolol (various concentrations).
-
Non-specific Binding Control: 10 µM Serotonin (5-HT) or another suitable high-affinity 5-HT1A ligand.[1]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: (e.g., Betaplate Scint).[10]
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter mats (e.g., GF/C filters pre-soaked in 0.3% PEI), vacuum filtration manifold (cell harvester), liquid scintillation counter.[10]
2. Procedure:
-
Membrane Preparation:
-
Dissect the desired rodent brain region (e.g., hippocampus) on ice.
-
Homogenize the tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[10]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[10]
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[10]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.[10]
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[10]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane homogenate (50-120 µg protein).[10]
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding control (e.g., 10 µM 5-HT), and membrane homogenate.[1]
-
Pindolol Competition: Add assay buffer, radioligand, varying concentrations of pindolol, and membrane homogenate.
-
The final assay volume is typically 250 µL per well.[10]
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
-
Filtration and Washing:
-
Counting:
3. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the pindolol concentration.
-
Determine the IC50 value (the concentration of pindolol that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (e.g., using Prism software).[10]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][11]
Protocol 2: Saturation Radioligand Binding Assay to Determine Kd and Bmax
This protocol is used to determine the dissociation constant (Kd) of the radioligand and the density of 5-HT1A receptors (Bmax) in the tissue.
1. Materials and Reagents:
-
Same as Protocol 1, excluding the test compound (pindolol).
2. Procedure:
-
Membrane Preparation: Same as Protocol 1.
-
Assay Setup (in a 96-well plate):
-
Prepare a series of dilutions of the radioligand (e.g., 8-12 different concentrations).
-
For each radioligand concentration, set up wells for:
-
Total Binding: Membrane homogenate and the corresponding radioligand concentration.
-
Non-specific Binding: Membrane homogenate, the corresponding radioligand concentration, and a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).
-
-
-
Incubation, Filtration, and Counting: Same as Protocol 1.
3. Data Analysis:
-
Calculate Specific Binding for each radioligand concentration.
-
Plot the specific binding (y-axis) against the radioligand concentration (x-axis).
-
Analyze the data using non-linear regression to fit a one-site binding (hyperbola) model.
-
The analysis will yield the Kd (the radioligand concentration at which 50% of the receptors are occupied) and the Bmax (the maximum number of binding sites).[3]
Visualizations
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[12][13] Activation of the 5-HT1A receptor by an agonist, or partial agonist like pindolol, initiates a signaling cascade that modulates neuronal activity.[12][13]
Caption: 5-HT1A receptor signaling cascade initiated by pindolol.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki of pindolol.
Caption: Workflow for determining pindolol's Ki at the 5-HT1A receptor.
Logical Relationship for Augmentation of SSRI Therapy
Pindolol is thought to accelerate the therapeutic effect of Selective Serotonin Reuptake Inhibitors (SSRIs) by blocking presynaptic 5-HT1A autoreceptors. This action prevents the negative feedback mechanism that initially limits serotonin release when SSRIs are administered.
Caption: Pindolol's mechanism for augmenting SSRI antidepressant effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Comparative anatomical distribution of 5-HT1A receptor mRNA and 5-HT1A binding in rat brain--a combined in situ hybridisation/in vitro receptor autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Evaluation of Serotonin 5-HT1A Receptors in Rodent Models using [18F]Mefway PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Nitric Oxide Release from Erythrityl Tetranitrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrityl tetranitrate (ETN) is an organic nitrate (B79036) that acts as a potent vasodilator through the release of nitric oxide (NO).[1] NO is a critical signaling molecule in the cardiovascular system, regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation.[2][3] The therapeutic effects of ETN are attributed to its biotransformation and subsequent release of NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1] This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in vasodilation. Understanding the kinetics and dose-dependency of NO release from ETN in a cellular context is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This application note provides detailed protocols for measuring NO release from ETN in cell culture systems, focusing on the widely used Griess assay for indirect NO detection. It also outlines the signaling pathway of ETN-mediated vasodilation and provides guidance on data presentation and interpretation.
Signaling Pathway of Erythrityl Tetranitrate
ETN exerts its physiological effects by donating nitric oxide, which initiates a signaling cascade leading to smooth muscle relaxation.
Experimental Protocols
Preparation of Erythrityl Tetranitrate Stock Solution
Caution: Pure ETN is a powerful explosive and should be handled with extreme care, preferably in solution.
-
Solvent Selection: ETN is poorly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell culture applications, use cell culture grade DMSO.
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of ETN in DMSO. For example, dissolve 30.2 mg of ETN in 1 mL of DMSO.
-
Vortex thoroughly until the ETN is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the ETN stock solution.
-
Prepare serial dilutions of the ETN stock solution in phenol (B47542) red-free cell culture medium to achieve the desired final concentrations.
-
The final concentration of DMSO in the cell culture should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell type being used. Human Umbilical Vein Endothelial Cells (HUVECs) or vascular smooth muscle cells are relevant cell types for studying the effects of ETN.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 105 cells/mL in complete cell culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, carefully remove the culture medium.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add 100 µL of phenol red-free medium containing the desired concentrations of ETN (e.g., 0.1, 1, 10, 100 µM) to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest ETN concentration) and a negative control (medium only).
-
Incubate the plate for the desired time points (e.g., 1, 2, 4, 8, 24 hours).
-
Measurement of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying the concentration of nitrite (B80452) (NO₂⁻), a stable and water-soluble breakdown product of NO.
Reagent Preparation:
-
Griess Reagent A (Sulfanilamide Solution): Prepare a 1% (w/v) solution of sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) - NED Solution): Prepare a 0.1% (w/v) solution of NED in deionized water.
-
Nitrite Standard: Prepare a 1 mM stock solution of sodium nitrite in deionized water. From this stock, prepare a series of standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) by serial dilution in the phenol red-free cell culture medium.
Assay Procedure:
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve: Add 50 µL of each nitrite standard to empty wells in the new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to all samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes of adding Griess Reagent B.
Experimental Workflow
Data Presentation
The following tables present hypothetical data to illustrate the expected results from the described experiments. These are for demonstrative purposes only, and actual results may vary.
Dose-Response of Nitric Oxide Release
This table summarizes the concentration-dependent effect of ETN on nitrite levels in the cell culture supernatant after a 24-hour incubation period.
| ETN Concentration (µM) | Nitrite Concentration (µM) ± SD |
| 0 (Vehicle Control) | 1.2 ± 0.3 |
| 0.1 | 2.5 ± 0.5 |
| 1 | 5.8 ± 1.1 |
| 10 | 12.3 ± 2.5 |
| 100 | 25.1 ± 4.8 |
Time-Course of Nitric Oxide Release
This table illustrates the time-dependent release of nitric oxide from cells treated with 10 µM ETN.
| Time (hours) | Nitrite Concentration (µM) ± SD |
| 0 | 0.5 ± 0.1 |
| 1 | 3.2 ± 0.6 |
| 2 | 6.5 ± 1.3 |
| 4 | 9.8 ± 1.9 |
| 8 | 11.5 ± 2.2 |
| 24 | 12.3 ± 2.5 |
Conclusion
This application note provides a comprehensive guide for measuring nitric oxide release from Erythrityl tetranitrate in a cell culture setting. The detailed protocols for ETN preparation, cell treatment, and the Griess assay, along with the illustrative data and diagrams, offer researchers a solid framework for investigating the pharmacological properties of this important vasodilator. Accurate and reproducible measurement of NO release is essential for understanding the therapeutic potential of ETN and for the development of next-generation organic nitrate drugs.
References
- 1. Erythrityl Tetranitrate | C4H6N4O12 | CID 5284553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of glyceryl trinitrate to nitric oxide in tolerant and non-tolerant smooth muscle and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo Assessment of Pindolol's Intrinsic Sympathomimetic Activity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the intrinsic sympathomimetic activity (ISA) of Pindolol (B1678383) in vivo. The protocol outlines the necessary experimental procedures, from animal model selection and surgical preparation to data acquisition and analysis.
Introduction
Pindolol is a non-selective β-adrenergic receptor antagonist that is distinguished by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2][3] This means that while Pindolol blocks the effects of potent endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at β-adrenoceptors, it also elicits a submaximal stimulation of these receptors.[4][5] This dual action results in a distinct clinical profile compared to β-blockers lacking ISA, such as propranolol.[2][6] Notably, Pindolol causes a smaller reduction in resting heart rate and cardiac output.[7][8]
The assessment of ISA is crucial in the preclinical development of β-blockers to predict their clinical effects. This protocol provides a comprehensive in vivo methodology to quantify the ISA of Pindolol, primarily focusing on its cardiovascular effects in a rodent model.
Signaling Pathway of Pindolol
Pindolol interacts with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). As a partial agonist, in the absence of a full agonist (low sympathetic tone), Pindolol weakly activates the Gs protein, leading to a modest increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling. In the presence of a full agonist (high sympathetic tone), Pindolol competes for the receptor, acting as an antagonist and dampening the overall response. There is also evidence to suggest that Pindolol's partial agonist activity may be more pronounced at β2-adrenergic receptors.[9][10]
Experimental Protocol: In Vivo Assessment of ISA in Rats
This protocol is designed to assess the effects of Pindolol on cardiovascular parameters in conscious, freely moving rats using telemetry, which is considered a gold-standard method for preclinical hemodynamic assessment.[11][12]
Animal Model
-
Species: Rat (e.g., Sprague-Dawley, Wistar, or Spontaneously Hypertensive Rats (SHR)).[1][4][13]
-
Sex: Male or female (note that sex can influence cardiovascular parameters).
-
Weight: 250-350 g.[13]
-
Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.[11]
Surgical Implantation of Telemetry Device
Aseptic surgical techniques are mandatory.[14][15]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane (B1672236) inhalation or a combination of ketamine/xylazine intraperitoneally).[13][16] Monitor the depth of anesthesia throughout the procedure.[15]
-
Surgical Preparation: Shave and disinfect the surgical areas (ventral abdomen and neck).
-
Transmitter Implantation: A midline abdominal incision is made to expose the abdominal aorta and vena cava. The telemetry transmitter body is placed and secured within the abdominal cavity.
-
Catheter Placement: The blood pressure catheter of the telemetry device is inserted and secured into the abdominal aorta.
-
ECG Lead Placement: The ECG leads are tunneled subcutaneously and secured in a lead II configuration.
-
Closure: The muscle and skin incisions are closed in layers.
-
Post-operative Care: Provide appropriate analgesia for a minimum of 3 days post-surgery.[17] Allow a recovery period of at least 7-10 days before starting the experiment to ensure the animal has returned to a normal physiological state.[11]
Experimental Design and Drug Administration
-
Groups:
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose).[13]
-
Pindolol (multiple dose levels to establish a dose-response relationship).
-
Propranolol (a non-ISA β-blocker for comparison).
-
Isoproterenol (B85558) (a full β-agonist, to confirm β-blockade).
-
-
Acclimatization: On the day of the experiment, allow the animals to acclimate to the experimental room for at least 1 hour.
-
Baseline Recording: Record baseline cardiovascular parameters (Heart Rate, Blood Pressure, and activity) for at least 30-60 minutes before drug administration.
-
Drug Administration:
-
Route: Oral (gavage), subcutaneous, or intraperitoneal injection.[1][4][13]
-
Pindolol Dosage:
-
Propranolol Dosage:
-
Oral: Doses should be selected to be equipotent to Pindolol in terms of β-blockade.[6]
-
-
Isoproterenol Challenge: To confirm β-blockade, a challenge with isoproterenol (a non-selective β-agonist) can be performed after the test article has reached its peak effect.
-
Data Acquisition and Analysis
-
Continuously record Heart Rate (HR), Mean Arterial Pressure (MAP), Systolic Blood Pressure (SBP), and Diastolic Blood Pressure (DBP) using the telemetry system.
-
Data should be collected and averaged over appropriate time intervals (e.g., 5-15 minutes).
-
Calculate the change from baseline for each parameter for each animal.
-
Statistical analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of different treatments. A p-value of <0.05 is typically considered statistically significant.[13]
Expected Outcomes and Data Presentation
Pindolol's ISA is manifested by a smaller reduction in resting heart rate compared to non-ISA β-blockers like propranolol.[7][8] In some cases, particularly at higher doses, Pindolol may even cause a slight increase in heart rate at rest.[1][4]
Table 1: Hypothetical Dose-Response Effects of Pindolol on Cardiovascular Parameters in Conscious Rats
| Treatment Group | Dose (µg/kg, p.o.) | Change in Heart Rate (bpm) from Baseline | Change in Mean Arterial Pressure (mmHg) from Baseline |
| Vehicle | - | -2 ± 3 | +1 ± 2 |
| Pindolol | 10 | +5 ± 4 | -10 ± 3 |
| Pindolol | 30 | +12 ± 5 | -18 ± 4 |
| Pindolol | 100 | +8 ± 6 | -25 ± 5 |
| Propranolol | 5000 | -40 ± 7 | -22 ± 4 |
Note: These are hypothetical values for illustrative purposes. Actual results may vary based on experimental conditions.
Table 2: Effects of Pindolol in Different In Vivo Models
| Animal Model | Pindolol Dose & Route | Key Findings on ISA | Reference |
| DOCA/saline hypertensive rats | 10-50 µg/kg, oral | Dose-dependent fall in blood pressure and elevation of resting heart rate. | [1][18] |
| Conscious spontaneously hypertensive rats | 10-1000 µg/kg, s.c. | Dose-related decreases in MAP and increases in HR. | [4] |
| Anesthetized dogs | 0.025-4.0 mg/kg, i.v. | Biphasic response: depression of cardiac function at low doses, reversal at higher doses. | [7] |
Experimental Workflow and Logic Diagrams
References
- 1. Studies on the cardiovascular effects of pindolol in DOCA/saline hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pindolol increases plasma norepinephrine concentration by stimulation of beta 2-adrenoceptors in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sympathomimetic activity of (+/-)-pindolol at beta 1- and beta 2-adrenoceptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac dose-response relationships of oral and intravenous pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of the intrinsic sympathomimetic activity of beta-adrenoceptor antagonists on haemodynamic effects in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is the ISA of pindolol beta 2-adrenoceptor selective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is the ISA of pindolol β2-adrenoceptor selective? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ejbio.org [ejbio.org]
- 16. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Studies on the cardiovascular effects of pindolol in DOCA/saline hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design: Pindolol as an Adjunct Antidepressant Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting clinical trials to evaluate the efficacy and mechanisms of pindolol (B1678383) as an adjunct therapy for major depressive disorder.
Introduction and Rationale
Major depressive disorder (MDD) is a significant global health concern. While selective serotonin (B10506) reuptake inhibitors (SSRIs) are a first-line treatment, they often have a delayed onset of action and are not effective for all patients. Pindolol, a non-selective beta-blocker with partial agonist/antagonist activity at serotonin 5-HT1A receptors, has been investigated as an adjunct therapy to accelerate and enhance the antidepressant effects of SSRIs.[1]
The primary mechanism of action for this adjunct therapy is believed to be the blockade of presynaptic 5-HT1A autoreceptors in the raphe nuclei.[2][3] SSRIs acutely increase serotonin levels in the synapse, which can activate these autoreceptors, leading to a negative feedback loop that inhibits serotonin release. By blocking these autoreceptors, pindolol is hypothesized to disinhibit serotonergic neurons, leading to a more rapid and robust increase in synaptic serotonin levels, thereby accelerating the therapeutic effect of the SSRI.[2]
Clinical trials have yielded mixed results, with some studies demonstrating an accelerated response to antidepressants when co-administered with pindolol, while others have not shown a significant benefit.[4][5][6] A critical factor contributing to these inconsistencies may be the dosage of pindolol used, with many trials potentially using suboptimal doses for achieving significant 5-HT1A receptor occupancy.[3][7] Positron Emission Tomography (PET) studies have been instrumental in investigating this, suggesting that higher doses may be necessary to achieve consistent receptor blockade.[2][7]
Proposed Signaling Pathway
The adjunct effect of pindolol on SSRI treatment is primarily mediated through its interaction with the serotonergic system. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of Pindolol's adjunct antidepressant effect.
Quantitative Data from Clinical Trials
The following tables summarize quantitative data from representative clinical trials investigating pindolol as an adjunct antidepressant therapy.
Table 1: Efficacy of Pindolol Augmentation in Treatment-Resistant Depression
| Study | N (Pindolol/Placebo) | Pindolol Dose | SSRI | Duration (weeks) | Primary Outcome Measure | Results |
| Perry et al. (2004)[4] | 21 / 17 | 2.5 mg t.i.d. | Fluoxetine (B1211875), Paroxetine, or Sertraline | 6 | Change in HAM-D score | No significant difference in HAM-D score reduction between groups at week 3. |
| Berman et al. (1997)[5] | 10 | 2.5 mg t.i.d. | Various | 2 | Change in depression rating | No statistically significant difference between pindolol and placebo. |
| Maes et al. (1999)[8] | 10 / 11 (Fluoxetine only) | 7.5 mg daily | Fluoxetine | 5 | ≥50% reduction in HAM-D | 60% response rate with pindolol vs. 9% with fluoxetine alone. |
| Portella et al. (2011)[9] | 15 / 15 | 5 mg t.i.d. | Citalopram | 6 | Change in HAM-D score | Significant group-by-time interaction (p=0.01) favoring pindolol. |
HAM-D: Hamilton Depression Rating Scale; t.i.d.: three times a day.
Table 2: 5-HT1A Receptor Occupancy with Pindolol (PET Studies)
| Study | N | Pindolol Dose | Radioligand | Brain Region | Mean Receptor Occupancy |
| Martinez et al. (2000)[2] | 9 | 7.5 mg/day (CR) | [11C]WAY-100635 | Dorsal Raphe Nuclei | 40% ± 29% |
| Martinez et al. (2000)[2] | 9 | 30 mg (CR) | [11C]WAY-100635 | Dorsal Raphe Nuclei | 64% ± 15% |
| Kass et al. (2008)[7] | 4 | 2.5 mg t.i.d. | [11C]WAY-100635 | 5-HT1A Autoreceptor | Not significant |
| Kass et al. (2008)[7] | 4 | 5.0 mg t.i.d. | [11C]WAY-100635 | 5-HT1A Autoreceptor | 19% (modest but significant) |
CR: Controlled Release; t.i.d.: three times a day.
Table 3: Common Adverse Events Associated with Pindolol
| Adverse Event | Incidence | Severity | Notes |
| Dizziness | Frequent | Mild to Moderate | Often transient.[10] |
| Headache | Frequent | Mild to Moderate | [11] |
| Insomnia | Frequent | Mild to Moderate | May be dose-related.[11] |
| Fatigue/Weakness | Common | Mild | [11] |
| Nausea | Common | Mild | [11] |
| Muscle Pain/Cramps | Common | Mild | [11] |
| Increased Irritability | Reported | Mild to Moderate | Led to discontinuation in some cases.[12][13] |
| Hypotension/Bradycardia | Reported | Mild | A five-point decrease in systolic/diastolic blood pressure has been noted.[10] |
Experimental Protocols
Protocol for a Randomized, Double-Blind, Placebo-Controlled Clinical Trial
This protocol is a representative example based on common elements from various clinical trials and guided by the CONSORT statement.
Caption: Experimental workflow for a randomized controlled trial of Pindolol.
4.1.1. Study Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-group study.
4.1.2. Patient Population:
-
Inclusion Criteria:
-
Male or female outpatients, aged 18-65 years.
-
Diagnosis of Major Depressive Disorder (MDD) according to DSM-5 criteria, without psychotic features.
-
Hamilton Depression Rating Scale (17-item HAM-D) score ≥ 18 at screening and baseline.
-
For treatment-resistant studies: Documented non-response to at least one adequate trial of an SSRI.
-
-
Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or other psychotic disorders.
-
Significant suicidal ideation.
-
Unstable medical illness, including cardiovascular, renal, or hepatic disease.
-
Contraindications to pindolol (e.g., asthma, bradycardia).
-
Pregnancy or lactation.
-
Concurrent use of other psychotropic medications (a washout period may be required).
-
4.1.3. Interventions:
-
Investigational Arm: Standard therapeutic dose of an SSRI (e.g., fluoxetine 20 mg/day) + Pindolol (e.g., 5 mg t.i.d. or 7.5 mg b.i.d.).
-
Control Arm: Standard therapeutic dose of the same SSRI + matching placebo.
4.1.4. Assessments:
-
Screening Visit (Week -1): Informed consent, medical history, physical examination, vital signs, ECG, laboratory tests, and diagnostic interview (e.g., MINI or SCID).
-
Baseline Visit (Week 0): HAM-D, Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impression (CGI) scale, vital signs, and collection of blood samples for pharmacokinetic analysis.
-
Weekly Visits (Weeks 1-6): HAM-D, CGI, assessment of adverse events, and monitoring of vital signs.
-
End of Study Visit (Week 6): Final assessments as per the baseline visit.
4.1.5. Outcome Measures:
-
Primary Outcome: Change in the total HAM-D score from baseline to week 6.
-
Secondary Outcomes:
-
Percentage of responders (≥50% reduction in HAM-D score).
-
Percentage of remitters (HAM-D score ≤7).
-
Change in MADRS and CGI scores.
-
Time to response.
-
Incidence and severity of adverse events.
-
4.1.6. Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
A mixed-effects model for repeated measures (MMRM) can be used to analyze the change in HAM-D scores over time.
-
Responder and remitter rates will be compared between groups using a chi-square test.
-
Safety data will be summarized descriptively.
Protocol for PET Imaging of 5-HT1A Receptor Occupancy
This protocol is based on studies utilizing [11C]WAY-100635 PET to quantify receptor occupancy by pindolol.
Caption: Experimental workflow for a PET imaging study of 5-HT1A receptor occupancy.
4.2.1. Radioligand: [11C]WAY-100635, a selective 5-HT1A receptor antagonist.
4.2.2. Procedure:
-
Subject Preparation: Subjects should be free of any medication that could interfere with the serotonergic system for a specified period before the scan. An intravenous line is inserted for radioligand injection.
-
Baseline PET Scan:
-
The subject is positioned in the PET scanner.
-
A transmission scan is performed for attenuation correction.
-
A bolus of [11C]WAY-100635 is injected intravenously.
-
Dynamic emission data are acquired for 90-120 minutes.
-
-
Pindolol Administration: Pindolol is administered orally at the specified dose (e.g., a single 30 mg dose or a regimen of 7.5 mg/day for one week).[2]
-
Post-Pindolol PET Scan:
-
The PET scan is repeated at a time point corresponding to the peak plasma concentration of pindolol (typically 2-4 hours post-dose).
-
The procedure is identical to the baseline scan.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using standard algorithms.
-
Regions of interest (ROIs) are drawn on the images, including the dorsal raphe nucleus, cortical regions, and a reference region with negligible 5-HT1A receptor density (e.g., cerebellum).
-
The binding potential (BP) of [11C]WAY-100635 in each ROI is calculated using a reference tissue model.
-
-
Receptor Occupancy Calculation:
-
Receptor occupancy is calculated as the percentage reduction in BP from the baseline scan to the post-pindolol scan:
-
Occupancy (%) = [(BP_baseline - BP_post-pindolol) / BP_baseline] * 100
-
-
Protocol for Measurement of Pindolol Plasma Concentration
This protocol outlines a general method for determining pindolol plasma levels using High-Performance Liquid Chromatography (HPLC).
4.3.1. Sample Collection and Preparation:
-
Collect whole blood samples in heparinized tubes at specified time points relative to pindolol administration.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma at -20°C or lower until analysis.
4.3.2. HPLC Analysis:
-
Extraction:
-
Aliquot a known volume of plasma (e.g., 1 mL).
-
Add an internal standard.
-
Alkalinize the plasma sample.
-
Extract pindolol and the internal standard into an organic solvent (e.g., diethyl ether or a mixture of hexane (B92381) and isoamyl alcohol).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatography:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and a buffer.
-
Detection can be performed using UV or fluorescence detection.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pindolol.
-
Determine the concentration of pindolol in the plasma samples by comparing the peak area ratio of pindolol to the internal standard against the standard curve.
-
Conclusion
The use of pindolol as an adjunct to SSRI therapy holds promise for accelerating and enhancing antidepressant response, although its clinical efficacy remains a subject of debate. The conflicting results from clinical trials highlight the importance of optimizing the dose of pindolol to ensure adequate 5-HT1A receptor occupancy. The protocols and data presented in these application notes provide a framework for designing and conducting rigorous clinical trials to further elucidate the therapeutic potential of this treatment strategy. Future research should focus on well-designed, adequately powered studies with optimized pindolol dosing, guided by mechanistic investigations such as PET imaging.
References
- 1. files.commons.gc.cuny.edu [files.commons.gc.cuny.edu]
- 2. Positron emission tomography study of pindolol occupancy of 5-HT(1A) receptors in humans: preliminary analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Pindolol augmentation in depressed patients resistant to selective serotonin reuptake inhibitors: a double-blind, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pindolol augmentation of treatment-resistant depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pindolol augmentation of selective serotonin reuptake inhibitors: accounting for the variability of results of placebo-controlled double-blind studies in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pindolol augmentation of selective serotonin reuptake inhibitors: PET evidence that the dose used in clinical trials is too low - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pindolol and mianserin augment the antidepressant activity of fluoxetine in hospitalized major depressed patients, including those with treatment resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can we really accelerate and enhance the selective serotonin reuptake inhibitor antidepressant effect? A randomized clinical trial and a meta-analysis of pindolol in nonresistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Once-daily high-dose pindolol for SSRI-refractory depression [pubmed.ncbi.nlm.nih.gov]
- 11. Adverse reactions to pindolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Risks of pindolol use to augment SSRI treatment of depression [priory.com]
- 13. Effectiveness of pindolol with selected antidepressant drugs in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Serotonin Levels After Pindolol Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindolol (B1678383), a non-selective beta-blocker, has garnered significant interest for its dual action on the serotonergic system, specifically as a 5-HT1A receptor partial agonist or functional antagonist.[1][2] This unique pharmacological profile has led to its investigation as an augmentation agent for antidepressant therapies, particularly with selective serotonin (B10506) reuptake inhibitors (SSRIs).[1][3][4] The underlying principle is that by blocking inhibitory presynaptic 5-HT1A autoreceptors, Pindolol can enhance the firing of serotonin neurons and consequently increase the release of serotonin in key brain regions.[1][2] In vivo microdialysis is a powerful and indispensable technique that allows for the direct, real-time measurement of these dynamic changes in extracellular serotonin levels, providing crucial insights into the pharmacodynamic effects of Pindolol.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to accurately assess the impact of Pindolol on serotonin neurotransmission, both when administered alone and in combination with other serotonergic agents.
Pindolol's Mechanism of Action on Serotonin Signaling
Pindolol's primary interaction with the serotonergic system is mediated through 5-HT1A receptors. These receptors are strategically located both presynaptically on the soma and dendrites of serotonin neurons in the dorsal raphe nucleus (DRN) and postsynaptically in various forebrain regions.[1]
-
Presynaptic 5-HT1A Autoreceptors: These receptors function as a crucial negative feedback mechanism.[1] When serotonin is released into the synapse, it activates these autoreceptors, which in turn inhibits the firing of the serotonin neuron, thereby reducing further serotonin release.
-
Pindolol's Role: Pindolol acts as an antagonist or partial agonist at these presynaptic 5-HT1A autoreceptors.[1][2] By blocking this inhibitory feedback loop, Pindolol can disinhibit serotonin neurons. This action is particularly significant when co-administered with an SSRI, leading to a synergistic increase in serotonin release.[1][5] While some studies suggest Pindolol can have agonist effects at the 5-HT1A autoreceptor, its ability to attenuate the inhibitory effects of SSRIs on serotonin neuron firing is well-documented.[6][7]
The following diagram illustrates the proposed mechanism of Pindolol's action on serotonin neurons.
Experimental Protocols
This protocol is designed for in vivo microdialysis in adult male Sprague-Dawley rats (280-320 g). All procedures should be conducted in strict accordance with institutional animal care and use committee guidelines.
I. Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).[8]
-
Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull over the target brain region (e.g., dorsal striatum, frontal cortex, or ventral hippocampus).[9]
-
Cannula Implantation: Carefully lower a guide cannula to the desired stereotaxic coordinates.
-
Fixation: Secure the guide cannula to the skull using dental cement and jeweler's screws.
-
Post-operative Care: Suture the scalp incision, administer post-operative analgesics, and allow the animal to recover for at least 24-48 hours in a clean, warm environment.[9]
II. In Vivo Microdialysis Procedure
The following diagram outlines the general workflow for the in vivo microdialysis experiment.
-
Habituation: On the day of the experiment, place the rat in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.[8]
-
Probe Insertion and Perfusion: Gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.[8]
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[8]
-
Baseline Sample Collection: After stabilization, collect several baseline samples (e.g., 3-4 samples over 60-80 minutes) to determine the basal extracellular serotonin concentration.[1]
-
Drug Administration: Administer Pindolol via the desired route (e.g., intraperitoneal (i.p.) or subcutaneous (s.c.)). Doses can range from 1 to 30 mg/kg depending on the experimental design.[1] If studying the interaction with SSRIs, the SSRI can be administered prior to or concurrently with Pindolol.
-
Post-Treatment Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-4 hours following drug administration.
-
Sample Storage and Analysis: Immediately store collected dialysate samples at -80°C until analysis. The concentration of serotonin in the dialysate is typically quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]
-
Data Analysis: Quantify the amount of serotonin in each sample by comparing the peak height or area to that of known standards. Express the results as a percentage of the mean basal concentration. Utilize statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of changes in serotonin levels following drug administration.[1]
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of Pindolol on extracellular serotonin levels using in vivo microdialysis.
Table 1: Effect of Pindolol in Combination with SSRIs on Extracellular Serotonin Levels
| Brain Region | Pindolol Dose (mg/kg) | SSRI and Dose (mg/kg) | Maximum Increase in Serotonin (% of Baseline) | Reference |
| Dorsal Striatum | 15 (i.p.) | Paroxetine (3, i.p.) | Potentiated the effect of paroxetine | [5] |
| Dorsal Striatum | 15 (i.p.) | Citalopram (B1669093) (1, i.p.) | Potentiated the effect of citalopram | [5] |
| Ventral Hippocampus | 10 (s.c.) | Paroxetine (local) | Blocked paroxetine-induced decrease in 5-HT release | [10] |
Table 2: Effect of Pindolol Alone on Serotonin and Other Monoamines
| Brain Region | Pindolol Dose (mg/kg) | Effect on Serotonin (5-HT) | Effect on Dopamine (B1211576) (DA) and Noradrenaline (NA) | Reference |
| Frontal Cortex | 2.5-20.0 (s.c.) | Not significantly modified | Markedly increased extracellular levels | [11] |
| Frontal Cortex | 0.8 and 4 (i.v.) | Dose-related fall in 5-HT levels | Not reported | [6] |
Table 3: Effect of Pindolol on SSRI-Induced Changes in Serotonin Neuron Activity
| Treatment | Effect on Dorsal Raphe Nucleus 5-HT Neuron Firing | Reference |
| Paroxetine (10 mg/kg/day for 2 days) | Reduced spontaneous activity by 60% | [5] |
| Paroxetine + Pindolol (2-day treatment) | Normal neuronal activity | [5] |
| Citalopram (local infusion) | Reduced extracellular 5-HT in dorsal striatum by ~50% | [5] |
| Pindolol + Citalopram (local infusion) | Dose-dependently attenuated the citalopram-induced reduction in 5-HT | [5] |
Conclusion
In vivo microdialysis is a powerful and essential technique for elucidating the complex neurochemical effects of Pindolol on the serotonergic system. By enabling the direct measurement of extracellular serotonin concentrations in specific brain regions, researchers can gain a deeper understanding of Pindolol's mechanism of action, its potential to augment the efficacy of antidepressants, and its overall impact on serotonergic neurotransmission. The protocols and data presented herein provide a solid foundation for designing and executing robust and informative experiments in this critical area of neuropharmacological research.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Pindolol - Wikipedia [en.wikipedia.org]
- 3. The use of pindolol to potentiate antidepressant medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risks of pindolol use to augment SSRI treatment of depression [priory.com]
- 5. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological and neurochemical evidence that pindolol has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Somatodendritic action of pindolol to attenuate the paroxetine-induced decrease in serotonin release from the rat ventral hippocampus: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (-)-Pindolol increases dialysate concentrations of dopamine and noradrenaline, but not serotonin, in the frontal cortex of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Erythrityl Tetranitrate (ETN) Stability and Degradation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythrityl tetranitrate (ETN) in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My ETN solution appears cloudy or hazy. What could be the cause?
A1: Cloudiness or haziness in an ETN solution can be attributed to several factors:
-
Poor Solubility: ETN is practically insoluble in water.[1] If you are using an aqueous-based solution without a suitable co-solvent, the ETN may be precipitating out of solution. ETN is soluble in organic solvents like acetone, ethanol, and other ketones.[1]
-
Low Temperature: The solubility of ETN can decrease at lower temperatures, leading to precipitation. Ensure your working temperature is appropriate for the solvent being used.
-
Contamination: The presence of insoluble impurities in either the ETN raw material or the solvent can cause a hazy appearance.
-
Degradation: While less common to cause immediate cloudiness, significant degradation of ETN into less soluble products could contribute to turbidity over time.
Q2: I am observing a rapid loss of ETN potency in my solution. What are the likely degradation pathways?
A2: The primary degradation pathway for ETN is the cleavage of the O-NO2 bond.[2] This process can be accelerated by several factors:
-
Thermal Stress: Elevated temperatures can significantly increase the rate of degradation.
-
Presence of Thiols: Compounds containing thiol groups (e.g., cysteine, thioglycolic acid) can induce the degradation of nitrate (B79036) esters like ETN.[2]
-
Extreme pH: While specific data for ETN is limited, related nitrate esters can be susceptible to hydrolysis under strongly acidic or basic conditions.
Q3: What are the expected degradation products of ETN?
A3: The degradation of ETN proceeds through the sequential loss of nitro groups. The expected degradation products are Erythrityl trinitrate (ETriN), Erythrityl dinitrate (EDiN), and Erythrityl mononitrate (EMonoN).[2]
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Storage Conditions | Ensure all samples are stored under identical and tightly controlled conditions (temperature, light exposure, humidity). Use calibrated storage chambers. | Reduced variability between replicate samples and time points. |
| Solvent Evaporation | Use tightly sealed containers (e.g., screw-cap vials with septa) to minimize solvent evaporation, which can concentrate the ETN and affect reaction kinetics. | Consistent sample concentrations throughout the study. |
| Interaction with Container | ETN may interact with certain plastics. It is advisable to use glass containers for stability studies. | Minimized loss of ETN due to adsorption or reaction with the container surface. |
| Inhomogeneity of Solution | Ensure the ETN is fully dissolved and the solution is homogenous before aliquoting for stability testing. Gentle vortexing before each sampling is recommended. | More consistent and reproducible analytical results. |
Issue 2: Unexpected peaks appearing in my chromatogram during analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation Products | Compare the retention times of the unexpected peaks with those of known ETN degradation product standards (ETriN, EDiN, EMonoN), if available. | Identification of degradation products and confirmation of ETN instability under the experimental conditions. |
| Solvent Impurities | Run a blank injection of the solvent to check for impurities that may be co-eluting with your analytes. | Identification and elimination of solvent-related artifacts. |
| Excipient Interaction | If working with a formulation, analyze a placebo solution (containing all excipients except ETN) to identify any peaks originating from the excipients. | Differentiation between ETN degradation products and excipient-related peaks. |
| Contamination from Sample Preparation | Review the sample preparation workflow for any potential sources of contamination. Ensure all glassware and equipment are scrupulously clean. | Elimination of extraneous peaks from the chromatogram. |
Experimental Protocols
Protocol 1: Forced Degradation Study of ETN in Solution
This protocol outlines a general procedure for conducting forced degradation studies on ETN to understand its stability profile under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of ETN in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To a known volume of the ETN stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At designated time points, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To a known volume of the ETN stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate and sample as described for acidic hydrolysis, neutralizing the aliquots with 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
To a known volume of the ETN stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Sample at various time points and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known volume of the ETN stock solution in a tightly sealed vial in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Sample at different time intervals and dilute for analysis.
-
-
Photodegradation:
-
Expose a known volume of the ETN stock solution in a photostability chamber to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.
-
Sample both the exposed and control solutions at appropriate time points for analysis.
-
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Quantify the amount of remaining ETN and any major degradation products.
Protocol 2: Stability-Indicating HPLC Method for ETN
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of ETN and its degradation products. Method optimization and validation are crucial.
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A mixture of acetonitrile and water is often effective. The exact ratio will need to be optimized to achieve good separation. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of ETN, a wavelength around 210-230 nm is typically appropriate.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Simplified degradation pathway of Erythrityl Tetranitrate.
Caption: Troubleshooting workflow for inconsistent ETN stability results.
Caption: Vasodilatory signaling pathway of Erythrityl Tetranitrate.
References
Pindolol Dosage Optimization for Behavioral Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Pindolol (B1678383) dosage for behavioral studies in mice and rats. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pindolol in behavioral studies?
A1: Pindolol is a non-selective beta-adrenergic receptor antagonist and a serotonin (B10506) 5-HT1A receptor partial agonist.[1][2] Its effects on behavior are primarily attributed to its interaction with 5-HT1A receptors in the central nervous system.[2][3] Specifically, it can block inhibitory 5-HT1A autoreceptors, which can enhance the effects of antidepressants like selective serotonin reuptake inhibitors (SSRIs).[2][3] Pindolol also possesses intrinsic sympathomimetic activity (ISA), meaning it can exert a low level of agonist activity at beta-adrenoceptors, which can be a crucial factor in experimental outcomes.[4][5]
Q2: How do I choose an appropriate starting dose of Pindolol for my animal model?
A2: The optimal starting dose depends on the species, the specific behavioral test, and the administration route. For mice, doses for anxiety-like and agonistic behaviors typically range from 0.1 mg/kg to 32 mg/kg.[2] In rats, intracerebroventricular (ICV) administration for studying effects on copulatory behavior has used doses of 45 and 90 micrograms.[2] It is highly recommended to conduct a dose-response study to determine the most effective dose for your specific experimental conditions.[2]
Q3: What are the common routes of administration for Pindolol in rodent studies?
A3: Common administration routes for Pindolol in animal studies include intraperitoneal (i.p.) injection and oral gavage.[2][6] Intracerebroventricular (ICV) administration is also used to investigate its central effects directly.[2] The choice of administration route will significantly influence the drug's pharmacokinetics, including its absorption and bioavailability.[2]
Q4: What are the potential side effects of Pindolol in animals that could confound behavioral results?
A4: At higher doses, Pindolol can lead to a decrease in social behaviors and an increase in non-social exploratory behavior.[2] It has also been shown to suppress copulatory behavior in male rats at higher intracerebroventricular doses.[2] Researchers should carefully observe animals for any signs of sedation or motor impairment, which could interfere with the interpretation of behavioral data.[2]
Q5: My results with Pindolol are inconsistent. What are the common reasons for this?
A5: Inconsistent results with Pindolol can often be attributed to its complex pharmacology.[4] Factors include its partial agonism at 5-HT1A receptors and its intrinsic sympathomimetic activity.[4] Other contributing factors can be suboptimal dosing, individual differences in animal metabolism and neurophysiology, and the timing of administration, especially when used in conjunction with other drugs like SSRIs.[4] High inter-individual variability can also be mitigated by ensuring precise and consistent dosing techniques and gentle animal handling to minimize stress.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant effect observed | - Dose is too low. - Inappropriate route of administration. - Insufficient statistical power. - High baseline variability in the behavioral test. | - Conduct a dose-response study to determine the optimal dose.[2] - Consider a different administration route based on pharmacokinetic data. - Increase the sample size per group. - Ensure proper habituation of animals to the testing environment. |
| Paradoxical or unexpected behavioral outcomes | - Complex dose-response relationship. - Pindolol's partial agonist activity at 5-HT1A receptors.[4][7] - Intrinsic Sympathomimetic Activity (ISA) influencing baseline states.[8][9] | - Test a wider range of doses, including lower ones. - Consider the specific enantiomer of Pindolol used, as (-)-pindolol is more potent at 5-HT1A receptors.[10] - Carefully control for the basal level of sympathetic and serotonergic tone in your experimental model.[4] |
| High variability in results between subjects | - Inconsistent drug administration technique. - Individual differences in drug metabolism. - Environmental stressors affecting behavior. | - Ensure all personnel are thoroughly trained in the administration technique (e.g., i.p. injection, oral gavage).[11][12] - Use a larger sample size to account for individual variability.[2] - Standardize animal handling procedures and minimize environmental disturbances.[2] |
| Animals appear sedated or show motor impairments | - The dose is too high, leading to non-specific effects. | - Reduce the dose of Pindolol.[2] - Conduct control experiments, such as an open field or rotarod test, to assess locomotor activity and motor coordination independently of the primary behavioral measure.[2] |
Quantitative Data Summary
The following tables summarize Pindolol dosages and their effects as reported in various behavioral studies in mice and rats.
Table 1: Pindolol Dosages and Effects in Mice
| Behavioral Test | Strain | Route of Administration | Dose Range | Observed Effect | Reference(s) |
| Elevated Plus-Maze | Not Specified | Not Specified | 0.1 - 1.6 mg/kg ((-)-pindolol) | Anxiolytic-like effects (increased open arm time) at lower doses. | [10] |
| Resident-Intruder Paradigm | Not Specified | Not Specified | 1.0 - 20.0 mg/kg ((-)-pindolol) | Attenuation of agonistic behaviors across the dose range. | [2] |
| Marble-Burying Test & Elevated Plus-Maze | Not Specified | i.p. | 32 mg/kg | Reduction of anxiety-like behavior in alcohol-withdrawn mice. | [1] |
| Binge-Ethanol Consumption | C57BL/6J | i.p. | 32 mg/kg | Reduced ethanol (B145695) consumption after long-term, but not short-term, exposure. | [1] |
| Forced Swim Test | Balb/c | i.p. | 15 mg/kg/day (with Venlafaxine) | Potentiated antidepressant effect of venlafaxine (B1195380). | [13] |
Table 2: Pindolol Dosages and Effects in Rats
| Behavioral Test | Strain | Route of Administration | Dose Range | Observed Effect | Reference(s) |
| Copulatory Behavior | Not Specified | Intracerebroventricular (ICV) | 45 µg | Inhibition of performance aspects of copulation. | [2] |
| Copulatory Behavior | Not Specified | Intracerebroventricular (ICV) | 90 µg | Decrements in motivational and performance aspects of copulation. | [2] |
| DOCA/Saline Hypertensive Model | Not Specified | Oral | 10 - 50 µg/kg | Dose-dependent fall in blood pressure and increased heart rate. | [14] |
| In Vivo Microdialysis | Wistar | Intraperitoneal (i.p.) | 15 mg/kg ((-)-pindolol) | Potentiated the effect of SSRIs on extracellular 5-HT. | [2] |
| Olfactory Bulbectomy Model | Not Specified | s.c. (bid) | 2 mg/kg (with Paroxetine) | Failed to reverse hyperactivity, but attenuated 8-OH-DPAT-induced hypothermia. | [2] |
Experimental Protocols
Pindolol Solution Preparation
Pindolol is sparingly soluble in aqueous buffers. For in vivo administration, it is often dissolved in a vehicle containing a small amount of acid and/or a solubilizing agent.
Example Vehicle Preparation:
-
Dissolve Pindolol in a small amount of 0.1 M HCl.[1]
-
Add a solubilizing agent such as 25% (2-Hydroxypropyl)-β-cyclodextrin solution.[1]
-
Add saline to reach the final volume.
-
Adjust the pH to 7.0 using 0.1 M NaOH.[1]
-
Prepare the solution fresh on the day of the experiment.[6]
Note: The exact vehicle composition may need to be optimized depending on the required final concentration of Pindolol.
Administration Protocols
1. Intraperitoneal (i.p.) Injection (Mice and Rats):
-
Weigh the animal to calculate the correct injection volume. The maximum recommended volume is typically 10 mL/kg.
-
Restrain the animal appropriately. For mice, scruff the neck to expose the abdomen. For rats, secure the animal to prevent movement.
-
Insert a sterile needle (25-27 gauge for mice, 23-25 gauge for rats) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Inject the Pindolol solution slowly and smoothly.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions.
2. Oral Gavage (Mice and Rats):
-
Weigh the animal and select the appropriate size of gavage needle (typically 18-20 gauge for mice and 16-18 gauge for rats).[11]
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation. Mark the needle if necessary.[11]
-
Restrain the animal firmly in an upright position.[15]
-
Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus. The needle should pass smoothly. If resistance is met, withdraw and try again.[11]
-
Once the needle is in the correct position, slowly administer the Pindolol solution.[11]
-
Remove the needle gently and return the animal to its cage.
-
Observe the animal for any signs of distress or complications.[12]
Behavioral Testing Protocols
1. Elevated Plus-Maze (EPM) for Anxiety-Like Behavior:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.[2][16]
-
Procedure:
-
Administer Pindolol or vehicle at a predetermined time before testing (e.g., 30 minutes).[1][2]
-
Place the animal in the center of the maze, facing an open arm.[2]
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).[1][2]
-
Record the time spent in the open arms and the number of entries into both open and closed arms using video tracking software.[1][2]
-
-
Primary Measures:
2. Forced Swim Test (FST) for Depressive-Like Behavior:
-
Apparatus: A transparent cylindrical container filled with water from which the animal cannot escape.[17][18]
-
Procedure (Mice):
-
Administer Pindolol or vehicle at a specified time before the test.
-
Individually place each mouse in the cylinder filled with water (25 ± 1°C) for a 6-minute session.[18][19]
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.[18][19]
-
-
Procedure (Rats):
-
Primary Measure: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Visualizations
Caption: Pindolol's dual mechanism of action at serotonergic synapses.
Caption: General experimental workflow for Pindolol behavioral studies.
Caption: Troubleshooting workflow for Pindolol behavioral experiments.
References
- 1. Pindolol Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pindolol--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of 5-HT1A receptor antagonism on plus-maze behaviour in mice. I. Pindolol enantiomers and pindobind 5-HT1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Pindolol potentiates the antidepressant effect of venlafaxine by inhibiting 5-HT1A receptor in DRN neurons of mice | Semantic Scholar [semanticscholar.org]
- 14. Studies on the cardiovascular effects of pindolol in DOCA/saline hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 20. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Erythrityl Tetranitrate (ETN) Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythrityl Tetranitrate (ETN). Our goal is to help you overcome common challenges encountered during the synthesis and purification of this energetic material.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude ETN | Incomplete nitration due to insufficient nitrating agent. | Ensure the correct molar ratio of erythritol (B158007) to the nitrating agent is used. |
| Temperature too high during erythritol addition, leading to decomposition. | Maintain a low reaction temperature, typically between 0-15°C, using an ice bath.[1][2] Add the erythritol slowly to the acid mixture to control the exothermic reaction.[1][2] | |
| Loss of product during precipitation. | Pour the reaction mixture into a large volume of ice-cold water to ensure complete precipitation of the ETN.[1][2] | |
| Product is Yellow or Brownish | Acid-catalyzed decomposition or side reactions. | Ensure the reaction temperature is strictly controlled. Avoid letting the temperature rise above the recommended range.[3] |
| Impurities in starting materials. | Use high-purity erythritol and acids. | |
| Formation of an Oily Product Instead of a Solid Precipitate | Incomplete nitration, resulting in lower nitrated, oily byproducts. | Increase the reaction time or the strength of the nitrating mixture, while carefully monitoring the temperature. |
| Reaction temperature was too high. | Strictly adhere to the recommended low-temperature conditions. |
Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty Dissolving Crude ETN for Recrystallization | Insufficient solvent. | ETN has varying solubility in different solvents. Ensure you are using an adequate volume of the chosen solvent. Acetone (B3395972) is a very effective solvent.[4] |
| Low temperature of the solvent. | Gently warm the solvent to increase the solubility of ETN. For instance, ethanol (B145695) can be heated to around 55°C.[5] Caution: Never heat ETN directly or use an open flame. Use a water bath. | |
| Product Remains Yellow After Recrystallization | Trapped acidic impurities. | Wash the crude product thoroughly with a sodium bicarbonate solution and deionized water before recrystallization to neutralize and remove residual acids.[1][2] |
| Inefficient purification. | Perform a second recrystallization. Using a different solvent for the second recrystallization may help remove a wider range of impurities. | |
| Formation of Large, Chunky Crystals | Slow cooling during recrystallization. | Rapidly cooling the saturated solution by pouring it into cold water can produce finer, powder-like crystals which are generally purer as they are less likely to trap impurities.[6] |
| Choice of solvent. | Recrystallization from methanol (B129727) tends to produce a fine powder, while acetone may result in larger, chunkier crystals.[7] | |
| Low Recovery After Recrystallization | ETN is highly soluble in the chosen solvent, even at lower temperatures. | Add cold water to the ethanol or acetone solution to precipitate the ETN.[4] |
| Using too much solvent. | Use the minimum amount of warm solvent necessary to fully dissolve the crude product to ensure the solution is saturated. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized ETN?
A1: The most common impurities are lower nitrated forms of erythritol, such as erythritol trinitrate (ETriN) and erythritol dinitrate (EDiN).[1][2] Additionally, sulfated esters of partially nitrated erythritol can be present if sulfuric acid is used in the nitrating mixture.[1][2] These impurities can affect the stability and explosive properties of the final product.
Q2: How can I confirm the purity of my ETN sample?
A2: Several analytical techniques can be used to assess the purity of ETN. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) is a powerful method for identifying and quantifying impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy are also valuable for structural confirmation and purity assessment.[8][9] A simple but less definitive method is to check the melting point; pure ETN has a sharp melting point at approximately 61°C.[3][10]
Q3: What are the critical safety precautions when working with ETN?
A3: ETN is a powerful explosive that is sensitive to shock, friction, and heat.[4][11] Always work with small quantities and use appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective gloves.[5] All handling of ETN should be conducted in a properly equipped laboratory with safety shields.[5] Avoid storing ETN, and if necessary, store it in non-metal, spark-free containers.[4] Be aware that molten ETN is significantly more sensitive to impact.[11]
Q4: What is the shelf life of ETN, and how does purity affect it?
A4: Pure ETN has a very long shelf life, with studies showing no signs of decomposition after four years of storage at room temperature.[3][4] However, the presence of acidic impurities from the synthesis process can significantly reduce its stability and shelf life.[12][13] Thorough purification, particularly the removal of all acidic residues, is crucial for long-term stability.
Q5: Can I melt-cast ETN? What are the risks?
A5: Yes, ETN can be melt-cast as it has a relatively low melting point of 61°C.[3] This can be done in warm water at around 65°C.[3] However, the handling sensitivity of molten ETN is extremely poor and dramatically increases, making it very dangerous to handle in this state.[3][11] Slight decomposition can also occur, often indicated by a color change from white to light yellow.[3]
Experimental Protocols
1. Synthesis of Erythrityl Tetranitrate
This protocol is based on the nitration of erythritol using a mixture of sulfuric acid and a nitrate (B79036) salt.
-
Materials:
-
Erythritol
-
Ammonium (B1175870) nitrate
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ice
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a flask placed in an ice bath, dissolve ammonium nitrate in concentrated sulfuric acid. Maintain the temperature at approximately 15°C.[1][2]
-
Slowly add powdered erythritol to the cooled acid solution in small portions. Ensure the temperature does not exceed 15°C during the addition.[1][2]
-
Stir the mixture for approximately one hour after the addition of erythritol is complete, while maintaining the low temperature.[1][2]
-
Pour the reaction mixture into a large volume of ice water. A white precipitate of crude ETN will form.[1][2]
-
Filter the white precipitate and wash it sequentially with a saturated sodium bicarbonate solution (3 times) and deionized water (3 times) to neutralize and remove residual acids.[1][2]
-
Dry the crude product in a desiccator.
-
2. Purification of Erythrityl Tetranitrate by Recrystallization
This protocol describes the purification of crude ETN using ethanol.
-
Materials:
-
Crude ETN
-
Ethanol (or acetone/methanol as alternatives)
-
Deionized water
-
Ammonium carbonate (optional stabilizer)
-
-
Procedure:
-
Heat the chosen solvent (e.g., ethanol) in a water bath to approximately 55°C.[5]
-
In a separate beaker, add the crude ETN.
-
Slowly add the warm solvent to the crude ETN while stirring until it is completely dissolved. Use the minimum amount of solvent necessary.
-
(Optional) Add a small amount of a stabilizer like ammonium carbonate to the solution to neutralize any remaining traces of acid.[5]
-
To induce crystallization of pure ETN, either allow the solution to cool slowly or pour the solution into a larger volume of cold deionized water with vigorous stirring to precipitate fine crystals.[5]
-
Filter the purified ETN crystals.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified ETN in a desiccator. A double recrystallization can be performed for higher purity.[12][13]
-
Visualizations
Caption: Workflow for the synthesis of Erythrityl Tetranitrate.
Caption: Workflow for the purification of Erythrityl Tetranitrate.
Caption: Troubleshooting logic for ETN synthesis and purification.
References
- 1. osti.gov [osti.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Erythritol tetranitrate - Wikipedia [en.wikipedia.org]
- 4. Erythritol tetranitrate - Sciencemadness Wiki [sciencemadness.org]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Sciencemadness Discussion Board - erythritol tetranitrate recrystallization - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Erythritol Tetranitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Analytical Characterization of Erythritol Tetranitrate, an Improvised Explosive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Erythrityl Tetranitrate [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
Improving the resolution of Pindolol enantiomers in chiral chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Pindolol (B1678383) enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is the chiral separation of Pindolol important?
Pindolol, a non-selective beta-adrenergic receptor antagonist, has a single chiral center, resulting in two enantiomers: (S)-(-)-pindolol and (R)-(+)-pindolol. The beta-blocking activity primarily resides in the (S)-enantiomer.[1][2] Therefore, stereoselective quantification is crucial for pharmacokinetic and pharmacodynamic studies to accurately assess the drug's efficacy and behavior in biological systems.[1]
2. What are the primary methods for chiral separation of Pindolol?
There are two main strategies for the chiral separation of Pindolol via High-Performance Liquid Chromatography (HPLC):
-
Direct Chiral Separation: This approach utilizes a chiral stationary phase (CSP) to directly resolve the enantiomers without derivatization. This method is often simpler and reduces sample preparation time.[1]
-
Indirect Chiral Separation: This method involves derivatizing the Pindolol enantiomers with a chiral agent to form diastereomers. These diastereomers can then be separated on a conventional achiral column (like a C18).[1]
3. I am experiencing poor resolution between the Pindolol enantiomers. What can I do?
Poor resolution is a common issue in chiral chromatography. Here are several troubleshooting steps:
-
Optimize the Mobile Phase:
-
For Normal-Phase Chromatography: Adjust the ratio of the organic modifier (e.g., ethanol (B145695) or isopropanol) to the non-polar solvent (e.g., n-hexane). A small change in this ratio can significantly impact selectivity.
-
Add an Amine Modifier: The addition of a small amount of an amine modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution for basic compounds like Pindolol.[1][3][4]
-
For Reversed-Phase Chromatography: Modify the mobile phase composition, for example, by adjusting the ratio of methanol (B129727) and an amine modifier.[2]
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for more interaction between the analytes and the chiral stationary phase.
-
Change the Column Temperature: Temperature can influence chiral recognition. Experiment with different column temperatures (e.g., in the range of 22-30°C) to see if resolution improves.[3]
-
Select a Different Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-H, Chiralpak IB, CHIRAL ART Cellulose-SC), are commonly used and have shown good results for Pindolol.[1][2][3][5]
4. My peaks are tailing. How can I improve peak shape?
Peak tailing can be caused by several factors:
-
Secondary Interactions: Pindolol is a basic compound. Silanol groups on the silica (B1680970) support of the column can cause secondary interactions, leading to tailing. The addition of an amine modifier like triethylamine or diethylamine to the mobile phase can mitigate these interactions and improve peak symmetry.[1][3][4]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent to remove any adsorbed compounds.
5. The analysis time is too long. How can I shorten it?
While chiral separations can sometimes require longer run times for adequate resolution, here are some ways to potentially shorten the analysis:[6]
-
Increase the Flow Rate: A higher flow rate will decrease the retention time. However, this may also decrease resolution, so a balance must be found.
-
Optimize the Mobile Phase: A stronger mobile phase (e.g., a higher percentage of the more polar solvent in reversed-phase or the more polar modifier in normal-phase) will lead to faster elution.
-
Consider a Different Method: A reversed-phase method may offer a shorter analysis time compared to a normal-phase method for Pindolol enantiomers.[2][7]
Data Presentation: Chromatographic Conditions for Pindolol Enantiomer Separation
The following tables summarize quantitative data from various successful chiral separations of Pindolol.
Table 1: Normal-Phase HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | CHIRAL ART Cellulose-SC | Chiralpak AD-H | Chiralpak IB |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | - |
| Mobile Phase | n-hexane/ethanol/diethylamine (40/60/0.1 v/v/v) | n-hexane/ethanol/diethylamine (860/140/0.05% v/v/v) | n-hexane/isopropanol/triethylamine (50/50/0.5 v/v/v) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.0 mL/min |
| Detection (UV) | 265 nm | 215 nm | - |
| Detection (Fluorescence) | - | - | Ex: 266 nm, Em: 308 nm |
| Temperature | 25 °C | Ambient | Ambient |
| Reference | [2] | [3] | [1][5] |
Table 2: Reversed-Phase HPLC Method
| Parameter | Method 4 |
| Chiral Stationary Phase | CHIRAL ART Cellulose-SC |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | methanol/diethylamine (100/0.1 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 265 nm |
| Temperature | 25 °C |
| Reference | [2] |
Experimental Protocols
Protocol 1: Direct Chiral Separation using a Cellulose-Based CSP (Normal-Phase)
This protocol is based on the use of a cellulose-based chiral column for direct enantiomeric resolution.[1]
-
Sample Preparation (from Plasma):
-
To 1.0 mL of human plasma, add a suitable internal standard.
-
Alkalinize the sample with 100 µL of 1 M Sodium Hydroxide.
-
Add 5.0 mL of an extraction solvent (e.g., tert-methyl-butyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC Conditions:
-
Chromatographic Column: Chiralpak AD or Chiralpak IB.[1]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and triethylamine (e.g., 50:50:0.5, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Fluorescence detection with excitation at 266 nm and emission at 308 nm for high sensitivity.[1][5]
-
Column Temperature: Ambient (e.g., 25°C).
-
Injection Volume: 20 µL.
-
Protocol 2: Indirect Chiral Separation via Derivatization
This method involves creating diastereomers which are then separated on a standard achiral column.[1]
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction as described in Protocol 1 (steps 1-7).
-
Reconstitute the dried extract in an aprotic solvent like acetonitrile (B52724).
-
Add a chiral derivatizing agent, such as (S)-(-)-alpha-methylbenzyl isocyanate.[1]
-
Allow the reaction to proceed at room temperature to form the diastereomeric urea (B33335) derivatives.[1]
-
-
HPLC Conditions:
Visualizations
Caption: Workflow for Chiral HPLC Analysis of Pindolol.
Caption: Troubleshooting Decision Tree for Pindolol Chiral Separation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Addressing Solubility Challenges of Erythrityl Tetranitrate in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Erythrityl tetranitrate (ETN) in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Erythrityl tetranitrate (ETN)?
A1: Erythrityl tetranitrate is a poorly water-soluble compound. Its aqueous solubility is low and temperature-dependent. Published data indicates a solubility of 0.00302 g/100 mL (approximately 30.2 mg/L) at 20°C.[1][2] For comparison, the related compound Pentaerythritol tetranitrate (PETN) also has very low water solubility, in the range of 0.01 g/100 mL at 50°C.[3][4]
Q2: I am observing precipitation when I add my ETN stock solution to my aqueous buffer. What is happening?
A2: This is a common issue when diluting a stock solution of a poorly soluble compound, prepared in an organic solvent, into an aqueous medium. The organic solvent concentration is significantly lowered upon dilution, which decreases its ability to keep the hydrophobic ETN in solution, leading to precipitation.
Q3: Can I use organic solvents to dissolve ETN for my experiments?
A3: Yes, ETN is readily soluble in several organic solvents. Acetone (B3395972), ethanol (B145695), and other ketones are effective solvents for ETN.[5][6] For in vitro experiments, it is crucial to use a biocompatible solvent and to ensure the final concentration of the organic solvent in your aqueous buffer is low enough to not affect the biological system being studied.
Q4: What are the common strategies to increase the aqueous solubility of ETN?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like ETN. These include the use of cosolvents, surfactants, and adjusting the pH of the buffer (if the compound has ionizable groups).
Q5: How do I prepare a stock solution of ETN?
A5: A concentrated stock solution of ETN should be prepared in an appropriate organic solvent where it has high solubility, such as acetone or ethanol. This stock solution can then be diluted into the aqueous buffer for your experiment. It is recommended to prepare fresh solutions and to be aware of the potential for precipitation upon dilution.
Troubleshooting Guide
This guide provides more detailed information and starting points for overcoming solubility challenges with ETN.
Understanding ETN Solubility
Erythrityl tetranitrate is a neutral molecule and its solubility is not significantly affected by pH changes within the typical biological range. The primary challenge is its inherent hydrophobicity.
Table 1: Aqueous Solubility of Erythrityl Tetranitrate (ETN) at Different Temperatures [1][2]
| Temperature (°C) | Solubility (mg/100 mL) |
| 5 | 1.53 |
| 20 | 3.02 |
| 40 | 9.33 |
| 60 | 26.9 |
| 80 | 39.9 |
Strategies for Enhancing Aqueous Solubility
1. Cosolvents
The use of a water-miscible organic solvent (cosolvent) in the aqueous buffer can significantly increase the solubility of ETN. Ethanol is a commonly used and biocompatible cosolvent. While specific data for ETN in cosolvent mixtures is limited, data for the structurally similar compound PETN can provide a useful reference.
Table 2: Solubility of Pentaerythritol Tetranitrate (PETN) in Aqueous Acetone Solutions at 25°C
| Acetone (% v/v) | PETN Solubility (g/L) |
| 100 | >100 |
| 90 | 75.3 |
| 80 | 41.8 |
| 70 | 20.1 |
| 60 | 8.9 |
| 50 | 3.6 |
| 40 | 1.4 |
| 30 | 0.5 |
| 20 | 0.15 |
| 10 | 0.04 |
| 0 | <0.01 |
Note: This data for PETN suggests a logarithmic relationship between cosolvent concentration and solubility, which can be a starting point for optimizing ETN solutions.
Recommended Starting Points for Ethanol as a Cosolvent with ETN:
-
Start with a low percentage of ethanol (e.g., 1-5% v/v) in your final aqueous buffer.
-
Prepare a concentrated stock solution of ETN in absolute ethanol.
-
When diluting the stock, add it slowly to the vortexing aqueous buffer to aid dispersion and minimize immediate precipitation.
-
If solubility is still an issue, gradually increase the percentage of ethanol in the final buffer, keeping in mind the tolerance of your experimental system to the solvent.
2. Surfactants
Non-ionic surfactants like Polysorbate 80 (Tween 80®) and Polyethylene Glycol 400 (PEG 400) can be used to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
Recommended Starting Points for Surfactants:
-
Polysorbate 80: Start with a concentration of 0.01% to 0.1% (w/v) in your aqueous buffer.
-
PEG 400: Can be used as a cosolvent. Start with a concentration of 1% to 10% (v/v) in the final buffer.
Workflow for Troubleshooting ETN Solubility Issues
Caption: Troubleshooting workflow for addressing Erythrityl tetranitrate (ETN) solubility issues in aqueous buffers.
Experimental Protocols
Protocol 1: Preparation of a Concentrated ETN Stock Solution
Objective: To prepare a 10 mM stock solution of Erythrityl tetranitrate in ethanol.
Materials:
-
Erythrityl tetranitrate (ETN) powder (Molar Mass: 302.11 g/mol )
-
Absolute Ethanol (Anhydrous)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass of ETN:
-
For a 10 mM solution in 10 mL:
-
Mass (g) = 0.010 L * 0.010 mol/L * 302.11 g/mol = 0.0302 g (or 30.2 mg)
-
-
-
Weighing:
-
Accurately weigh 30.2 mg of ETN powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed ETN into a 10 mL volumetric flask.
-
Add approximately 5 mL of absolute ethanol to the flask.
-
Vortex or sonicate the mixture until the ETN is completely dissolved. Gentle warming in a water bath (< 40°C) can be used to aid dissolution, but ensure the solution cools to room temperature before final volume adjustment.
-
-
Final Volume Adjustment:
-
Once the ETN is fully dissolved and the solution is at room temperature, add absolute ethanol to the 10 mL mark of the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
-
Storage:
-
Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (e.g., -20°C for long-term storage).
-
Protocol 2: Shake-Flask Method for Determining ETN Solubility
Objective: To determine the solubility of ETN in a specific aqueous buffer using the shake-flask method.[7][8]
Materials:
-
Erythrityl tetranitrate (ETN) powder
-
Aqueous buffer of interest
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation:
-
Add an excess amount of ETN powder to several vials (in triplicate) containing a known volume of the aqueous buffer (e.g., 5 mL). The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining undissolved solid.
-
-
Sample Collection:
-
Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of your analytical method.
-
Analyze the concentration of ETN in the diluted sample using a validated HPLC-UV method.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of ETN in the tested buffer at the specified temperature.
-
Signaling Pathway of ETN's Vasodilatory Effect
Caption: Simplified signaling pathway of Erythrityl tetranitrate (ETN) leading to vasodilation.
Disclaimer: Erythrityl tetranitrate is an explosive material and should be handled with extreme caution by trained professionals in a suitable laboratory environment. Always refer to the Safety Data Sheet (SDS) before handling. The information provided here is for research and development purposes only.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. scribd.com [scribd.com]
- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Minimizing off-target effects of Pindolol in 5-HT1A receptor studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing pindolol (B1678383) in 5-HT1A receptor studies while minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of pindolol?
A1: Pindolol is primarily known as a non-selective beta-adrenergic receptor antagonist, targeting both β1 and β2 adrenergic receptors.[1][2] It also exhibits notable activity as a partial agonist at the serotonin (B10506) 5-HT1A receptor and has an affinity for the 5-HT1B receptor.[1][3][4][5]
Q2: How can pindolol be a partial agonist and a functional antagonist at the 5-HT1A receptor?
A2: Pindolol's dual role is a key aspect of its pharmacology. It is classified as a weak partial agonist because it binds to the 5-HT1A receptor and elicits a response that is significantly lower than that of the full agonist, serotonin (5-HT).[6][7][8] In the absence of a full agonist, pindolol produces a modest level of receptor activation.[6] However, in the presence of a full agonist like serotonin, pindolol competes for the same binding site. Due to its lower intrinsic efficacy, it can block the full agonist from binding and reduce the overall receptor response, thus acting as a functional antagonist.[6]
Q3: What is "Intrinsic Sympathomimetic Activity" (ISA) and how does it relate to pindolol's off-target effects?
A3: Intrinsic Sympathomimetic Activity (ISA) refers to the ability of a beta-blocker to weakly stimulate beta-adrenergic receptors, in addition to its primary role of blocking more potent endogenous agonists like epinephrine (B1671497) and norepinephrine.[1] Pindolol possesses ISA, which means it can cause a small degree of beta-adrenergic receptor activation.[1][9] This is a crucial off-target effect to consider in experimental design, as it may lead to a baseline level of beta-adrenergic signaling even in the absence of other agonists.
Q4: Why might in vitro and in vivo results with pindolol be conflicting?
A4: Discrepancies between in vitro and in vivo findings with pindolol are a known challenge.[6] Several factors can contribute to this, including:
-
Receptor Subtypes and Location: Pindolol may show preferential affinity for presynaptic versus postsynaptic 5-HT1A receptors.[6][10] In a living organism, the drug's effect will be a composite of its actions at these different receptor populations, which can have opposing physiological roles.[6][11]
-
Metabolism: Pindolol is metabolized in the liver, and its metabolites may have different pharmacological profiles.[6][12]
-
Blood-Brain Barrier Penetration: The concentration of pindolol that reaches the central nervous system can vary.[6]
Troubleshooting Guides
Issue 1: High background or non-specific binding in radioligand binding assays.
-
Possible Cause: The radioligand may be sticking to the filters or plasticware, the washing steps may be insufficient, or the buffer composition may be inappropriate.[6]
-
Troubleshooting Steps:
Issue 2: Pindolol shows weak or no effect in a cAMP functional assay.
-
Possible Cause: This could be due to low 5-HT1A receptor expression in the cell line, insufficient pindolol concentration, or the inherently low intrinsic activity of pindolol in your specific cell system.[6]
-
Troubleshooting Steps:
-
Confirm 5-HT1A receptor expression using a more sensitive method, such as a radioligand binding assay.[6]
-
Perform a dose-response curve with a full agonist (e.g., 8-OH-DPAT) to ensure the assay is functioning correctly.[6]
-
Increase the concentration of pindolol, as its partial agonism may be weak.[6]
-
Issue 3: Difficulty distinguishing between 5-HT1A-mediated effects and beta-adrenergic off-target effects.
-
Possible Cause: Pindolol's non-selective nature means it will interact with both receptor types.
-
Troubleshooting Steps:
-
Use Selective Antagonists: Pre-treat your system with a selective silent 5-HT1A antagonist like WAY-100635 to block the 5-HT1A-mediated effects of pindolol.[13][14][15] Any remaining effect can be attributed to off-target actions.
-
Use a Beta-Blocker Control: Employ a beta-blocker without 5-HT1A activity (e.g., betaxolol, a selective beta-1 antagonist) as a control to isolate the effects of beta-adrenergic blockade.[16][17]
-
Cell Lines with Specific Receptor Expression: Utilize cell lines that express only the 5-HT1A receptor or only beta-adrenergic receptors to characterize pindolol's activity at each target in isolation.
-
Data Presentation
Table 1: Binding Affinity (Ki) of Pindolol for 5-HT1A and Beta-Adrenergic Receptors
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| (-)-Pindolol | 5-HT1A | [3H]8-OH-DPAT | Human Brain (Dorsal Raphe) | 10.8 | [4] |
| (-)-Pindolol | 5-HT1A | [3H]8-OH-DPAT | Human Brain (Hippocampus) | 6.5 - 13.5 | [4] |
| (-)-Pindolol | 5-HT1A | [3H]WAY 100635 | Rat Brain (Dorsal Raphe) | 5.8 - 22.3 | [4] |
| (±)-Pindolol | 5-HT1A | [3H]WAY-100635 | Human Brain (Dorsal Raphe) | 8.9 ± 1.1 | [4] |
| (±)-Pindolol | 5-HT1A | [3H]WAY-100635 | Human Brain (Hippocampus CA1) | 14.4 ± 1.5 | [4] |
| (-)-Pindolol | 5-HT1A | Not Specified | CHO-h5-HT1A cells | 6.4 | [7] |
| Pindolol | β1-adrenergic | Not Specified | Not Specified | ~1.5 | |
| Pindolol | β2-adrenergic | Not Specified | Not Specified | ~0.6 |
Note: Ki values for beta-adrenergic receptors are approximate and can vary based on experimental conditions.
Table 2: Functional Activity of Pindolol at the 5-HT1A Receptor
| Assay | Parameter | Value | Cell Line | Reference |
| [35S]GTPγS Binding | Intrinsic Activity (vs. 5-HT) | 20-25% | CHO-h5-HT1A | [3][7][8] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Pindolol's Affinity (Ki) for the 5-HT1A Receptor
Objective: To determine the inhibition constant (Ki) of pindolol for the 5-HT1A receptor through a competitive binding assay.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.[4]
-
Radioligand: [3H]8-OH-DPAT or [3H]WAY-100635.[4]
-
Competitor: (-)-Pindolol.
-
Non-specific control: 10 µM Serotonin (5-HT).[4]
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl2, 0.1% Ascorbic Acid, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Glass fiber filters (GF/B or GF/C).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[4]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Incubation: Incubate the plate at 25°C for 60 minutes.[4]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.[4]
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[4]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the IC50 value of pindolol by non-linear regression of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Protocol 2: [35S]GTPγS Binding Assay to Determine Pindolol's Functional Activity
Objective: To measure the ability of pindolol to stimulate G-protein activation through the 5-HT1A receptor, thus determining its partial agonist activity.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells expressing the human 5-HT1A receptor.[4]
-
Radioligand: [35S]GTPγS.[4]
-
Agonists: (-)-Pindolol and 5-HT (for comparison).[4]
-
Non-specific control: 10 µM unlabeled GTPγS.[4]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[4]
-
GDP: 10 µM final concentration.[4]
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add:
-
Incubation: Incubate at 30°C for 60 minutes.[4]
-
Filtration and Counting: As described in the radioligand binding assay protocol.
-
Data Analysis:
-
Determine the agonist-stimulated increase in [35S]GTPγS binding.
-
Calculate EC50 and Emax values from the dose-response curves.
-
The intrinsic activity is expressed as a percentage of the maximal stimulation induced by the full agonist, 5-HT.[4]
-
Visualizations
Caption: Pindolol's dual action on 5-HT1A and β-adrenergic receptors.
Caption: Workflow for dissecting on-target vs. off-target effects of pindolol.
References
- 1. benchchem.com [benchchem.com]
- 2. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pindolol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Pindolol, a beta-adrenoceptor blocker/5-hydroxytryptamine(1A/1B) antagonist, enhances the analgesic effect of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the cardiovascular effects of pindolol in DOCA/saline hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pindolol excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological and neurochemical evidence that pindolol has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-serotonergic potentiation by (-)-pindolol of DOI-induced forward locomotion in rats: possible involvement of beta-adrenoceptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Corticotropin and cortisol secretion after central 5-hydroxytryptamine-1A (5-HT1A) receptor activation: effects of 5-HT receptor and beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Erythrityl Tetranitrate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Erythrityl tetranitrate (ETN) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for Erythrityl tetranitrate (ETN)?
A1: The primary challenge is extensive first-pass metabolism. Like other organic nitrates such as nitroglycerin and pentaerythritol (B129877) tetranitrate (PETN), ETN is expected to be heavily metabolized by the liver before it can reach systemic circulation.[1][2] Studies on the closely related compound PETN have shown an oral bioavailability of less than 5% in rats, with the parent compound often being undetectable in plasma after oral administration.[1]
Q2: What are the most promising strategies to enhance the oral bioavailability of ETN?
A2: Nanoformulation is a key strategy to improve the oral bioavailability of drugs like ETN that have poor solubility and are subject to extensive first-pass metabolism.[3] Promising nanoformulation approaches include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature.[4] They can encapsulate lipophilic drugs like ETN, protect them from degradation in the gastrointestinal tract, and facilitate their absorption.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[5][6] Liposomal encapsulation can protect ETN from premature metabolism and enhance its absorption.[7][8]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can improve the solubility and absorption of poorly water-soluble drugs.[9][10]
Q3: How does ETN exert its therapeutic effect?
A3: ETN is a vasodilator. Its mechanism of action involves the release of nitric oxide (NO), which activates the enzyme guanylate cyclase in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation.[11]
Q4: What animal models are appropriate for studying the oral bioavailability of ETN?
A4: Rodent models, particularly rats, are commonly used for initial pharmacokinetic and bioavailability studies of oral drug formulations.[12][13] Their small size, well-characterized physiology, and ease of handling make them suitable for these types of experiments.
Troubleshooting Guides
Formulation and Administration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low drug loading in nanoparticles/liposomes | Poor solubility of ETN in the lipid matrix. Improper formulation parameters (e.g., lipid concentration, surfactant type). | Screen different lipids to find one with higher ETN solubility. Optimize the formulation by adjusting the drug-to-lipid ratio and the concentration of surfactants.[14][15] |
| Particle aggregation in the formulation | Insufficient stabilization by surfactants. Improper storage conditions. | Increase the concentration of the stabilizing surfactant. Store the formulation at the recommended temperature (usually 4°C) and avoid freezing.[4] |
| Difficulty in oral gavage administration | Improper restraint of the animal. Incorrect size of the gavage needle. Viscous formulation. | Ensure proper training in animal handling and gavage techniques.[16] Select a gavage needle of the appropriate size for the animal.[16] If the formulation is too viscous, it may be diluted with a suitable vehicle, ensuring the final volume is within acceptable limits for the animal's size.[17] |
| Animal distress during or after oral gavage | Aspiration of the formulation into the lungs. Esophageal or gastric injury. | Stop the procedure immediately if the animal shows signs of distress.[16] Ensure the gavage needle is correctly placed in the esophagus and not the trachea. Administer the formulation slowly.[16] Use flexible gavage tubes to minimize the risk of injury.[16] |
Pharmacokinetic Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals | Inconsistent dosing. Differences in food intake. Physiological variability. | Ensure accurate and consistent administration of the formulation. Fast animals overnight before dosing to minimize the effect of food on absorption.[12] Increase the number of animals per group to account for biological variability. |
| Low or undetectable plasma concentrations of ETN | Poor bioavailability of the formulation. Rapid metabolism of ETN. Insufficient sensitivity of the analytical method. | Further optimize the formulation to enhance absorption. Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS) for the quantification of ETN and its metabolites in plasma.[18][19] |
| Contamination of plasma samples | Hemolysis during blood collection. Improper sample handling and storage. | Use appropriate techniques for blood collection to minimize hemolysis. Process and store plasma samples at -80°C as soon as possible after collection. |
Data Presentation
The following tables summarize hypothetical pharmacokinetic data for ETN in different oral formulations in a rat model, based on typical improvements seen with nanoformulations for other organic nitrates.
Table 1: Pharmacokinetic Parameters of Erythrityl Tetranitrate (ETN) in Different Oral Formulations in Rats (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| ETN Suspension | 15 ± 4 | 0.5 ± 0.1 | 45 ± 12 | 100 |
| ETN-Solid Lipid Nanoparticles (SLNs) | 75 ± 18 | 1.5 ± 0.3 | 315 ± 65 | 700 |
| ETN-Liposomes | 60 ± 15 | 2.0 ± 0.5 | 270 ± 58 | 600 |
Data are presented as mean ± standard deviation (n=6 rats per group). Relative bioavailability is calculated with respect to the ETN suspension.
Experimental Protocols
Preparation of ETN-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol is adapted from general methods for preparing SLNs for oral drug delivery.[14][15][20]
Materials:
-
Erythrityl tetranitrate (ETN)
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Tween 80)
-
Purified water
-
High-shear homogenizer
-
Water bath
Procedure:
-
Melt the glyceryl monostearate at a temperature 5-10°C above its melting point.
-
Dissolve the ETN in the molten lipid with continuous stirring to form a clear solution.
-
In a separate beaker, dissolve the Tween 80 in purified water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at high speed for 15-30 minutes to form a hot oil-in-water pre-emulsion.
-
Cool the pre-emulsion to room temperature with gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Characterize the resulting SLN dispersion for particle size, zeta potential, and drug entrapment efficiency.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to evaluate the oral bioavailability of ETN formulations.[12]
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12 hours) with free access to water before the experiment.
-
Divide the rats into groups (e.g., ETN suspension, ETN-SLNs, ETN-Liposomes), with at least 6 rats per group.
-
Administer the respective ETN formulation orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for ETN and its major metabolites using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathway of Erythrityl Tetranitrate
Caption: Mechanism of action of Erythrityl tetranitrate (ETN).
Experimental Workflow for Bioavailability Study
Caption: Workflow for in vivo bioavailability assessment of ETN formulations.
References
- 1. Pharmacokinetics of nitroglycerin after parenteral and oral dosing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of nitroglycerin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 5. Recent Developments in Liposome-Based Veterinary Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the effect of liposome encapsulation on the vesicant properties, acute and cardiac toxicities, and antitumor efficacy of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs – TechConnect Briefs [briefs.techconnect.org]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of isosorbide dinitrate in pharmaceutical products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation of Isosorbide dinitrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Pindolol Co-administration with SSRIs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the co-administration of pindolol (B1678383) with Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) to enhance antidepressant efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: No Accelerated or Enhanced Antidepressant Response Observed
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Pindolol Dosage | The most common dose in clinical trials, 2.5 mg three times a day (t.i.d.), may be too low to achieve significant 5-HT1A autoreceptor occupancy.[1][2][3][4] Consider a higher dose regimen, such as 5.0 mg t.i.d. or a single high dose of 7.5 mg, which have shown more significant receptor occupancy and efficacy in some studies.[1][4][5] Always perform dose-response studies in your specific experimental model. |
| Variability in Individual Response | Heterogeneity in patient populations or animal models due to genetic factors, neurophysiology, and underlying pathology can lead to inconsistent results.[2][6] Ensure your experimental groups are well-characterized and sufficiently powered to account for individual differences. |
| Timing of Pindolol Administration | The timing of pindolol co-administration with the SSRI can influence outcomes.[2] Some studies suggest that starting pindolol at the beginning of SSRI treatment may yield a greater response rate.[7] Establish a consistent and rationalized timing protocol for your experiments. |
| Complex Pharmacology of Pindolol | Pindolol is a non-selective beta-adrenergic antagonist and a partial agonist at 5-HT1A serotonin receptors, with intrinsic sympathomimetic activity.[6][8][9] This complex pharmacology can lead to variable effects depending on the experimental conditions.[6] Consider using more selective 5-HT1A antagonists to dissect the specific contribution of this receptor.[8] |
Issue 2: Managing Unexpected Side Effects in Animal Models
Possible Side Effects and Mitigation Strategies:
| Observed Side Effect | Potential Cause & Management |
| Increased Irritability or Anxiety | Perturbations in the serotonergic system can sometimes lead to increased irritability.[10][11] Monitor animals for behavioral changes. If observed, consider adjusting the dose of pindolol or the SSRI. |
| Cardiovascular Effects (e.g., changes in blood pressure) | As a beta-blocker, pindolol can affect cardiovascular parameters.[5][12] Monitor vital signs in your animal models. A five-point decrease in systolic/diastolic blood pressure has been reported with a 7.5 mg dose.[5] |
| General Adverse Effects (e.g., insomnia, nausea) | These have been reported in clinical settings.[11] Closely observe animal behavior for signs of distress or altered sleep-wake cycles. |
Issue 3: Inconsistent Results in Receptor Binding Assays
Troubleshooting Tips for Ki Value Variability:
| Potential Issue | Recommended Action |
| Radioligand Integrity | Verify the concentration and purity of your radioligand. Use fresh aliquots to avoid degradation.[6] |
| Receptor Preparation | Ensure the integrity and consistency of your receptor source. Use methods like Western blotting to confirm receptor presence.[6] |
| Assay Conditions | Optimize incubation times to ensure the binding reaction reaches equilibrium.[6] Verify the pH, ionic strength, and presence of necessary co-factors in your assay buffer.[6] |
| High Non-Specific Binding (NSB) | High NSB can obscure the specific binding signal.[6] Try reducing the radioligand concentration, optimizing washing steps, or using a different blocking agent.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for pindolol's augmentation of SSRI efficacy?
A1: SSRIs increase serotonin levels in the synapse. However, this initial increase also activates somatodendritic 5-HT1A autoreceptors on serotonin neurons, which acts as a negative feedback mechanism, reducing serotonin release.[1][7][13] Pindolol is a 5-HT1A receptor antagonist that blocks these autoreceptors.[7][8][14] By blocking this negative feedback, pindolol is thought to lead to a more immediate and sustained increase in synaptic serotonin, thereby accelerating the antidepressant effect of the SSRI.[1][7]
Q2: What is the optimal dose of pindolol for augmenting SSRI efficacy?
A2: The optimal dose is still a subject of investigation. Many clinical trials have used 2.5 mg t.i.d., but evidence suggests this dose is suboptimal and may not achieve sufficient 5-HT1A autoreceptor occupancy.[1][2][3][4] Studies using positron emission tomography (PET) have shown that a 5.0 mg t.i.d. regimen achieves a modest but significant occupancy (around 19%).[1][4] Some research suggests that a single daily high dose of 7.5 mg may be a more effective strategy for SSRI-refractory patients.[5][15]
Q3: Does pindolol augmentation work for all patients with depression?
A3: The efficacy of pindolol augmentation appears to be variable. A meta-analysis has suggested that pindolol accelerates the antidepressant response in the initial weeks of treatment but does not necessarily increase the overall effectiveness in unresponsive patients.[8] Some evidence suggests it may be more beneficial for patients who are not treatment-resistant.[16] However, for patients with treatment-resistant depression, pindolol augmentation may not be as suitable, although a once-daily high dose of 7.5 mg shows some promise.[15]
Q4: What are the key quantitative parameters to consider from clinical and preclinical studies?
A4: Key data to consider include receptor occupancy percentages at different doses, odds ratios for clinical response at various time points, and receptor binding affinities (Ki values).
Table 1: Pindolol 5-HT1A Receptor Occupancy in Humans
| Pindolol Dose | Mean 5-HT1A Receptor Occupancy | Reference |
| 2.5 mg t.i.d. | Not significant | [1][4] |
| 5.0 mg t.i.d. | ~19% | [1][4] |
| 10.0 mg (single dose, healthy volunteers) | ~37% | [1] |
| 7.5 mg (long-term daily dose, healthy volunteers) | ~40% | [1] |
Table 2: Clinical Response with Pindolol Augmentation (Odds Ratios vs. Placebo)
| Time Point | Pooled Odds Ratio (95% CI) | Reference |
| 1-2 weeks | 2.39 (1.74–3.29) | [17] |
| 3-4 weeks | 1.59 (1.16–2.18) | [17] |
| 5-6 weeks | 1.28 (0.91–1.81) | [17] |
Table 3: Pindolol Receptor Binding Affinity
| Receptor | Ki or IC50 Value | Reference |
| 5-HT1A | Ki = 8.9 nM | [18] |
| 5-HT1B | IC50 = 6.8 nM | [18] |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity in Rodents
This protocol is a widely used behavioral assay to screen for antidepressant efficacy.[19]
Objective: To assess the effect of pindolol and SSRI co-administration on depressive-like behavior, measured by immobility time.
Materials:
-
Plexiglass cylinders (40 cm high, 20 cm in diameter)
-
Water (25°C)
-
Test animals (rats or mice)
-
SSRI and pindolol solutions
-
Vehicle control solution
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Place each animal in a cylinder filled with water to a depth of 15 cm for a 15-minute pre-swim session. This is to induce a baseline level of immobility. After the session, remove the animals, dry them, and return them to their home cages.[20]
-
Drug Administration (Day 2): Administer the vehicle, SSRI alone, pindolol alone, or the SSRI and pindolol combination to respective groups of animals (e.g., via intraperitoneal injection) 30-60 minutes before the test session.[19]
-
Test Session (Day 2): Place each animal back into the water-filled cylinder for a 5-6 minute test session. Record the entire session.[19]
-
Data Analysis: Score the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water. A significant reduction in immobility time in the co-administration group compared to the SSRI-only and vehicle groups suggests enhanced antidepressant-like efficacy.[19]
Protocol 2: Serotonin Transporter (SERT) Binding Assay
This biochemical assay measures the ability of a compound to bind to the serotonin transporter.
Objective: To determine the binding affinity (Ki) of the SSRI in the presence and absence of pindolol.
Materials:
-
Membrane preparations from cells expressing human SERT (e.g., HEK293 cells)[21]
-
Radioligand (e.g., [³H]citalopram)
-
SSRI compound
-
Pindolol
-
Assay buffer
-
Scintillation counter[21]
Procedure:
-
Assay Setup: In a multi-well plate, combine the SERT membrane preparation, radioligand, and varying concentrations of the SSRI. Prepare parallel assays that also include a fixed concentration of pindolol.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a filter mat to separate the bound from the free radioligand. Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the SSRI that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation. Compare the Ki values obtained in the presence and absence of pindolol to assess any allosteric modulation effects.
Visualizations
Caption: Mechanism of SSRI and Pindolol Co-administration.
Caption: Preclinical Experimental Workflow for Pindolol-SSRI Studies.
Caption: Logical Flow for Troubleshooting Inconsistent Results.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Pindolol augmentation of selective serotonin reuptake inhibitors: accounting for the variability of results of placebo-controlled double-blind studies in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pindolol augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pindolol augmentation of selective serotonin reuptake inhibitors: PET evidence that the dose used in clinical trials is too low - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Once-daily high-dose pindolol for SSRI-refractory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The use of pindolol to potentiate antidepressant medication [pubmed.ncbi.nlm.nih.gov]
- 8. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risks of pindolol use to augment SSRI treatment of depression [priory.com]
- 11. [Interest of the use of pindolol in the treatment of depression: review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pindolol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Is pindolol augmentation effective in depressed patients resistant to selective serotonin reuptake inhibitors? A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Can we really accelerate and enhance the selective serotonin reuptake inhibitor antidepressant effect? A randomized clinical trial and a meta-analysis of pindolol in nonresistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.commons.gc.cuny.edu [files.commons.gc.cuny.edu]
- 18. Pindolol, 5-HT1A and 5-HT1B receptor antagonist (CAS 13523-86-9) | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Evaluation of antidepressants.pptx [slideshare.net]
- 21. reactionbiology.com [reactionbiology.com]
Identifying and characterizing impurities in Erythrityl tetranitrate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of Erythrityl Tetranitrate (ETN).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of Erythrityl Tetranitrate (ETN)?
A1: The most prevalent impurities are partially nitrated derivatives of erythritol (B158007). These include Erythritol Trinitrate (ETriN) and Erythritol Dinitrate (EDiN).[1][2][3] When sulfuric acid is used as a catalyst in the nitrating mixture, partially nitrated erythritol with sulfate (B86663) substitution can also be formed.[1][2]
Q2: How do these impurities affect the final product?
A2: The presence of impurities, particularly partially nitrated ones, can impact the stability, sensitivity, and explosive performance of ETN. In a pharmaceutical context, impurities can affect the drug's safety and efficacy. For instance, incomplete nitration can lead to a product that is less stable.[4]
Q3: What causes the formation of these impurities?
A3: Impurity formation is often a result of incomplete nitration. Factors influencing this include reaction temperature, reaction time, and the concentration and ratio of the nitrating agents (e.g., nitric acid and sulfuric acid).[5] Inadequate temperature control is a common issue that can lead to increased impurity levels.
Q4: My final ETN product has a yellowish tint. What is the cause and how can I fix it?
A4: A yellowish discoloration in ETN can be due to the presence of acidic impurities or slight decomposition of the product, which can be exacerbated by heat.[4] The most effective way to remove this discoloration and purify the product is through recrystallization, typically from ethanol (B145695).[4]
Q5: Can the purity of the starting erythritol affect the final product?
A5: While the use of high-purity, food-grade erythritol is common, the primary source of impurities in ETN synthesis is typically the nitration process itself rather than contaminants in the starting material.[1] However, using impure starting materials can introduce other contaminants, so it is always recommended to use high-purity reagents.
Troubleshooting Guides
This section provides solutions to common problems encountered during ETN synthesis, focusing on impurity control.
Problem 1: High Levels of Erythritol Trinitrate (ETriN) Detected
| Potential Cause | Recommended Solution |
| Incomplete Nitration: The reaction may not have proceeded to completion, leaving partially nitrated erythritol. | Increase Reaction Time: Extend the stirring time of the reaction mixture to allow for more complete nitration. |
| Optimize Temperature: Ensure the reaction temperature is maintained within the optimal range (typically 0-15°C). Temperatures that are too low can slow down the reaction rate. | |
| Adjust Acid Ratio: A higher concentration of nitric acid in the mixed acid might be necessary to drive the reaction towards the tetranitrate product. | |
| Insufficient Mixing: Poor agitation can lead to localized areas of incomplete reaction. | Improve Stirring: Use a more efficient stirring mechanism to ensure the reaction mixture is homogeneous. |
| Premature Quenching: Adding the reaction mixture to water too early can halt the nitration process prematurely. | Ensure Complete Reaction: Allow the reaction to proceed for the full recommended duration before quenching. |
Problem 2: Significant Presence of Erythritol Dinitrate (EDiN) Impurity
| Potential Cause | Recommended Solution |
| Substantially Incomplete Nitration: This indicates a more significant issue with the reaction conditions than the presence of only ETriN. | Review Entire Synthesis Protocol: Carefully re-evaluate all reaction parameters, including the purity and concentration of the acids, the addition rate of erythritol, and the temperature control. |
| Increase Nitrating Agent Concentration: The concentration of the nitrating agent may be too low. Consider using a higher concentration of nitric acid or a more potent nitrating mixture. | |
| Low Reaction Temperature: Very low temperatures can significantly hinder the nitration process. | Maintain Optimal Temperature: Ensure the reaction temperature is not dropping below the recommended range for an extended period. |
Problem 3: Product is Off-White or Yellowish After Initial Precipitation
| Potential Cause | Recommended Solution |
| Residual Acidic Impurities: Traces of the nitrating acids may be trapped in the crude product. | Thorough Washing: Wash the filtered product meticulously with a sodium bicarbonate solution to neutralize and remove residual acids. Follow with several washes with deionized water.[2][3] |
| Product Decomposition: Slight decomposition can occur, especially if the product is exposed to heat or light. | Recrystallization: Dissolve the crude product in a minimal amount of warm ethanol and then allow it to slowly cool to form pure white crystals. This is a highly effective method for removing colored impurities.[4] |
Data Presentation: Identified Impurities in ETN Synthesis
The following table summarizes the common impurities identified in the synthesis of Erythrityl Tetranitrate, as reported in the literature.
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Erythritol-1,2,4-trinitrate (ETriN) | C₄H₇N₃O₁₀ | 257.11 |
| Erythritol-1,4-dinitrate (EDiN) | C₄H₈N₂O₈ | 212.11 |
| Erythritol Dinitrate Sulfate (EDiNSulfate) | C₄H₈N₂O₁₀S | 292.18 |
| Erythritol Trinitrate Sulfate (ETriNSulfate) | C₄H₇N₃O₁₂S | 337.18 |
Table based on data from Freye et al. (2021).[2]
Experimental Protocols
Synthesis of Erythrityl Tetranitrate (ETN)
This protocol is a common method for the laboratory-scale synthesis of ETN.
Materials:
-
Erythritol
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ice
Procedure:
-
In a flask submerged in an ice bath, dissolve ammonium nitrate in concentrated sulfuric acid with stirring.
-
Slowly add erythritol to the cooled solution in small portions, ensuring the temperature is maintained at approximately 15°C.
-
Continue stirring the mixture in the ice bath for about 1 hour.
-
Pour the reaction mixture into a larger beaker containing ice water. A white precipitate of ETN will form.
-
Filter the white precipitate using vacuum filtration.
-
Wash the collected solid with a saturated sodium bicarbonate solution three times.
-
Wash the solid with deionized water three times.
Purification of ETN by Recrystallization
This procedure is used to purify crude ETN, removing impurities and improving stability.
Materials:
-
Crude ETN
-
Ethanol
-
Deionized Water
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Dissolve the crude ETN in a minimal amount of warm ethanol (around 55°C).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
To facilitate further crystallization, place the flask in an ice bath.
-
Pure crystals of ETN will precipitate out of the solution.
-
Filter the purified crystals and wash them with a small amount of cold ethanol.
-
Dry the pure, white crystals of ETN.[4]
Characterization of Impurities by UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for identifying and quantifying impurities in ETN.
Instrumentation:
-
UHPLC system with a suitable C18 column
-
Tandem mass spectrometer (e.g., QTOF)
General Procedure:
-
Prepare a dilute solution of the ETN sample in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into the UHPLC system.
-
Perform a gradient elution to separate the components of the mixture.
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Acquire mass spectra and tandem mass spectra (MS/MS) to identify the molecular weights and fragmentation patterns of the impurities.
-
Compare the obtained data with known standards or literature values to confirm the identity of the impurities.[1][2]
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of Erythrityl Tetranitrate.
Caption: Simplified pathway of impurity formation during ETN synthesis.
Caption: Logical troubleshooting guide for common impurity issues in ETN synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Impurities in Erythritol Tetranitrate (ETN) Using UHPLC-QTOF (Journal Article) | OSTI.GOV [osti.gov]
- 3. Investigation of the Impurities in Erythritol Tetranitrate (ETN) Using UHPLC-QTOF (Journal Article) | OSTI.GOV [osti.gov]
- 4. scribd.com [scribd.com]
- 5. Sciencemadness Discussion Board - ETN synthesis issue - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Mitigating Pindolol-Induced Side Effects in Preclinical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pindolol (B1678383) in a preclinical setting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on mitigating Pindolol-induced side effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide quick answers and troubleshooting advice for specific problems you may encounter.
Cardiovascular Side Effects
Q1: We are observing significant bradycardia (slowing of heart rate) after Pindolol administration in our animal models. Is this an expected effect?
A1: Yes, bradycardia is a known and expected pharmacodynamic effect of Pindolol.[1] Pindolol is a non-selective beta-adrenoceptor antagonist, and by blocking the beta-1 receptors in the heart, it reduces heart rate.[1][2] However, Pindolol also possesses intrinsic sympathomimetic activity (ISA), which means it can cause a slight stimulation of the beta-receptors.[1][2] This ISA can sometimes lessen the bradycardic effect, especially in animals at rest or those with low sympathetic tone.[1] The degree of bradycardia is often dose-dependent and can vary between species and individual animals.[1]
Q2: The bradycardia we are observing varies significantly between our study animals. What could be causing this variability?
A2: Variability in Pindolol-induced bradycardia is common and can be attributed to several factors:
-
Baseline Sympathetic Tone: The effect of Pindolol is more pronounced in animals with higher baseline sympathetic tone.[1] Stressed or more active animals will have a higher sympathetic drive, leading to a more significant drop in heart rate when beta-receptors are blocked.[1]
-
Anesthesia: The type and depth of anesthesia used can significantly impact cardiovascular parameters, including heart rate and autonomic tone, thereby influencing the response to Pindolol.[1]
-
Animal Species and Strain: Different animal species and strains have inherent differences in their cardiovascular physiology and drug metabolism, which can lead to varied responses.
-
Individual Variation: Natural inter-individual variability in receptor density, drug metabolism, and overall physiological state is expected in any biological system.[1]
Q3: In our experiment, a high dose of Pindolol led to severe hypotension. How can we manage this?
A3: Severe hypotension can be a consequence of Pindolol's beta-blocking activity, leading to reduced cardiac output. For immediate intervention in a preclinical setting, consider the following:
-
Fluid Resuscitation: Administering an intravenous fluid bolus can help to increase circulatory volume.
-
Vasopressors: If hypotension persists, the use of vasopressors like norepinephrine (B1679862) or epinephrine (B1671497) may be necessary to increase peripheral vascular resistance and blood pressure.
-
Review Dosing: Double-check all dose calculations, stock solution concentrations, and administration volumes to rule out an accidental overdose.[1]
Neurological Side Effects
Q4: Some of our animals are exhibiting fine tremors after Pindolol administration. Is this a known side effect, and how can it be addressed?
A4: Yes, Pindolol has been reported to induce tremors in some cases.[3] This is considered a paradoxical effect, as beta-blockers are often used to treat tremors. The tremor-inducing effect of Pindolol is attributed to its potent partial agonist activity.[3]
-
Troubleshooting:
-
Dose Reduction: Assess if the tremor is dose-dependent. A lower dose of Pindolol may still achieve the desired primary effect without inducing tremors.
-
Alternative Beta-Blocker: If the tremor is problematic for your study, consider using a beta-blocker without intrinsic sympathomimetic activity (ISA), such as propranolol, for comparison.
-
Pharmacological Mitigation: While specific protocols for mitigating Pindolol-induced tremor are not well-established, you could explore the use of agents known to affect tremor, such as benzodiazepines, in a carefully designed pilot study.
-
Metabolic Side Effects
Q5: We are concerned about the potential metabolic effects of Pindolol in our long-term study. What should we be looking for?
A5: Pindolol can influence glucose metabolism. Studies have shown that it may induce glucose intolerance without significantly impairing insulin (B600854) release.[4] It is advisable to monitor blood glucose and insulin levels, especially in chronic studies. Pindolol's metabolic effects are generally considered less pronounced than those of beta-blockers without ISA, like propranolol.
Data on Pindolol-Induced Side Effects and Mitigation
The following tables summarize quantitative data on the cardiovascular effects of Pindolol and the efficacy of mitigating agents, primarily in rodent and canine models.
Table 1: Pindolol Dose-Response on Cardiovascular Parameters in Rats
| Pindolol Dose (subcutaneous) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) |
| 10 µg/kg | -25 mmHg (-16%) | Increased |
| >10 µg/kg | Dose-related decrease | Dose-related increase |
Source: Adapted from a study in conscious spontaneously hypertensive rats (SHR).[5] Note that in this model, higher doses paradoxically increased heart rate, which may be specific to the model and experimental conditions.
Table 2: Efficacy of Mitigating Agents for Beta-Blocker-Induced Bradycardia
| Mitigating Agent | Animal Model | Dosage | Effect on Heart Rate |
| Isoproterenol | Dog/Rat | 0.01-0.04 µg/kg/min IV infusion (dog) | Direct reversal of bradycardia by stimulating beta-receptors.[1] |
| Glucagon | Canine | 50 µg/kg IV bolus, followed by 1-5 mg/hour infusion | Increases heart rate by bypassing the beta-receptor blockade.[1] |
| Aminophylline | Canine | 6-11 mg/kg slow IV bolus | Increases heart rate by inhibiting phosphodiesterase.[1] |
Note: Dosages are starting points and may require optimization for your specific model and experimental setup. Much of this data is extrapolated from general beta-blocker overdose studies.[1]
Detailed Experimental Protocols
Protocol 1: Induction and Mitigation of Pindolol-Induced Bradycardia in a Rodent Model
Objective: To induce a measurable bradycardic effect with Pindolol and subsequently reverse it using Isoproterenol.
Materials:
-
Pindolol solution
-
Isoproterenol solution
-
Anesthesia (e.g., isoflurane)
-
ECG and blood pressure monitoring equipment
-
Intravenous (IV) infusion pump
-
Male Wistar rats (250-300g)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia.[6] Surgically place catheters for IV drug administration and for blood pressure monitoring.[6] Attach ECG leads to monitor heart rate.
-
Baseline Measurement: Allow the animal to stabilize and record baseline heart rate and blood pressure for at least 30 minutes.
-
Induction of Bradycardia: Administer Pindolol intravenously at a dose sufficient to induce a stable and significant decrease in heart rate (e.g., start with a dose-ranging study from 10-50 µg/kg).[4][6]
-
Monitoring: Continuously monitor heart rate and blood pressure.[1]
-
Mitigation with Isoproterenol: Once a stable bradycardia is established, begin an IV infusion of Isoproterenol. Start with a low dose and titrate upwards to effect.[1] A starting infusion rate for rats can be extrapolated and adjusted from canine doses.[1]
-
Post-Mitigation Monitoring: Continue to monitor cardiovascular parameters to assess the reversal of bradycardia.[1] Note any arrhythmias.[1]
Protocol 2: Assessment of Pindolol-Induced Tremor in a Mouse Model
Objective: To induce and quantify tremor following Pindolol administration.
Materials:
-
Pindolol solution
-
Tremor quantification system (e.g., force plate actimeter or accelerometer)
-
Observation cages
-
Male C57BL/6 mice
Procedure:
-
Acclimation: Acclimate the mice to the testing room and observation cages.
-
Baseline Recording: Record baseline motor activity and tremor for a defined period (e.g., 10-15 minutes) using the quantification system.
-
Pindolol Administration: Administer Pindolol via intraperitoneal (i.p.) injection. A dose-ranging study is recommended (e.g., starting from 1 mg/kg up to 32 mg/kg).[7]
-
Tremor Assessment: Place the mouse in the observation cage on the tremor monitor. Record tremor activity for a set duration (e.g., 30-60 minutes) post-injection.
-
Data Analysis: Analyze the data from the tremor quantification system to determine the frequency and amplitude of the tremor. Compare the Pindolol-treated group to a vehicle control group. Visual scoring by a trained observer can also be used as a supplementary measure.
Visualizations
Signaling Pathways
Caption: Pindolol's antagonistic effect on the β-adrenergic signaling pathway.
Caption: Pindolol's interaction with the 5-HT1A receptor signaling pathway.
Experimental Workflows
Caption: General experimental workflow for assessing and mitigating Pindolol side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Pindolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. Studies on the cardiovascular effects of pindolol in DOCA/saline hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pindolol increases plasma norepinephrine concentration by stimulation of beta 2-adrenoceptors in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Erythrityl Tetranitrate and Nitroglycerin on Vasodilation for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory effects of Erythrityl Tetranitrate (ETN) and Nitroglycerin (GTN), two organic nitrate (B79036) vasodilators. The information presented is intended to support research, scientific inquiry, and drug development efforts by offering a detailed examination of their mechanisms of action, pharmacokinetic profiles, and clinical efficacy, supported by available experimental data.
Mechanism of Action: A Shared Pathway to Vasodilation
Both Erythrityl Tetranitrate and Nitroglycerin exert their vasodilatory effects through a common signaling pathway initiated by the release of nitric oxide (NO).[1] This fundamental mechanism involves the enzymatic conversion of the parent drug to NO within vascular smooth muscle cells. Nitric oxide then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), resulting in a cascade of events that ultimately causes smooth muscle relaxation and vasodilation. This is primarily achieved by reducing intracellular calcium levels.
The key difference in their mechanism may lie in the specific enzymes involved in their bioactivation and the potential for the development of tolerance. While both are organic nitrates, some evidence suggests differences in their interaction with the enzymatic machinery responsible for NO release, which may contribute to variations in their clinical profiles.
Figure 1: Nitric Oxide Signaling Pathway for Vasodilation.
Comparative Data on Vasodilatory Performance
The following table summarizes key parameters for Erythrityl Tetranitrate and Nitroglycerin based on available data. Direct comparative studies for all parameters are limited, and thus, some data are derived from individual studies.
| Parameter | Erythrityl Tetranitrate (ETN) | Nitroglycerin (GTN) | Source(s) |
| Route of Administration | Oral, Sublingual, Chewable | Sublingual, Transdermal, Intravenous, Oral (slow-release) | [2][3] |
| Onset of Action | Slower than sublingual GTN | Rapid (sublingual) | [4] |
| Duration of Action | Prolonged, especially oral form (up to 6 hours) | Short (sublingual), longer with transdermal/slow-release formulations | [2][4] |
| Bioavailability | Low oral bioavailability due to first-pass metabolism | Very low oral bioavailability; higher with sublingual and transdermal routes | [5] |
| Development of Tolerance | Absent or significantly less pronounced | Develops with continuous use | [6] |
| Hemodynamic Effects | ↓ Blood Pressure, ↑ Heart Rate | ↓ Blood Pressure, ↓ Cardiac Index, ↓ Stroke Index (in AMI patients) | [7][8][9] |
| Clinical Efficacy (Angina) | Effective in preventing angina, may be superior to GTN in the first hour when combined with it. | Effective for acute relief and prophylaxis of angina. | [3][10] |
Note: "N/A" indicates that directly comparable, quantitative data from a single study was not available in the searched sources. The information provided is based on a synthesis of findings from multiple studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of common experimental protocols used to assess the vasodilatory effects of nitrates.
In Vitro Vasodilation Assay
This protocol is used to assess the direct vasodilatory effect of compounds on isolated blood vessels.
-
Tissue Preparation: Segments of arteries or veins (e.g., rat aorta, human saphenous vein) are carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction: The vascular rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride to induce a stable tonic contraction.
-
Drug Administration: Cumulative concentrations of the vasodilator (ETN or GTN) are added to the organ bath.
-
Measurement: The isometric tension of the vascular rings is continuously recorded using a force transducer. The relaxation response is measured as the percentage decrease in the pre-contracted tone.
-
Data Analysis: Concentration-response curves are plotted, and the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) can be calculated to determine the potency of the vasodilator.
Forearm Venous Occlusion Plethysmography
This in vivo technique is used to measure changes in forearm blood flow as an indicator of vasodilation.
-
Subject Preparation: The subject rests in a supine position with their forearm supported above the level of the heart.
-
Strain Gauge Placement: A mercury-in-silastic strain gauge is placed around the widest part of the forearm to measure changes in circumference.
-
Cuff Placement: A blood pressure cuff is placed on the upper arm to induce venous occlusion, and another cuff is placed on the wrist and inflated to suprasystolic pressure to exclude hand circulation from the measurement.
-
Baseline Measurement: Forearm blood flow is measured at rest by inflating the upper arm cuff to a pressure that occludes venous outflow but not arterial inflow (typically 40-50 mmHg) for short intervals. The rate of increase in forearm volume, measured by the strain gauge, reflects arterial inflow.
-
Drug Administration: The vasodilator is administered (e.g., intravenously or sublingually).
-
Post-Dose Measurement: Forearm blood flow is measured at regular intervals after drug administration to assess the change from baseline.
-
Data Analysis: Changes in forearm blood flow over time are calculated and compared between different drug treatments.
Figure 2: General Experimental Workflow for Vasodilation Studies.
Treadmill Exercise Test for Antianginal Efficacy
This clinical protocol is used to evaluate the effectiveness of antianginal drugs in improving exercise tolerance in patients with stable angina.
-
Patient Selection: Patients with a history of stable, exercise-induced angina and a positive baseline exercise test are recruited.
-
Protocol: A standardized exercise protocol, such as the Bruce protocol, is used. This involves progressively increasing the speed and incline of the treadmill in stages.
-
Baseline Test: A baseline treadmill test is performed to determine the time to onset of angina, the time to 1 mm ST-segment depression on the electrocardiogram (ECG), and the total exercise duration.
-
Drug Administration: Patients are randomly assigned to receive either the investigational drug (ETN or GTN) or a placebo in a double-blind manner.
-
Post-Dose Test: The treadmill test is repeated at specific time points after drug administration (e.g., 1, 2, 4, and 6 hours) to assess the drug's effect on the exercise parameters measured in the baseline test.
-
Data Analysis: The changes in time to angina, time to ST-segment depression, and total exercise duration from baseline are compared between the drug and placebo groups.
Discussion and Conclusion
Erythrityl Tetranitrate and Nitroglycerin are both effective vasodilators that operate through the nitric oxide-cGMP pathway. The primary distinctions between them lie in their pharmacokinetic profiles and the development of tolerance.
Sublingual Nitroglycerin is characterized by a rapid onset and short duration of action, making it suitable for the acute relief of angina.[4] In contrast, Erythrityl Tetranitrate, particularly in its oral form, exhibits a more prolonged duration of action, which may be advantageous for prophylactic use.[2][4]
A significant advantage of Erythrityl Tetranitrate appears to be the lack of development of tolerance, a well-documented limitation of long-term Nitroglycerin therapy.[6] This suggests that ETN could offer a more sustained therapeutic effect in chronic conditions requiring continuous vasodilation.
For researchers and drug development professionals, the choice between these two agents, or the development of new analogues, will depend on the desired therapeutic profile. For acute, rapid-onset vasodilation, Nitroglycerin remains a cornerstone. For indications requiring sustained vasodilation with a reduced risk of tolerance, Erythrityl Tetranitrate and related long-acting nitrates present a compelling alternative. Further head-to-head preclinical and clinical studies are warranted to provide a more definitive quantitative comparison of their vasodilatory potency and to fully elucidate the molecular mechanisms underlying the differences in tolerance development.
References
- 1. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digital plethysmography for assessing erythrityl tetranitrate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative evaluation of the clinical effectiveness and the adverse effects of three different forms of nitrates in high oral doses in patients with stable angina pectoris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Pharmacokinetics of pentaerythritol tetranitrate following intra-arterial and oral dosing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of pentaerythritol tetranitrate and nitroglycerin on the development of tolerance and evidence of lipid peroxidation: a human in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of pentaerythritol tetranitrate and nitroglycerin on endothelium-dependent vasorelaxation in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythrityl tetranitrate compared with isosorbide dinitrate. Effects on systolic time intervals and nitrate modification of effects of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic effects of nitroglycerin in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparison of the effect of nitroglycerine and pentaerithritol compositum on exercise time restricted by anginal pain or objective parameters of ischaemia in patients with stable angina] - PubMed [pubmed.ncbi.nlm.nih.gov]
Pindolol vs. Propranolol: A Comparative Analysis of Beta-Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the beta-blocking activities of pindolol (B1678383) and propranolol (B1214883), focusing on their pharmacological profiles, supported by experimental data.
Introduction
Pindolol and propranolol are both non-selective beta-adrenergic receptor antagonists (beta-blockers) used in the management of cardiovascular disorders such as hypertension and angina pectoris. While both drugs block the effects of catecholamines at β1 and β2-adrenergic receptors, a key pharmacological distinction lies in pindolol's intrinsic sympathomimetic activity (ISA).[1] Pindolol is a partial agonist, meaning it can weakly activate beta-adrenergic receptors in the absence of a full agonist, whereas propranolol is a pure antagonist, lacking any agonistic effects.[1] This fundamental difference in their mechanism of action leads to distinct physiological and clinical profiles.
Data Presentation
The following tables summarize the quantitative data comparing the receptor binding affinity and functional potency of pindolol and propranolol.
Table 1: Receptor Binding Affinity
| Compound | Receptor | pKi (mean ± SEM) | Ki (nM) | Cell Line | Reference |
| Propranolol | β1 | 9.02 ± 0.04 | 0.095 | COS-7 | [2] |
| β2 | 8.17 ± 0.15 | 0.676 | COS-7 | [2] | |
| Pindolol | β1 | Not Specified | Not Specified | COS-7 | [2] |
| β2 | Not Specified | Not Specified | COS-7 | [2] |
Note: A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity in Isolated Tissues
| Compound | Preparation | Agonist | pA2 Value | ISA | Reference |
| Propranolol | Guinea-pig Atria (β1) | Isoproterenol | Not Specified | No | [2] |
| Guinea-pig Trachea (β2) | Isoproterenol | Not Specified | No | [2][3] | |
| Pindolol | Guinea-pig Atria (β1) | Isoproterenol | Not Specified | Yes | [2] |
| Guinea-pig Trachea (β2) | Isoproterenol | Not Specified | Yes | [2][3] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. ISA (Intrinsic Sympathomimetic Activity) is noted as present (Yes) or absent (No).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of pindolol and propranolol for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells transiently expressing either human β1- or β2-adrenergic receptors (e.g., COS-7 cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [125I]iodocyanopindolol), and varying concentrations of the unlabeled competitor drug (pindolol or propranolol).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
Objective: To assess the ability of pindolol and propranolol to modulate adenylyl cyclase activity, both in terms of antagonism of agonist-stimulated activity and, for pindolol, its intrinsic sympathomimetic activity.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the beta-adrenergic receptor of interest.
-
Assay Setup: The reaction is carried out in tubes or plates containing the cell membranes, ATP (the substrate for adenylyl cyclase), and a phosphodiesterase inhibitor (to prevent the breakdown of cAMP).
-
Agonist/Antagonist Addition:
-
Antagonism: To determine the inhibitory potency (IC50), membranes are incubated with a fixed concentration of a full agonist (e.g., isoproterenol) and varying concentrations of the antagonist (pindolol or propranolol).
-
Intrinsic Sympathomimetic Activity: To measure the stimulatory effect of pindolol (EC50), membranes are incubated with varying concentrations of pindolol alone, often in the presence of forskolin (B1673556) to potentiate the signal.[4]
-
-
Reaction and Termination: The reaction is initiated by the addition of the membranes and incubated at a controlled temperature (e.g., 30°C) for a specific time. The reaction is then stopped, typically by the addition of a stop solution containing EDTA.
-
cAMP Quantification: The amount of cyclic AMP (cAMP) produced is measured using a variety of methods, such as a competitive binding assay with a labeled cAMP analog or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated by plotting the amount of cAMP produced against the logarithm of the drug concentration. For antagonists, the IC50 value is determined. For partial agonists like pindolol, the EC50 value and the maximal response relative to a full agonist are calculated to quantify its intrinsic activity.
Isolated Tissue Functional Assay (e.g., Guinea Pig Atria and Trachea)
Objective: To evaluate the functional antagonist potency (pA2) of pindolol and propranolol on β1- (atria) and β2- (trachea) adrenergic receptors in a more physiologically relevant system.
Methodology:
-
Tissue Preparation: Tissues (e.g., guinea pig atria or tracheal rings) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Measurement of Response:
-
Atria (β1): The force of contraction (inotropic effect) and/or the rate of contraction (chronotropic effect) are measured using a force transducer.
-
Trachea (β2): The tissue is pre-contracted with an agent like histamine (B1213489) or carbachol. The relaxant effect of beta-agonists is then measured as a decrease in tension.
-
-
Experimental Protocol:
-
A cumulative concentration-response curve to a beta-agonist (e.g., isoproterenol) is established.
-
The tissue is then washed and incubated with a fixed concentration of the antagonist (pindolol or propranolol) for a specific period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
-
Data Analysis: The degree of the rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 value using Schild plot analysis. The intrinsic sympathomimetic activity of pindolol can also be observed as a direct effect on the tissue in the absence of an agonist (e.g., a slight increase in atrial rate or a relaxation of the trachea).[3]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Isoproterenol antagonism of cardioselective beta adrenergic receptor blocking agents: a comparative study of human and guinea-pig cardiac and bronchial beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of six beta-blockers on the isolated guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Erythrityl Tetranitrate in a Rabbit Model of Angina: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: The Nitric Oxide Pathway
Organic nitrates, including Erythrityl Tetranitrate, are prodrugs that act as a source of nitric oxide (NO).[1] The primary mechanism involves the enzymatic release of NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation.[1] The vasodilatory effect on coronary arteries increases oxygen supply to the myocardium, while venous dilation reduces preload, thereby decreasing myocardial oxygen demand.[1]
Caption: Mechanism of action of Erythrityl Tetranitrate.
Rabbit Models of Angina
The rabbit is a well-established model for studying myocardial ischemia due to the anatomical and physiological similarities of its cardiovascular system to that of humans.[2][3][4][5] Several experimental protocols are used to induce a state of myocardial oxygen imbalance that mimics angina pectoris.
A common and relevant model is the pacing-induced angina model in the atherosclerotic rabbit . This model is particularly useful for differentiating the activity of antianginal drugs.
Experimental Protocol: Pacing-Induced Angina in Atherosclerotic Rabbits
This protocol is adapted from studies evaluating the efficacy of various antianginal agents.
Caption: Experimental workflow for evaluating antianginal drugs.
Comparative Efficacy of Nitrates
Direct comparative data for Erythrityl Tetranitrate in a rabbit angina model is not available. However, studies on Pentaerythritol Tetranitrate (PETN) and Isosorbide Dinitrate (ISDN) in rabbit and other animal models provide valuable insights into the expected efficacy of long-acting nitrates.
Isosorbide Dinitrate (ISDN)
In a study using the pacing-induced angina model in atherosclerotic rabbits, intravenously administered ISDN demonstrated a dose-related protective effect against ST-segment depression.[5] This indicates that ISDN is effective in preventing myocardial ischemia under stress conditions in this animal model.
Pentaerythritol Tetranitrate (PETN)
Interestingly, in the same pacing-induced angina model in atherosclerotic rabbits, PETN did not show a protective effect against ST-segment depression.[5] However, in a different experimental setting—a pig model of myocardial infarction—intravenous PETN was shown to reduce infarct size and improve myocardial function.[1] In a rabbit study focused on vascular reactivity, oral PETN was found to reduce vascular oxidant stress.[2] Furthermore, another rabbit study showed that oral PETN transiently reduced mean aortic pressure.[3]
The conflicting results for PETN in different models highlight the importance of the specific experimental design in evaluating the efficacy of antianginal drugs.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies on comparator nitrates. This data provides a benchmark for the potential efficacy of Erythrityl Tetranitrate.
Table 1: Hemodynamic Effects of Nitrates in Animal Models
| Drug | Animal Model | Dosage | Key Findings | Reference |
| Isosorbide Dinitrate | Atherosclerotic Rabbit | Dose-related (i.v.) | Protection against pacing-induced ST-segment depression. | [5] |
| Pentaerythritol Tetranitrate | Atherosclerotic Rabbit | Not specified | No protective effect on pacing-induced ST-segment depression. | [5] |
| Pentaerythritol Tetranitrate | Rabbit | 50 mg/kg (oral) | Transient reduction in mean aortic pressure (-19.3% vs. controls). | [3] |
| Pentaerythritol Tetranitrate | Minipig | 0.6 mg/h (i.v.) | Reduced infarct size (56% vs 83% of area at risk); partial recovery of regional contractile function. | [1] |
Table 2: Comparative Hemodynamic Effects of Erythrityl Tetranitrate and Isosorbide Dinitrate in Humans
| Drug | Dosage | Parameter | Duration of Significant Effect | Reference |
| Erythrityl Tetranitrate | 5 mg (sublingual) | PEP/LVET ratio | Up to 240 minutes | [4] |
| Isosorbide Dinitrate | 5 mg (sublingual) | PEP/LVET ratio | Up to 240 minutes | [4] |
*PEP: Pre-ejection period; LVET: Left ventricular ejection time. An increase in the PEP/LVET ratio is consistent with a reduction in preload.
Conclusion and Future Directions
While Erythrityl Tetranitrate shares a common mechanism of action with other long-acting nitrates, its efficacy in a preclinical rabbit model of angina has yet to be specifically demonstrated in the published literature. The available data for Isosorbide Dinitrate and Pentaerythritol Tetranitrate in rabbit models provide a valuable comparative framework. ISDN has shown direct anti-ischemic effects in a relevant rabbit model of angina.[5] The data for PETN is more complex, with efficacy demonstrated in a myocardial infarction model but not in a pacing-induced angina model.[1][5]
To definitively validate the efficacy of Erythrityl Tetranitrate, a head-to-head comparative study in a well-established rabbit model of angina, such as the pacing-induced ischemia model in atherosclerotic rabbits, is warranted. Such a study should include dose-response assessments and measure key parameters including ST-segment depression, heart rate, and arterial blood pressure. This would provide the necessary preclinical evidence to support its further development as an antianginal agent.
References
- 1. [Experimental study of the effect of pentaerythritol tetranitrate in acute myocardial infarct] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nonintermittent treatment of rabbits with pentaerythritol tetranitrate on vascular reactivity and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of high-dose pentaerythritol tetranitrate on the development of nitrate tolerance in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythrityl tetranitrate compared with isosorbide dinitrate. Effects on systolic time intervals and nitrate modification of effects of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of several antianginal agents on pacing-induced S-T Segment depression in the atherosclerotic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pindolol and Buspirone at the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Pindolol and Buspirone (B1668070), focusing on their interactions with the serotonin (B10506) 1A (5-HT1A) receptor. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of neuropsychiatric disorders like anxiety and depression.[1][2] Both Pindolol and Buspirone modulate this receptor, but their distinct pharmacological profiles lead to different therapeutic applications.[1]
Buspirone is recognized as an anxiolytic agent, acting as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic autoreceptors.[1][3][4][5] This dual action is thought to contribute to its therapeutic effects.[1][3] Pindolol, a non-selective beta-adrenergic antagonist, also functions as a partial agonist or antagonist at 5-HT1A receptors.[1][6][7] It is notably investigated for its potential to accelerate the therapeutic action of selective serotonin reuptake inhibitors (SSRIs) by blocking presynaptic 5-HT1A autoreceptors.[1][6][8]
This document presents a quantitative comparison of their binding affinities and functional activities, details the experimental protocols for their evaluation, and illustrates the relevant signaling pathways.
Quantitative Comparison of Pindolol and Buspirone
The pharmacological effects of Pindolol and Buspirone at the 5-HT1A receptor can be quantified by their binding affinity (Ki) and their functional potency (EC50) and efficacy (Intrinsic Activity).
Data Presentation
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |
| Buspirone | [3H]8-OH-DPAT | Rat Hippocampus | 9.5[1] |
| [3H]8-OH-DPAT | Human Cortex | 25[1] | |
| Pindolol | [3H]8-OH-DPAT | Rat Hippocampus | 48[1] |
| (-)-Pindolol | [3H]8-OH-DPAT | Human Brain (Dorsal Raphe) | |
| (-)-Pindolol | [3H]WAY 100635 | Rat Brain (Dorsal Raphe) |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 2: 5-HT1A Receptor Functional Activity
| Compound | Assay Type | Tissue/Cell Line | Parameter | Value |
| Buspirone | [35S]GTPγS Binding | Rat Hippocampal Membranes | pEC₅₀ | 6.4[9] |
| Intrinsic Activity (vs. 5-HT) | Partial Agonist[3][9] | |||
| Pindolol | [35S]GTPγS Binding | CHO-h5-HT1A cells | Efficacy (vs. 5-HT) | 20.3%[10] |
| Intrinsic Activity | Weak Partial Agonist[10] |
EC50 (half-maximal effective concentration) measures a drug's potency. Intrinsic Activity (or Efficacy) describes the ability of a drug to produce a maximal response.
Signaling Pathways
The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o).[2][11] Agonist binding initiates a signaling cascade that inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[2][11][12] The dissociated Gβγ subunits can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization.[2][4][13] Furthermore, 5-HT1A receptor activation can modulate other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][13]
Pindolol, as a partial agonist, weakly activates this Gi/o-coupled pathway.[7] Buspirone also acts as a partial agonist at postsynaptic receptors, while exhibiting full agonism at presynaptic autoreceptors, leading to a complex modulation of these signaling events.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize Pindolol and Buspirone are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT1A receptor.
Objective: To measure the ability of a test compound (e.g., Pindolol, Buspirone) to displace a specific radioligand from the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Membranes from cells (e.g., HEK293, CHO) stably expressing the human 5-HT1A receptor, or from brain tissue rich in these receptors (e.g., rat hippocampus).[2][14]
-
Radioligand: A high-affinity 5-HT1A receptor ligand labeled with a radioisotope, such as [3H]8-OH-DPAT.[1]
-
Test Compounds: Pindolol, Buspirone.
-
Non-specific determinant: A high concentration of an unlabeled ligand (e.g., 10 µM 5-HT) to define non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[14]
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.[14]
-
Scintillation Counter: To quantify radioactivity.[14]
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.[14]
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[2][14]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[2][14]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[1]
[35S]GTPγS Binding Assay
This functional assay directly measures G-protein activation following receptor stimulation. It is effective for differentiating full and partial agonists.[2][15]
Objective: To quantify the extent of G-protein activation by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, upon receptor stimulation by a test compound.[2]
Materials:
-
Membrane Preparation: As described for the radioligand binding assay.[2]
-
Reagents: [35S]GTPγS (radiolabeled), GDP (to ensure G-proteins are in an inactive state).[2]
-
Test Compounds: Pindolol, Buspirone, and a known full agonist (e.g., 5-HT).
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2.[16]
-
Filtration and Counting Equipment: As described above.
Procedure:
-
Pre-incubation: Pre-incubate membranes with GDP in assay buffer.[16]
-
Reaction Initiation: Add [35S]GTPγS and varying concentrations of the test compound to start the reaction.[16]
-
Incubation: Incubate the mixture (e.g., 30-60 minutes at 30°C) to allow for GTPγS binding.[2][16]
-
Termination and Filtration: Terminate the reaction by rapid filtration over a filter mat, followed by washing.[2][16]
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.[2]
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the log concentration of the test compound to generate dose-response curves. Determine the EC50 (potency) and Emax (maximum effect) values. The intrinsic activity is expressed as a percentage of the maximal stimulation induced by a full agonist.[7]
cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1A receptor activation on the downstream second messenger, cAMP.
Objective: To determine if a test compound acts as an agonist or antagonist by measuring changes in intracellular cAMP levels.[1]
Materials:
-
Cell Line: A whole cell line (e.g., CHO, HEK293) stably expressing the human 5-HT1A receptor.[1]
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate a basal level of cAMP production.[1][12]
-
Test Compounds: Pindolol, Buspirone.
-
cAMP Assay Kit: A kit to measure cAMP levels, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[2][17]
-
Plate Reader: A microplate reader compatible with the chosen assay kit.[12]
Procedure:
-
Cell Plating: Seed the 5-HT1A expressing cells into a multi-well plate and culture until they form a confluent monolayer.
-
Assay:
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.
-
Data Acquisition: Read the plate on a compatible plate reader.[2]
-
Data Analysis:
-
Agonist Mode: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC50 (potency).[1]
-
Antagonist Mode: Pre-incubate with the test compound (antagonist) before adding a known agonist. Plot the agonist response against the log concentration of the antagonist to determine its inhibitory constant (Kb).[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The behavioural effects of the serotonin 1A receptor agonist buspirone on cognition and emotional processing in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pindolol - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Selective activation of postsynaptic 5-HT1A receptors induces rapid antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
A Head-to-Head Showdown: Pindolol Enantiomers in the Race to Boost Antidepressant Efficacy
For researchers and drug development professionals, the quest for faster-acting and more effective antidepressant therapies is a paramount challenge. Pindolol (B1678383), a non-selective β-adrenoceptor antagonist with 5-HT1A receptor blocking properties, has emerged as a significant contender in antidepressant augmentation strategies. However, the racemic mixture of pindolol is comprised of two enantiomers, (S)-(-)-pindolol and (R)-(+)-pindolol, which exhibit distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of these enantiomers, supported by experimental data, to elucidate their individual contributions to antidepressant potentiation.
The therapeutic lag and suboptimal response rates associated with selective serotonin (B10506) reuptake inhibitors (SSRIs) have driven the investigation into adjunctive therapies. Pindolol's mechanism of action in this context is primarily attributed to its ability to block presynaptic 5-HT1A autoreceptors.[1][2][3] This blockade prevents the negative feedback mechanism that dampens serotonin release when SSRIs increase synaptic serotonin levels, thereby accelerating and enhancing the therapeutic effect.[2][3] Crucially, the pharmacological activity of pindolol is stereoselective, with the (S)-(-)-enantiomer being the more potent form.[4][5]
Unmasking the Potent Player: (S)-(-)-Pindolol Takes the Lead
Experimental evidence consistently demonstrates that the (S)-(-)-enantiomer of pindolol is the primary driver of its 5-HT1A receptor-mediated effects, which are central to its role in antidepressant augmentation.[6][7][8] In contrast, the (R)-(+)-enantiomer shows significantly weaker activity at these receptors.
Key Pharmacological Distinctions:
-
(S)-(-)-Pindolol: Exhibits high affinity for both β-adrenoceptors and 5-HT1A receptors.[4][9] It acts as a potent antagonist at 5-HT1A autoreceptors, a property that is believed to underpin its ability to accelerate the onset of action of SSRIs.[3][10][11] Studies have shown that (-)-pindolol stereospecifically reduces brain 5-HT synthesis, an effect attributed to its action on 5-HT receptors.[6][7] Furthermore, it has been characterized as a weak partial agonist at human 5-HT1A receptors, with an efficacy of about 20% relative to serotonin.[12][13] This partial agonism may also contribute to its overall effect.
-
(R)-(+)-Pindolol: Displays significantly lower affinity for 5-HT1A receptors compared to its S-enantiomer.[8] Its contribution to the antidepressant augmentation effect of racemic pindolol is considered minimal. While both enantiomers share intrinsic sympathomimetic activity (ISA), the β-blocking and 5-HT1A activities reside predominantly in the (S)-enantiomer.[5]
Quantitative Comparison of Pindolol Enantiomers
The following tables summarize the key quantitative data comparing the pharmacological properties of (S)-(-)-pindolol and (R)-(+)-pindolol.
Table 1: Receptor Binding Affinities (Ki in nM)
| Enantiomer | 5-HT1A Receptor (Human) | β1-Adrenoceptor | β2-Adrenoceptor | Reference |
| (S)-(-)-Pindolol | 6.4 | High Affinity | High Affinity | [12] |
| (R)-(+)-Pindolol | Less Potent | Lower Affinity | Lower Affinity | [9] |
Note: Specific Ki values for the (R)-(+)-enantiomer at human 5-HT1A receptors and for both enantiomers at β-adrenoceptors were not consistently available across the reviewed literature, but the qualitative difference in potency is well-established.
Table 2: Functional Activity at Human 5-HT1A Receptors
| Enantiomer | Activity Profile | Efficacy (relative to 5-HT) | Reference |
| (S)-(-)-Pindolol | Weak Partial Agonist / Antagonist | 20.3% | [12] |
| (R)-(+)-Pindolol | Ineffective as an antagonist of 8-OH-DPAT effects | Not reported | [8] |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental methodologies, including:
Radioligand Binding Assays:
-
Objective: To determine the binding affinity of pindolol enantiomers for specific receptors.
-
Methodology: Membranes from cells expressing the target receptor (e.g., CHO cells expressing human 5-HT1A receptors) or from brain tissue (e.g., rat hippocampus) are incubated with a radiolabeled ligand (e.g., [3H]WAY-100635 for 5-HT1A receptors).[14] The ability of unlabeled pindolol enantiomers to displace the radioligand is measured at various concentrations. The concentration that inhibits 50% of the specific binding (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9][12]
G-Protein Activation Assays ([35S]GTPγS Binding):
-
Objective: To assess the functional activity (agonist, partial agonist, or antagonist) of pindolol enantiomers at G-protein coupled receptors.
-
Methodology: Cell membranes containing the receptor of interest are incubated with GDP, the compound to be tested (e.g., (-)-pindolol), and [35S]GTPγS. Agonist activation of the receptor stimulates the binding of [35S]GTPγS to G-proteins. The amount of bound [35S]GTPγS is quantified by scintillation counting. To test for antagonist activity, the assay is performed in the presence of a known agonist (e.g., 5-HT), and the ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured.[12]
In Vivo Microdialysis:
-
Objective: To measure the extracellular levels of neurotransmitters, such as serotonin, in specific brain regions of living animals.
-
Methodology: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the striatum). Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC). This technique allows for the real-time monitoring of changes in neurotransmitter levels in response to drug administration (e.g., an SSRI with or without pindolol enantiomers).[15]
Electrophysiological Recordings:
-
Objective: To measure the firing rate of neurons.
-
Methodology: In vivo extracellular single-unit recordings are performed in anesthetized animals. A microelectrode is lowered into a specific brain region, such as the dorsal raphe nucleus (DRN), to record the spontaneous firing activity of serotonergic neurons. The effects of systemically or locally administered drugs on the firing rate of these neurons can then be assessed.[11][15]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.
Caption: Proposed mechanism of (S)-(-)-pindolol in antidepressant potentiation.
Caption: Workflow of a clinical trial for pindolol enantiomer augmentation.
Conclusion and Future Directions
The evidence strongly indicates that the (S)-(-)-enantiomer of pindolol is the key active moiety responsible for the antidepressant potentiation effects observed with the racemic mixture. Its potent antagonism at 5-HT1A autoreceptors provides a clear pharmacological rationale for its use in accelerating and enhancing the efficacy of SSRIs. The (R)-(+)-enantiomer, on the other hand, appears to play a negligible role in this specific therapeutic application.
For future drug development, these findings suggest that the clinical use of the pure (S)-(-)-enantiomer, also known as S-pindolol, could offer a more targeted and potentially more effective treatment strategy with a reduced risk of off-target effects associated with the (R)-(+)-enantiomer. Further head-to-head clinical trials comparing the efficacy and tolerability of S-pindolol against racemic pindolol as an adjunctive treatment for depression are warranted to definitively establish its clinical superiority. Such studies will be crucial in refining antidepressant therapies and offering improved outcomes for patients with major depressive disorder.
References
- 1. Pindolol - Wikipedia [en.wikipedia.org]
- 2. How does pindolol improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of pindolol to potentiate antidepressant medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-(-)-Pindolol | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 5. Pharmacokinetics, Pharmacodynamics and Bioavailability of ACM‐001.1 (S‐Pindolol Benzoate) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is pindolol a mixed agonist-antagonist at central serotonin (5-HT) receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)-Pindolol stereospecifically inhibits rat brain serotonin (5-HT) synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective antagonism by the pindolol enantiomers of 8-OH-DPAT-induced changes of sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pindolol potentiates the antidepressant effect of venlafaxine by inhibiting 5-HT1A receptor in DRN neurons of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Affinity of (±)‐Pindolol, (‐)‐Penbutolol, and (‐)‐Tertatolol for Pre‐ and Postsynaptic Serotonin 5‐HT1A Receptors in Human and Rat Brain — Oxford-GSK Institute of Molecular and Computational Medicine [imcm.ox.ac.uk]
- 15. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Validation of Erythrityl Tetranitrate's Hemodynamic Effects: A Comparative Guide for Researchers
A comprehensive analysis of Erythrityl Tetranitrate (ETN) and its hemodynamic profile in comparison to other key organic nitrates, including Isosorbide Dinitrate (ISDN), Nitroglycerin (GTN), and Pentaerythritol Tetranitrate (PETN). This guide provides a synthesis of available data to support research and development in cardiovascular therapeutics.
This publication offers a detailed comparison of the hemodynamic effects of Erythrityl Tetranitrate (ETN), a long-acting organic nitrate, against other commonly used nitrates. By summarizing quantitative data from various studies, this guide aims to provide researchers, scientists, and drug development professionals with a clear and objective overview of ETN's performance and mechanism of action.
Mechanism of Action: The Nitric Oxide Pathway
Erythrityl tetranitrate, like other organic nitrates, exerts its vasodilatory effects through the nitric oxide (NO) signaling pathway. Upon administration, ETN is metabolized to release NO, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation. This vasodilation of both arteries and veins reduces cardiac preload and afterload, thereby decreasing myocardial oxygen demand.
A meta-analysis of clinical trials on Pindolol as an antidepressant adjunct
A detailed examination of clinical trial data on the efficacy and mechanisms of pindolol (B1678383) in augmenting antidepressant treatment, providing researchers and drug development professionals with a comprehensive comparative guide.
Executive Summary
The adjunctive use of pindolol, a β-adrenoceptor and serotonin (B10506) 5-HT1A receptor antagonist, with selective serotonin reuptake inhibitors (SSRIs) has been a subject of extensive research aimed at accelerating and enhancing the therapeutic effects of antidepressants. This guide provides a meta-analytical overview of key clinical trials, presenting comparative data on efficacy, outlining common experimental protocols, and visualizing the proposed mechanism of action. While initial open-label studies showed considerable promise, subsequent controlled trials and meta-analyses have yielded more nuanced and sometimes conflicting results. The evidence suggests a potential for pindolol to accelerate the antidepressant response, particularly in the early weeks of treatment, though its benefit in treatment-resistant depression is less clear.
Comparative Efficacy of Pindolol Augmentation: A Meta-Analytic Overview
The efficacy of pindolol as an adjunct to antidepressant therapy has been evaluated in numerous meta-analyses, with varying results depending on the patient population and the time point of assessment. The data consistently points towards a more pronounced effect in the initial weeks of treatment.
| Meta-Analysis Focus | Number of Studies | Total Patients | Key Efficacy Finding | Odds Ratio (OR) / Relative Risk (RR) [95% CI] | p-value |
| Non-resistant Depression | |||||
| Portella et al. (2011) | - | 30 (RCT) | Enhanced and accelerated response to citalopram | RR at 2 weeks: 1.68 [1.18–2.39] | 0.004 |
| RR at 4-6 weeks: 1.11 [1.02–1.20] | 0.02 | ||||
| Whale et al. (2006) | 10 (RCTs) | 889 | Overall beneficial effect, most prominent up to 4 weeks | OR at week 1: 2.39 [1.40–4.06] | - |
| OR at week 2: 2.39 [1.74–3.29] | - | ||||
| OR at week 3: 1.94 [1.46–2.58] | - | ||||
| OR at week 4: 1.59 [1.16–2.18] | - | ||||
| Treatment-Resistant Depression (SSRI-Resistant) | |||||
| Chen et al. (2015) | 5 (RCTs) | 154 | No significant overall effect | Standardized Mean Difference: -0.43 | 0.24 |
| OR: 1.92 | 0.39 | ||||
| A significant benefit was noted for a 7.5 mg once-daily dose over 2.5 mg three times daily. | - | - |
Experimental Protocols in Pindolol Augmentation Trials
The methodologies employed in the clinical trials included in these meta-analyses share common features, which are crucial for the interpretation of the results.
Inclusion Criteria:
-
Patient Population: Typically adult outpatients diagnosed with unipolar major depressive disorder according to established diagnostic criteria (e.g., DSM-IV). Some meta-analyses specifically focused on patients with treatment-resistant depression, defined as a failure to respond to a previous adequate trial of an SSRI.[1][2]
-
Severity of Depression: Baseline severity of depression was often assessed using standardized rating scales such as the Hamilton Depression Rating Scale (HDRS) or the Montgomery-Åsberg Depression Rating Scale (MADRS).
Treatment Regimens:
-
Antidepressant: The most commonly co-administered antidepressants were SSRIs, such as fluoxetine, paroxetine, or citalopram.[2][3]
-
Pindolol Dosage: The dosage of pindolol varied across studies, with common regimens being 2.5 mg three times daily or a single high dose of 7.5 mg once daily.[1][3]
-
Control Group: The control group received a placebo in addition to the primary antidepressant.
Outcome Measures:
-
Primary Outcome: The primary efficacy endpoint was typically the clinical response, often defined as a greater than 50% reduction in the score of a standardized depression rating scale from baseline to a specified endpoint (e.g., 4 or 6 weeks).[3][4]
-
Secondary Outcomes: These often included remission rates (achieving a score below a certain threshold on a depression scale), changes in mean depression scores, and measures of tolerability and safety (e.g., dropout rates due to adverse events).[1]
Visualizing the Research Process and Mechanism of Action
To better understand the research workflow and the proposed biological underpinnings of pindolol's adjunctive effects, the following diagrams are provided.
Mechanism of Action
The prevailing hypothesis for pindolol's antidepressant augmentation is its antagonist activity at presynaptic 5-HT1A autoreceptors located on the cell bodies of serotonin neurons in the dorsal raphe nucleus.[5][6] When an SSRI is initiated, the resulting increase in synaptic serotonin also activates these autoreceptors, which in turn reduces the firing rate of serotonin neurons, creating a negative feedback loop that can delay the onset of the antidepressant effect.[6] By blocking these autoreceptors, pindolol is thought to prevent this negative feedback, thereby accelerating the increase in serotonin neurotransmission and, consequently, the therapeutic response.[5][6] Positron emission tomography (PET) studies have suggested that pindolol may have a higher affinity for these presynaptic autoreceptors than for postsynaptic 5-HT1A receptors, which would be a desirable property for this therapeutic strategy.[5][7]
Conclusion
The meta-analytic evidence provides modest support for the use of pindolol to accelerate the clinical response to SSRIs in patients with non-resistant depression, particularly within the first four weeks of treatment.[3][4] For patients with treatment-resistant depression, the benefits of pindolol augmentation are less established, although dosage may be a critical factor.[1] The proposed mechanism of action, centered on the antagonism of 5-HT1A autoreceptors, offers a plausible biological basis for these clinical observations. Future research should focus on well-designed, large-scale randomized controlled trials to definitively establish the role of pindolol in antidepressant therapy, potentially exploring higher doses and its effects in more homogeneous patient populations.[3]
References
- 1. Is pindolol augmentation effective in depressed patients resistant to selective serotonin reuptake inhibitors? A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can we really accelerate and enhance the selective serotonin reuptake inhibitor antidepressant effect? A randomized clinical trial and a meta-analysis of pindolol in nonresistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pindolol augmentation of serotonin reuptake inhibitors for the treatment of depressive disorder: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. files.commons.gc.cuny.edu [files.commons.gc.cuny.edu]
- 5. Pindolol augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of pindolol to potentiate antidepressant medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythrityl Tetranitrate Efficacy: A Comparative Review of In Vitro and In Vivo Data
For Researchers, Scientists, and Drug Development Professionals
Erythrityl tetranitrate (ETN) is a potent vasodilator belonging to the organic nitrate (B79036) class of drugs, utilized primarily for the management of angina pectoris.[1][2] Like its counterparts, including nitroglycerin (GTN), isosorbide (B1672297) dinitrate (ISDN), and pentaerythritol (B129877) tetranitrate (PETN), ETN exerts its therapeutic effects through the release of nitric oxide (NO) in vascular smooth muscle. This leads to the activation of guanylate cyclase, an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, and subsequent vasodilation.[3][4] This guide provides a comparative review of the available in vitro and in vivo data on the efficacy of erythrityl tetranitrate, with a focus on its performance relative to other commonly used organic nitrates.
In Vitro Efficacy: A Comparative Look at Vasodilation
| Drug | Vessel Preparation | Pre-contraction Agent | Potency (EC50/IC50) | Maximal Relaxation (Emax) | Reference |
| Nitroglycerin (GTN) | Rat Aortic Rings | Phenylephrine (B352888) (10⁻⁶ M) | Not explicitly stated | 111.7 ± 2.1% | [5] |
| Nitroglycerin (NTG) | Human Radial Artery | U46619 | -7.50 ± 0.16 log M (EC50) | ~100% | [6] |
| Isosorbide Dinitrate (ISDN) | Not specified | Not specified | Not specified | Not specified | |
| Erythrityl Tetranitrate (ETN) | Not specified | Not specified | Not specified | Not specified | |
| Pentaerythritol Tetranitrate (PETN) | Not specified | Not specified | Not specified | Not specified |
Note: The table highlights the current gap in directly comparable in vitro potency data for erythrityl tetranitrate. The provided data for nitroglycerin is for reference from studies evaluating vasodilation of other agents.
In Vivo Efficacy: Hemodynamic Effects and Duration of Action
In vivo studies in both animal models and humans provide crucial insights into the hemodynamic effects and duration of action of erythrityl tetranitrate in a physiological setting.
Comparative Hemodynamic Effects in Humans
A double-blind, randomized crossover study in 15 healthy male volunteers compared the effects of sublingual erythrityl tetranitrate (5 mg) and isosorbide dinitrate (5 mg). The study utilized systolic time intervals (STI) to assess the pharmacologic effects. Both ETN and ISDN demonstrated statistically significant changes in the pre-ejection period (PEP) and the PEP/left ventricular ejection time (LVET) ratio for up to 240 minutes, indicating a sustained effect on preload reduction.[7]
Another study in seven patients with coronary heart disease showed that 10 mg of chewable erythrityl tetranitrate produced significant changes in systolic time intervals consistent with preload reduction that lasted for at least four hours.[8]
| Parameter | Erythrityl Tetranitrate (ETN) | Isosorbide Dinitrate (ISDN) | Nitroglycerin (GTN) | Pentaerythritol Tetranitrate (PETN) | Reference |
| Effect on Systolic Time Intervals (Humans) | Significant changes in PEP and PEP/LVET ratio for up to 240 minutes.[7] Sustained preload reduction for at least 4 hours.[8] | Significant changes in PEP and PEP/LVET ratio for up to 240 minutes.[7] | Not directly compared in the same study. | Not directly compared in the same study. | [7][8] |
| Tolerance Development (Humans) | Not specified in comparative studies. | Not specified in comparative studies. | Tolerance developed after 7 days of continuous therapy. | No tolerance observed after 7 days of continuous therapy. |
Hemodynamic Effects in Animal Models
While direct comparative in vivo studies involving erythrityl tetranitrate in animal models are limited in recent literature, studies on other organic nitrates provide a basis for understanding their hemodynamic profiles. For instance, a study on anesthetized rats compared the blood pressure-lowering effect of nitroglycerin administered via different routes.
Mechanism of Action: The Nitric Oxide Pathway
The fundamental mechanism of action for erythrityl tetranitrate and other organic nitrates involves the enzymatic and non-enzymatic release of nitric oxide (NO) within vascular smooth muscle cells.[3] This NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which through a series of phosphorylation events, causes a decrease in intracellular calcium levels and dephosphorylation of myosin light chains. This ultimately results in smooth muscle relaxation and vasodilation.[4]
Experimental Protocols
In Vitro Vasodilation Assay (Isolated Aortic Rings)
This protocol outlines a general method for assessing the vasodilatory effects of organic nitrates on isolated blood vessels.
-
Tissue Preparation: Thoracic aortas are isolated from rats and placed in a Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings of approximately 3 mm in width.[5]
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (e.g., 10⁻⁶ M) to induce a stable level of tone.[5]
-
Drug Administration: Cumulative concentrations of the organic nitrate (e.g., erythrityl tetranitrate) are added to the organ bath at regular intervals.
-
Data Analysis: The relaxation at each concentration is measured as a percentage of the pre-contraction tension. A concentration-response curve is then plotted to determine the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (maximal relaxation).
In Vivo Hemodynamic Assessment in Rats
This protocol describes a general method for measuring the hemodynamic effects of organic nitrates in anesthetized rats.
-
Animal Preparation: A rat is anesthetized, and catheters are inserted into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).
-
Instrumentation: The arterial catheter is connected to a pressure transducer to continuously record blood pressure and heart rate.
-
Drug Administration: A baseline recording of hemodynamic parameters is obtained. The organic nitrate is then administered intravenously, typically as a bolus or infusion.
-
Data Analysis: Changes in systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate from baseline are measured and analyzed.
Conclusion
Erythrityl tetranitrate is an effective vasodilator with a mechanism of action common to other organic nitrates. The available in vivo data from human studies suggests a sustained duration of action comparable to isosorbide dinitrate in terms of preload reduction. However, a significant gap exists in the literature regarding direct, quantitative in vitro comparisons of its potency with other commonly used organic nitrates like nitroglycerin, isosorbide dinitrate, and pentaerythritol tetranitrate. Further research with head-to-head comparative studies under standardized experimental conditions is warranted to fully elucidate the relative efficacy of erythrityl tetranitrate within this important class of cardiovascular drugs. Such data would be invaluable for optimizing therapeutic strategies and for the development of new anti-anginal agents.
References
- 1. Comparison of the effects of pentaerythritol tetranitrate and nitroglycerin on endothelium-dependent vasorelaxation in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium nitrite causes relaxation of the isolated rat aorta: By stimulating both endothelial NO synthase and activating soluble guanylyl cyclase in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythritol tetranitrate - Wikipedia [en.wikipedia.org]
- 4. e-century.us [e-century.us]
- 5. Erythrityl tetranitrate compared with isosorbide dinitrate. Effects on systolic time intervals and nitrate modification of effects of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythrityl tetranitrate: sustained effects on systolic time intervals. changes consistent with sustained preload reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of pentaerythritol tetranitrate and nitroglycerin on the development of tolerance and evidence of lipid peroxidation: a human in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of nitroglycerin administered to rats by different routes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cardilate (Erythrityl Tetranitrate): A Guide for Laboratory Professionals
The proper disposal of Cardilate, the brand name for erythrityl tetranitrate, is a critical component of laboratory safety and environmental responsibility. As a medication and a chemical with explosive properties, it necessitates careful handling and adherence to established disposal protocols.[1][2][3] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of unused or expired this compound.
Primary Disposal Recommendations
The preferred method for disposing of unused medications, including this compound, is through a drug take-back program.[4][5][6][7] These programs are the safest way to ensure that pharmaceuticals are disposed of properly.
Step-by-Step Procedure for Drug Take-Back Programs:
-
Locate a Program: The U.S. Drug Enforcement Administration (DEA) sponsors National Prescription Drug Take Back Days and provides information on authorized collection sites.[6] Many local law enforcement agencies and pharmacies also offer year-round drop-off locations.[5][8]
-
Prepare for Drop-off: Keep the medication in its original container if possible. Personal information on the label should be removed or blacked out to protect privacy.[4][6]
-
Transport and Dispose: Deliver the medication to the designated collection site.
Alternative Disposal Method: Disposal in Laboratory Waste
If a drug take-back program is not accessible, this compound can be disposed of in the trash with specific precautions. However, given that erythrityl tetranitrate is sensitive to shock and friction and can be explosive, this method should be approached with caution in a laboratory setting.[1][2]
Step-by-Step Procedure for Trash Disposal:
-
Deactivation (Recommended for Nitrate Esters): While general guidelines for medication disposal do not typically include chemical deactivation, for a substance like erythrityl tetranitrate in a laboratory context, it is a prudent safety measure. A suitable deactivation procedure should be identified from safety data sheets (SDS) or other chemical safety resources.
-
Mix with an Undesirable Substance: Remove the this compound tablets from their original container and mix them with an unappealing substance such as used coffee grounds, dirt, or cat litter.[4][9] Do not crush the tablets.[5][7]
-
Seal and Contain: Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[4][6]
-
Final Disposal: Throw the sealed container into the laboratory's non-hazardous solid waste stream, unless institutional policy or local regulations dictate otherwise.
Important Note on Flushing: Flushing medications is generally discouraged due to environmental concerns.[7][8][10] The FDA maintains a "flush list" for certain potentially dangerous medications, but this compound is not on this list. Therefore, do not flush this compound down the toilet or drain.[4][11]
Regulatory Considerations for Laboratories
In a research or drug development setting, pharmaceutical waste disposal is governed by federal and state regulations, including those from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[11][12]
| Regulatory Body | Relevant Regulation | Key Considerations for this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the disposal of hazardous waste.[11] While erythrityl tetranitrate is an explosive, it is not explicitly listed as a P- or U-listed hazardous waste in the provided search results.[13][14] However, its reactive nature may classify it as a characteristic hazardous waste. Laboratories should consult their institution's environmental health and safety (EHS) department for guidance on proper waste stream segregation.[15] |
| DEA | Regulations on Controlled Substances | This compound (erythrityl tetranitrate) is not a controlled substance, so DEA regulations regarding the disposal of controlled substances do not apply. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment. Always consult your institution's specific safety protocols and your local regulations for pharmaceutical waste.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. Erythritol tetranitrate - Wikipedia [en.wikipedia.org]
- 3. Erythrityl Tetranitrate | C4H6N4O12 | CID 5284553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. dea.gov [dea.gov]
- 7. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 8. Medication Disposal | Illinois Poison Center [illinoispoisoncenter.org]
- 9. fda.gov [fda.gov]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. epa.gov [epa.gov]
- 14. health.uconn.edu [health.uconn.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Cardilate (Erythrityl Tetranitrate)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Cardilate, the brand name for the vasodilator and explosive compound Erythrityl Tetranitrate. Adherence to these guidelines is paramount to ensure laboratory safety and regulatory compliance.
Chemical and Physical Properties
Erythrityl Tetranitrate is a nitrate (B79036) ester with both potent vasodilatory and explosive properties. In its pure form, it is highly sensitive to shock, friction, and heat.[1][2] For pharmaceutical applications, it is typically diluted with inert excipients to mitigate its explosive nature.[3][4]
| Property | Value |
| Chemical Formula | C₄H₆N₄O₁₂ |
| Molecular Weight | 302.11 g/mol [3][4] |
| Appearance | White crystalline solid[2] |
| Melting Point | 61 °C (142 °F)[2] |
| Solubility | Insoluble in water; Soluble in acetone, ethanol (B145695), and other organic solvents.[1] |
| Explosive Velocity | 8000–8100 m/s at a density of 1.6 g/cm³[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Erythrityl Tetranitrate in a laboratory setting. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves compliant with ASTM D6978.[5] | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach of the outer glove.[6] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6] | Protects against splashes and contamination of personal clothing. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[5] | Protects eyes and face from splashes of the compound or solvents. |
| Respiratory Protection | An N-95 or higher-rated respirator should be used when handling the powder form outside of a certified chemical fume hood.[7] | Prevents inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant safety footwear. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the shipping container for any signs of damage.
-
Don appropriate PPE (gloves, lab coat, and safety glasses) before opening the package in a designated receiving area.
-
If any damage is observed, treat it as a potential spill and follow the spill response protocol.
Compounding and Handling:
-
All handling of pure or concentrated Erythrityl Tetranitrate powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools and avoid any actions that could generate static electricity.[8]
-
Ground all equipment to prevent static discharge.
-
Avoid contact with metals such as aluminum and iron, as they can lower the compound's stability.[9]
-
Work with the smallest feasible quantities of the material.
Storage:
-
Store Erythrityl Tetranitrate in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8]
-
The storage container must be tightly closed and clearly labeled with the chemical name and hazard warnings.[8]
-
Store in non-metal, spark-free containers in a dedicated cabinet for explosive materials.[1]
-
Segregate from incompatible materials, especially strong acids, bases, and reducing agents.
Disposal Plan
The disposal of Erythrityl Tetranitrate and contaminated materials must be handled as hazardous waste.
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), weighing papers, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Erythrityl Tetranitrate should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps should be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
Deactivation and Disposal:
-
Due to its explosive nature, do not attempt to dispose of Erythrityl Tetranitrate down the drain or in regular trash.
-
For laboratory-scale disposal, chemical deactivation may be an option. A common method for nitrate esters involves hydrolysis with a caustic solution (e.g., sodium hydroxide). However, this should only be performed by trained personnel following a validated standard operating procedure.
-
All waste containing Erythrityl Tetranitrate must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
Experimental Protocols
Synthesis of Erythrityl Tetranitrate:
This protocol is for informational purposes and should only be performed by experienced chemists in a properly equipped laboratory with all necessary safety precautions in place.
Materials:
-
Concentrated Sulfuric Acid (98%)
-
Ammonium (B1175870) Nitrate
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethanol
Procedure:
-
In a flask cooled in an ice bath, slowly dissolve ammonium nitrate in concentrated sulfuric acid.
-
While maintaining a low temperature (around 15°C), slowly add erythritol to the solution with constant stirring.[10]
-
After the addition is complete, continue stirring for approximately one hour.[10]
-
Carefully pour the reaction mixture into a larger beaker containing ice water. A white precipitate of Erythrityl Tetranitrate will form.[10]
-
Filter the precipitate and wash it thoroughly with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by several washes with deionized water.[10]
-
For purification, the crude product can be recrystallized from ethanol.
In Vitro Vasodilation Assay:
This protocol describes a general method for assessing the vasodilatory effects of Erythrityl Tetranitrate on isolated aortic rings.
Materials:
-
Isolated rat thoracic aorta
-
Krebs-Henseleit buffer
-
Phenylephrine (or other vasoconstrictor)
-
Erythrityl Tetranitrate stock solution (dissolved in a suitable solvent like ethanol or DMSO)
-
Organ bath system with force transducer
Procedure:
-
Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit buffer.
-
Clean the aorta of surrounding connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of approximately 1.5-2.0 g for at least 60 minutes.
-
Induce contraction of the aortic rings with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of Erythrityl Tetranitrate to the organ bath.
-
Record the changes in tension to determine the concentration-response curve for vasodilation.
Visualizations
Caption: General workflow for safely handling Erythrityl Tetranitrate.
Caption: Signaling pathway of Erythrityl Tetranitrate-induced vasodilation.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. epa.gov [epa.gov]
- 3. Alteration in vascular reactivity in isolated aortic rings from portal vein-constricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4231822A - Non-polluting process for desensitizing explosives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reprocell.com [reprocell.com]
- 9. ahajournals.org [ahajournals.org]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
